molecular formula C2H2BrFO2S B3032074 1-Bromoethene-1-sulfonyl fluoride CAS No. 103020-98-0

1-Bromoethene-1-sulfonyl fluoride

Cat. No.: B3032074
CAS No.: 103020-98-0
M. Wt: 189.01 g/mol
InChI Key: CBAZRELTIGNKMX-UHFFFAOYSA-N
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Description

1-Bromoethene-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C2H2BrFO2S and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromoethene-1-sulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromoethene-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromoethene-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromoethenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C2H2BrFO2S/c1-2(3)7(4,5)6/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CBAZRELTIGNKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=C(S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H2BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541399
Record name 1-Bromoethene-1-sulfonyl fluoride
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Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103020-98-0
Record name 1-Bromoethene-1-sulfonyl fluoride
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Record name 1-bromoethene-1-sulfonyl fluoride
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Foundational & Exploratory

1-Bromoethene-1-sulfonyl Fluoride (1-Br-ESF): A Versatile Trivalent Reagent for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Powerful Connector in Covalent Chemistry

In the landscape of modern medicinal chemistry and chemical biology, the quest for molecular tools that offer both stability and precisely controlled reactivity is paramount. 1-Bromoethene-1-sulfonyl fluoride, commonly referred to as 1-Br-ESF, has emerged as a significant player in this arena.[1][2] With the CAS number 103020-98-0, this compound is not merely a simple building block but a highly versatile reagent, uniquely possessing three distinct, orthogonally reactive functional groups: a vinyl moiety, a bromide, and a sulfonyl fluoride.[1] This trifecta of reactivity makes 1-Br-ESF an invaluable tool for the construction of complex molecular architectures and has positioned it as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4] This guide provides an in-depth exploration of the properties, synthesis, and applications of 1-Br-ESF, offering insights for its effective utilization in drug discovery and development programs.

Core Physicochemical and Structural Properties

1-Br-ESF is a colorless liquid that is sensitive to moisture, necessitating handling under inert and dry conditions to maintain its reactivity and integrity.[1] Its unique structure, featuring a sulfonyl fluoride and a bromine atom attached to the same carbon of a vinyl group, underpins its diverse chemical behavior.

PropertyValueSource
CAS Number 103020-98-0[5]
Molecular Formula C2H2BrFO2S[5][6][7]
Molecular Weight 189.01 g/mol [5]
Appearance Colorless liquid[1]
Storage Temperature -10°C
InChI Key CBAZRELTIGNKMX-UHFFFAOYSA-N[5]

The sulfonyl fluoride group is a key feature of 1-Br-ESF, conferring a balance of high stability under many reaction conditions while exhibiting controlled electrophilic reactivity towards nucleophiles, a hallmark of SuFEx chemistry.[3][8] This contrasts with the more reactive sulfonyl chlorides, making sulfonyl fluorides like 1-Br-ESF particularly attractive for applications in complex biological systems.[9][10]

Synthesis and Availability: Accessing a Key Building Block

The accessibility of a reagent is crucial for its widespread adoption. 1-Br-ESF can be readily prepared on a gram scale from ethenesulfonyl fluoride (ESF), making it an accessible tool for research and development.[3][8] An alternative and convenient approach involves the in situ generation of 1-Br-ESF from the bench-stable precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF). This method circumvents the need to handle the more reactive 1-Br-ESF directly, expanding its utility in various synthetic setups.

G cluster_synthesis Synthesis of 1-Br-ESF ESF Ethenesulfonyl Fluoride (ESF) Br_ESF 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) ESF->Br_ESF Bromination DESF 1,2-dibromoethane-1-sulfonyl fluoride (DESF) DESF->Br_ESF In situ generation

Caption: Synthetic routes to 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF).

A Hub of Reactivity: Harnessing the Orthogonal Functional Groups

The synthetic power of 1-Br-ESF lies in its three addressable functional groups, which can be selectively targeted in various chemical transformations.[2] This allows for a modular and convergent approach to the synthesis of complex molecules.

  • The Sulfonyl Fluoride: This group is the cornerstone of its SuFEx reactivity, readily undergoing nucleophilic substitution with a range of nucleophiles, including phenols and amines, to form stable sulfonate and sulfonamide linkages, respectively.[4][11] This reaction is particularly valuable for the late-stage functionalization of drug candidates and for covalently modifying biological targets.[9][10]

  • The Vinyl Group: The electron-deficient nature of the double bond makes it an excellent Michael acceptor, susceptible to conjugate addition by various nucleophiles.[1] Furthermore, it can participate in cycloaddition reactions, such as [3+2] cycloadditions, providing access to five-membered heterocyclic scaffolds.[1][2]

  • The Bromide: The vinyl bromide functionality opens the door to a plethora of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki coupling.[1] This allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this single reagent.

G cluster_reactivity Reactivity of 1-Br-ESF Br_ESF 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) SuFEx SuFEx Click Chemistry (Sulfonates, Sulfonamides) Br_ESF->SuFEx Sulfonyl Fluoride Cycloaddition [3+2] Cycloaddition (e.g., Isoxazoles) Br_ESF->Cycloaddition Vinyl Group Suzuki Suzuki Coupling (α-(Hetero)aryl Ethenesulfonyl Fluorides) Br_ESF->Suzuki Bromide Michael Michael Addition Br_ESF->Michael Vinyl Group

Caption: The orthogonal reactivity of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF).

Applications in Drug Discovery and Development

The unique reactivity profile of 1-Br-ESF makes it a powerful tool in the hands of medicinal chemists. Its applications span from the rapid generation of compound libraries to the development of highly specific covalent inhibitors.

Construction of Privileged Scaffolds

1-Br-ESF serves as a versatile starting material for the synthesis of heterocyclic compounds, which are prevalent in many approved drugs. A notable application is the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides.[1][2] Isoxazoles are well-established pharmacophores, and the incorporation of a sulfonyl fluoride moiety provides a handle for further derivatization or for covalent engagement with a biological target.

Covalent Inhibitor Development

The sulfonyl fluoride group is increasingly recognized as a "tunable" warhead for the design of covalent inhibitors.[9] Unlike more promiscuous electrophiles, the reactivity of the sulfonyl fluoride can be modulated by the electronic environment, allowing for the design of inhibitors with high selectivity for their intended target.[9][10] 1-Br-ESF provides a platform to incorporate this functionality into a variety of molecular frameworks, enabling the exploration of novel covalent binding modalities. Sulfonyl fluorides have been shown to react with several nucleophilic amino acid residues, including serine, threonine, lysine, and tyrosine, expanding the scope of targetable proteins beyond those containing a cysteine in the active site.[9][10]

Late-Stage Functionalization and Library Synthesis

The robust nature of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, making it ideal for late-stage functionalization strategies. The orthogonal reactivity of the bromide and vinyl groups of 1-Br-ESF can be exploited to build molecular complexity, with the sulfonyl fluoride being reserved for a final SuFEx coupling step to introduce a desired pharmacophore or a solubilizing group. This approach is highly amenable to the parallel synthesis of compound libraries for high-throughput screening.

Experimental Protocol: Regioselective Synthesis of 5-Sulfonylfluoro Isoxazoles

The following is a representative protocol for the [3+2] cycloaddition of 1-Br-ESF with an N-hydroxybenzimidoyl chloride, as described in the literature.[2]

  • Preparation of the N-hydroxybenzimidoyl chloride: To a solution of the corresponding benzaldoxime in a suitable solvent (e.g., N,N-dimethylformamide), add N-chlorosuccinimide portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Cycloaddition Reaction: To a solution of the N-hydroxybenzimidoyl chloride in a solvent such as dichloromethane, add 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF).

  • Base Addition: Slowly add a base (e.g., triethylamine) to the reaction mixture at room temperature.

  • Reaction Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-sulfonylfluoro isoxazole.

Handling and Safety Considerations

Conclusion: A Trivalent Hub for Chemical Innovation

1-Bromoethene-1-sulfonyl fluoride stands out as a uniquely versatile and powerful reagent in the toolbox of modern organic and medicinal chemists. Its three distinct and orthogonally addressable reactive centers provide a gateway to a vast and diverse chemical space. From the construction of privileged heterocyclic scaffolds to the development of next-generation covalent inhibitors, the applications of 1-Br-ESF are continually expanding. As the principles of SuFEx and covalent drug design become increasingly integrated into drug discovery pipelines, the importance of this trivalent hub is set to grow, enabling the rapid and efficient synthesis of novel therapeutics.

References

  • Lu, G., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 71, 152912.
  • Leng, J., & Qin, H. L. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. Chemical Communications, 54(35), 4477–4480. [Link]

  • ResearchGate. 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry | Request PDF. [Link]

  • Leng, J., & Qin, H. L. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. PubMed. [Link]

  • Royal Society of Chemistry. 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry. Chemical Communications. [Link]

  • ACS Publications. Stereoselective Fluorosulfonylation of Vinylboronic Acids for (E)-Vinyl Sulfonyl Fluorides with Copper Participation. Organic Letters. [Link]

  • ACS Publications. Stereo- and Regioselective Installation of Vinyl Sulfonyl Fluoride onto Indoles without Transition-Metal Catalyst. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. Chemical Communications. [Link]

  • ScienceDirect. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]

  • PubChem. 1-Bromoethene-1-sulfonyl fluoride. [Link]

  • ChemRxiv. 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. [Link]

  • ACS Publications. Discovery of A Synthetic Hub for Regio- and Stereoselective Construction of Triazolyl Vinyl Sulfonyl Fluorides. The Journal of Organic Chemistry. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. [Link]

  • Semantic Scholar. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • ACS Publications. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • International Labour Organization. ICSC 1402 - SULFURYL FLUORIDE. [Link]

  • PubChemLite. 1-bromoethene-1-sulfonyl fluoride (C2H2BrFO2S). [Link]

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... [Link]

  • CAS Common Chemistry. 2,4-Dichlorobenzonitrile. [Link]

  • PMC. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and... [Link]

  • ZHONGAN. 4-Chlorobenzotrifluriide Cas 98-56-6 detailléiert Informatioun. [Link]

Sources

Unlocking SuFEx Connective Hubs: A Comparative Analysis of 1-Br-ESF and Ethenesulfonyl Fluoride (ESF) Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide / Whitepaper

Introduction

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped click chemistry. By exploiting the unprecedented stability of the S(VI)–F bond under diverse physiological and synthetic conditions, SuFEx allows for the creation of stable covalent linkages that only activate under specific catalytic or nucleophilic triggers[1]. Within the SuFEx toolkit, ethenesulfonyl fluoride (ESF) has long been recognized as a premier bis-electrophile[1]. However, the recent development of 1-bromoethenesulfonyl fluoride (1-Br-ESF) has introduced a highly versatile tris-electrophilic hub that dramatically expands the chemical space accessible via SuFEx.

As a Senior Application Scientist, I have designed this technical guide to dissect the mechanistic and practical reactivity differences between ESF and 1-Br-ESF. By understanding the causal logic behind their structural differences, researchers can select the optimal hub for late-stage functionalization, polymer synthesis, and targeted drug discovery.

Section 1: Structural and Electronic Foundations

The reactivity of any SuFEx hub is dictated by its electronic topology.

ESF (The Bis-Electrophile): ESF possesses a highly electron-deficient alkene conjugated to a latently reactive sulfonyl fluoride group. It acts as a powerful Michael acceptor and dienophile[2]. Its reactivity is governed by the strong electron-withdrawing nature of the –SO₂F moiety, which polarizes the vinyl group, making the


-carbon highly susceptible to nucleophilic attack.

1-Br-ESF (The Tris-Electrophile): 1-Br-ESF integrates an


-bromo substituent onto the ESF scaffold, elevating it to a tris-electrophile possessing three addressable handles: a vinyl moiety, a bromide group, and a sulfonyl fluoride functionality. The addition of the bromine atom alters the electronic and steric landscape in three critical ways:
  • Inductive Effect: The electronegative bromine further depletes electron density from the alkene, accelerating conjugate additions.

  • Steric Bulk: The

    
    -bromine introduces significant steric hindrance, acting as a powerful regiocontrol element during concerted cycloadditions[3].
    
  • Leaving Group Capability: The bromide serves as a facile leaving group, enabling addition-elimination cascades and orthogonal transition-metal-catalyzed cross-couplings that are entirely inaccessible to ESF[4].

Section 2: Divergent Reactivity Profiles

To effectively deploy these reagents, we must map their divergent reaction pathways.

ReactivityMap ESF ESF (Bis-Electrophile) Michael Michael Addition ESF->Michael High Reactivity Cyclo [3+2] Cycloaddition ESF->Cyclo Standard Dipolarophile Coupling Cross-Coupling ESF->Coupling BrESF 1-Br-ESF (Tris-Electrophile) BrESF->Michael Addition-Elimination BrESF->Cyclo Highly Regioselective BrESF->Coupling ESF_Heck Heck Coupling (Standard) Coupling->ESF_Heck BrESF_Suzuki Suzuki Coupling (No Heck competition) Coupling->BrESF_Suzuki

Reactivity pathways comparing ESF and 1-Br-ESF electrophilic hubs.

Michael Addition Dynamics

ESF is one of the strongest known Michael acceptors. It reacts cleanly with amines, thiols, and carbon nucleophiles to form stable 2-substituted ethanesulfonyl fluorides[2]. 1-Br-ESF also undergoes rapid Michael addition, but the presence of the


-bromine fundamentally alters the reaction trajectory. Following the initial nucleophilic attack at the 

-carbon, the intermediate can undergo dehydrobromination to restore the alkene, yielding

-substituted ethenesulfonyl fluorides, or react with primary amines to generate 4-Br-

-sultams[4].
Cycloaddition Regioselectivity

Both hubs are excellent dipolarophiles. While ESF readily participates in Diels-Alder and standard [3+2] cycloadditions[2], 1-Br-ESF exhibits superior regioselectivity in [3+2] cycloadditions with 1,3-dipoles such as organic azides and N-hydroxybenzimidoyl chlorides. The steric bulk of the bromine atom forces the nucleophilic terminus of the dipole to attack the


-carbon exclusively, yielding 5-sulfonylfluoro triazoles and isoxazoles[3].
Cross-Coupling Orthogonality

A critical differentiation lies in transition-metal catalysis. ESF typically undergoes Heck-type cross-coupling reactions[2]. Conversely, 1-Br-ESF engages in Suzuki-Miyaura cross-couplings with arylboronic acids to yield


-aryl ethenesulfonyl fluorides. Remarkably, the oxidative addition of palladium into the C–Br bond of 1-Br-ESF completely outcompetes the migratory insertion pathway, meaning no competitive Heck-type products are observed[4].

Section 3: Quantitative Data & Reactivity Comparison

The following table summarizes the operational and chemical distinctions between the two hubs, providing a quick-reference guide for synthetic planning.

FeatureEthenesulfonyl Fluoride (ESF)1-Bromoethenesulfonyl Fluoride (1-Br-ESF)
Electrophilic Class Bis-electrophile[1]Tris-electrophile
Functional Handles Alkene, Sulfonyl FluorideAlkene, Sulfonyl Fluoride, Bromide
Michael Addition Forms stable 2-substituted ethanesulfonyl fluorides[2]Forms addition-elimination products or

-sultams[4]
Cycloaddition Standard dienophile/dipolarophile[2]Highly regioselective (steric/electronic control)[3]
Cross-Coupling Prone to Heck-type coupling[2]Exclusively Suzuki-Miyaura (no Heck competition)[4]
Storage & Handling Bench-stable liquidBase-sensitive; generated in situ from DESF[3]

Section 4: Experimental Methodologies & Self-Validating Protocols

Handling 1-Br-ESF requires experiential insight. Empirical data indicates that isolated 1-Br-ESF is sensitive to basic conditions and prone to decomposition or rapid polymerization[3]. Therefore, the most robust, self-validating protocol involves the in situ generation of 1-Br-ESF from the bench-stable precursor 1,2-dibromoethane-1-sulfonyl fluoride (DESF) .

Workflow DESF DESF (Stable Precursor) BrESF 1-Br-ESF (In Situ Generated) DESF->BrESF + Base Base Et3N (Base) Dehydrobromination Base->BrESF Product 5-SO2F Heterocycle (SuFEx Hub) BrESF->Product [3+2] Cycloaddition Dipole 1,3-Dipole (e.g., Azide) Dipole->Product

In situ generation of 1-Br-ESF from DESF and subsequent cycloaddition.

Protocol: Regioselective Synthesis of 5-Sulfonylfluoro Isoxazoles via In Situ 1-Br-ESF

Causality & Design: Utilizing DESF prevents the premature degradation of 1-Br-ESF. The stoichiometry of the base is critical: one equivalent generates the reactive nitrile oxide dipole from the imidoyl chloride, a second equivalent drives the dehydrobromination of DESF to form 1-Br-ESF, and a slight excess ensures kinetic completion. However, exceeding 4.0 equivalents of base actively decreases the yield due to 1-Br-ESF degradation[3].

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the N-hydroxybenzimidoyl chloride (1.0 mmol, 1.0 equiv) and DESF (1.5 mmol, 1.5 equiv) in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (Et₃N) (2.5 mmol, 2.5 equiv) dropwise over 5 minutes. Expert Insight: The controlled addition at 0 °C manages the exothermic generation of the nitrile oxide and 1-Br-ESF, preventing thermal degradation of the highly reactive intermediates.

  • Cycloaddition: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours. Monitor the complete consumption of the imidoyl chloride via TLC (Hexanes/EtOAc, 3:1).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (15 mL) to neutralize any remaining base. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 5-sulfonylfluoro isoxazole.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Chinese Chemical Society (ccspublishing.org.cn) URL:[Link]

  • 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles Source: Chemical Communications (rsc.org) URL:[Link]

Sources

applications of 1-Bromoethene-1-sulfonyl fluoride in SuFEx click chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Application of 1-Bromoethene-1-sulfonyl fluoride in SuFEx Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, providing a robust and versatile platform for molecular assembly.[1] Within the expanding SuFEx toolkit, 1-Bromoethene-1-sulfonyl fluoride (BESF), also known as 1-Br-ESF, has distinguished itself as a uniquely powerful connective hub. This reagent possesses three distinct, orthogonally addressable functional groups: a SuFExable sulfonyl fluoride, a vinyl moiety, and a bromide group, enabling a multi-stage diversification strategy.[2][3] This technical guide provides a comprehensive overview of BESF's core reactivity, its applications in constructing complex molecular architectures, and its utility in drug discovery, bioconjugation, and polymer science. We will explore the causality behind its reaction mechanisms, provide field-proven experimental protocols, and offer insights into its role as a versatile building block in modern chemistry.

The SuFEx Paradigm: A New Frontier in Click Chemistry

Click chemistry prioritizes reactions that are modular, high-yielding, and generate only inoffensive byproducts under benign conditions.[4] While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, the Sharpless group introduced Sulfur(VI) Fluoride Exchange (SuFEx) in 2014, expanding this philosophy to the realm of sulfur-based connectors.[5][6] SuFEx chemistry is predicated on the remarkable balance of stability and latent reactivity of the sulfonyl fluoride (R-SO₂F) group. This group is exceptionally stable in most chemical environments but can be prompted to react with high efficiency and selectivity with nucleophiles, such as silyl ethers and amines, to form robust sulfonate and sulfonamide linkages.[5] This combination of stability and controlled reactivity makes SuFEx an ideal tool for complex syntheses where functional group tolerance is paramount.

1-Bromoethene-1-sulfonyl fluoride (BESF): A Trivalent Hub for SuFEx

BESF has been identified as a uniquely versatile SuFEx reagent. Its power lies in its trifunctional nature, which allows for sequential, controlled modifications.

  • Sulfonyl Fluoride (-SO₂F): The primary reactive handle for SuFEx click chemistry.

  • Vinyl Group (>C=C<): Participates in cycloaddition reactions.

  • Bromide (-Br): An ideal handle for transition-metal-catalyzed cross-coupling reactions.

This structure allows a synthetic strategy where the sulfonyl fluoride is first engaged in a SuFEx reaction, followed by diversification via the vinyl bromide, or vice-versa. The reagent itself is a colorless liquid, though it is moisture-sensitive and can decompose in the presence of strong bases or at high temperatures, necessitating careful handling under inert conditions.[2] It can be readily prepared on a large scale from ethenesulfonyl fluoride (ESF) or generated in situ from its bench-stable precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF).[7][8]

BESF_Structure cluster_structure BESF Structure of BESF SO2F Sulfonyl Fluoride (SuFEx Handle) Vinyl Vinyl Group (Cycloaddition) Bromide Bromide (Cross-Coupling) C1 C1->SO2F C1->Bromide C2 C1->C2 C=C C2->Vinyl H

Caption: Orthogonal reactive sites of 1-Bromoethene-1-sulfonyl fluoride (BESF).

Core Reactivity: The SuFEx Connection

The primary application of BESF is its function as an electrophilic partner in SuFEx reactions. This transformation is highly reliable and proceeds under mild conditions, often catalyzed by a fluoride source or a suitable base.

Reaction Scope and Mechanism

BESF reacts cleanly with a wide array of nucleophiles. The reaction with silylated phenols to form aryl sulfonates is particularly efficient and showcases the power of SuFEx for creating stable linkages.[7]

Nucleophile ClassExampleProduct TypeKey Considerations
Aryl Silyl Ethers 4-Methoxyphenoxy trimethylsilaneAryl SulfonateHighly efficient, driven by the formation of volatile TMS-F. Often catalyzed by a fluoride source like CsF or TBAF.
Amines Aniline, BenzylamineSulfonamideForms robust sulfonamide bonds, a privileged functional group in medicinal chemistry.
Alcohols/Phenols Phenol, Benzyl AlcoholAlkyl/Aryl SulfonateGenerally requires a base to deprotonate the hydroxyl group for sufficient nucleophilicity.
Azides Sodium AzideSulfonyl AzideCan be used to install a versatile sulfonyl azide handle for subsequent CuAAC click reactions.

The reaction mechanism involves the nucleophilic attack on the electron-deficient sulfur center, with displacement of the fluoride ion. The choice of catalyst is critical; for silyl ethers, a fluoride source activates the silicon, while for alcohols or amines, a non-nucleophilic base is used to deprotonate the nucleophile.

Detailed Experimental Protocol: SuFEx with an Aryl Silyl Ether

This protocol describes a typical procedure for the reaction of BESF with a silylated phenol, a cornerstone SuFEx transformation.

  • Preparation: To an oven-dried vial under an inert atmosphere (e.g., Argon), add the aryl silyl ether (1.0 equiv., e.g., 0.5 mmol) and a catalytic amount of a fluoride source (e.g., CsF, 0.1 equiv., 0.05 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 2.5 mL) via syringe and stir the mixture until the catalyst is well-suspended.

  • Reagent Addition: Add 1-Bromoethene-1-sulfonyl fluoride (BESF) (1.1 equiv., 0.55 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a small plug of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, Br-CH=CH-SO₂-OAr, is often of high purity, but can be further purified by column chromatography if necessary.

Post-SuFEx Diversification: A Gateway to Complexity

The true synthetic power of BESF is realized when its other reactive handles are utilized after the initial SuFEx connection is made. This two-stage approach allows for the rapid generation of molecular diversity from a common intermediate.

Cross-Coupling and Cycloaddition Reactions

The vinyl bromide moiety is a versatile functional group for further elaboration.

  • Suzuki-Miyaura Coupling: Reacts with boronic acids in the presence of a palladium catalyst to introduce aryl or heteroaryl substituents.[2]

  • [3+2] Cycloaddition: The electron-deficient vinyl group can react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles such as triazoles and isoxazoles, respectively.[2][3][8] This is particularly valuable for creating isoxazole-based pharmacophores.[2]

Diversification_Workflow cluster_stage1 Stage 1: SuFEx Reaction cluster_stage2 Stage 2: Diversification BESF BESF (Trivalent Hub) SuFEx_Intermediate Br-CH=CH-SO₂-Nu BESF->SuFEx_Intermediate + Nucleophile (Nu-H) Suzuki_Product Ar-CH=CH-SO₂-Nu (Suzuki Product) SuFEx_Intermediate->Suzuki_Product + Ar-B(OH)₂ [Pd Catalyst] Cyclo_Product Heterocycle-SO₂-Nu (Cycloaddition Product) SuFEx_Intermediate->Cyclo_Product + 1,3-Dipole

Caption: Two-stage diversification strategy using BESF.

Applications in Drug Discovery and Bioconjugation

The efficiency and orthogonality of SuFEx chemistry make BESF a powerful tool in the life sciences.

High-Throughput Library Synthesis

The modular, two-stage diversification strategy is perfectly suited for creating large libraries of related compounds for drug screening.[4] By combining a set of nucleophiles in the first stage with a set of boronic acids in the second, a matrix of unique products can be generated rapidly, facilitating structure-activity relationship (SAR) studies.

Bioconjugation

The ability to form stable covalent bonds to biomolecules under mild, aqueous conditions is a critical need in chemical biology. SuFEx chemistry has been shown to be biocompatible, allowing for the labeling of proteins and DNA.[9][10][11] The reaction of sulfonyl fluorides with the phenolic side chain of tyrosine residues has been demonstrated as a chemoselective method for protein modification.[12][13]

Detailed Experimental Protocol: Tyrosine-Specific Peptide Labeling

  • Solution Preparation: Dissolve the tyrosine-containing peptide (1.0 equiv.) in a biocompatible buffer (e.g., 100 mM sodium phosphate, pH 8.0) to a final concentration of 1-5 mg/mL.

  • Reagent Stock: Prepare a 100 mM stock solution of the BESF-derived SuFEx product (e.g., a fluorescently-tagged sulfonate) in an organic co-solvent like DMSO.

  • Conjugation Reaction: Add the reagent stock solution to the peptide solution to achieve a final 10-20 fold molar excess of the labeling reagent. The final concentration of the organic co-solvent should be kept low (<10% v/v) to maintain protein integrity.

  • Incubation: Gently agitate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored over 2-12 hours using LC-MS by observing the mass shift corresponding to the covalent modification.

  • Purification: Once the reaction has reached the desired conversion, the labeled peptide can be purified from excess reagent using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (MALDI-TOF or ESI-MS).

Applications in Polymer and Materials Science

The robustness of the sulfonate linkage and the efficiency of the SuFEx reaction are highly advantageous for polymer synthesis and modification.[14]

  • Polymer Synthesis: BESF and related ethenesulfonyl fluoride (ESF) derivatives can be used as monomers in step-growth polymerizations to create polysulfonates, a class of high-performance polymers.[15][16]

  • Post-Polymerization Modification: Polymers containing pendant nucleophilic groups (e.g., phenols or amines) can be quantitatively functionalized using BESF. This introduces vinyl bromide handles along the polymer backbone, which can be used for subsequent grafting, cross-linking, or surface immobilization.[15]

Conclusion and Future Outlook

1-Bromoethene-1-sulfonyl fluoride is more than just another reagent; it is a powerful platform for molecular innovation. Its unique trivalent structure enables a modular and highly efficient approach to the synthesis of complex molecules. The combination of a robust SuFEx click handle with orthogonal sites for cross-coupling and cycloaddition provides chemists with a streamlined path to chemical diversity. As SuFEx continues to gain traction across all disciplines of chemistry, from drug discovery to materials science, the strategic application of multifunctional hubs like BESF will undoubtedly be at the forefront of this expansion, enabling the construction of novel functional molecules that were previously inaccessible.[1]

References

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC, National Institutes of Health. Available at: [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins. PubMed. Available at: [Link]

  • Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers. ACS Polymers Au. Available at: [Link]

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF(4) )-Derived Connective Hubs for Bioconjugation to DNA and Proteins. CSHL Scientific Digital Repository. Available at: [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. Available at: [Link]

  • SuFEx click chemistry for polymer synthesis a, Connective SuFEx hubs... ResearchGate. Available at: [Link]

  • The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository. Available at: [Link]

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Semantic Scholar. Available at: [Link]

  • 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. Chemical Communications, RSC Publishing. Available at: [Link]

  • 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry. Chemical Communications, RSC Publishing. Available at: [Link]

  • 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. PubMed. Available at: [Link]

  • The growing applications of SuFEx click chemistry. Chemical Society Reviews, RSC Publishing. Available at: [Link]

  • Applications of SuFEx Click Chemistry in Polymer Science. Royal Society of Chemistry. Available at: [Link]

  • SuFExable Polymers with Helical Structures Derived from Thionyl Tetrafluoride. PMC, National Institutes of Health. Available at: [Link]

  • Making Polymer Chemistry 'Click'. Molecular Foundry, Lawrence Berkeley National Laboratory. Available at: [Link]

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Institute for Basic Science. Available at: [Link]

  • 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry. Request PDF, ResearchGate. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sulfur Fluoride Exchange (SuFEx). Monash University. Available at: [Link]

Sources

1-Bromoethenesulfonyl Fluoride (BESF): Chemical Structure, Properties, and Applications in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and bioconjugation, 1-bromoethenesulfonyl fluoride (BESF) has emerged as a highly versatile connective hub. Functioning as a cornerstone reagent in modern Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, BESF bridges the gap between modular organic synthesis and targeted chemical biology[1]. By acting as a synthetic equivalent to acetylenesulfonyl fluoride, it enables the rapid assembly of complex, multidimensional pharmacophores through Diversity-Oriented Clicking (DOC)[2]. This whitepaper provides an in-depth technical analysis of BESF, detailing its physicochemical properties, synthetic methodologies, and its critical role as a "Sleeping Beauty" warhead in covalent inhibitor design.

Physicochemical Profiling & Molecular Structure

BESF is an aliphatic sulfonyl fluoride characterized by a vinyl group substituted with both a bromine atom and a highly electron-withdrawing sulfonyl fluoride (


) group at the 1-position[3]. This unique structural arrangement creates a highly polarized double bond. In 

-substituted derivatives, this establishes a "push-pull" electronic system: electron density is pushed from electron-donating

-substituents across the alkene and pulled by the electrophilic

head group[2]. This precise electronic balance is what fine-tunes the reactivity of BESF-derived probes toward biological nucleophiles[2].
Quantitative Chemical Properties

The following table summarizes the core quantitative data and computational descriptors for BESF[3]:

PropertyValue
IUPAC Name 1-bromoethenesulfonyl fluoride
Molecular Formula

Molecular Weight 189.01 g/mol
Exact Mass 187.89429 Da
Topological Polar Surface Area 42.5 Ų
XLogP3 1.5
PubChem CID 13460888

Safety Note: BESF is a combustible liquid that causes severe skin burns and eye damage, necessitating stringent handling protocols in the laboratory[3].

Synthetic Methodologies & Mechanistic Insights

The direct handling of highly electrophilic terminal sulfonyl fluorides can be challenging due to their propensity for polymerization or degradation. To circumvent this, researchers (notably the Moses and Fokin laboratories) developed robust protocols utilizing 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a bench-stable precursor[1].

The causality behind this approach is rooted in controlled reactivity: by subjecting DESF to a mild base like triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) at low temperatures (e.g., -78 °C), an E2 elimination of hydrogen bromide (HBr) occurs, generating BESF. Fokin demonstrated that this elimination strategy allows for the isolation of BESF on a massive 68-gram scale. Alternatively, Moses established that BESF can be generated in situ within 5 minutes, immediately reacting with incoming nucleophiles or azides, thereby minimizing the degradation of the transient BESF monomer.

Workflow DESF DESF Precursor (Bench-Stable) Base Et3N Base (E2 Elimination) DESF->Base BESF BESF Hub (Highly Reactive) Base->BESF Product SuFEx Product (e.g., 1,2,3-Triazole) BESF->Product Cycloaddition Azide Azide / Nucleophile (Click Partner) Azide->Product

Workflow of BESF synthesis from DESF and subsequent SuFEx cycloaddition.

SuFEx & Diversity-Oriented Clicking (DOC)

BESF is a premier connective hub for SuFEx click chemistry because it possesses dual electrophilicity at both the sulfur(VI) center and the


-carbon. This makes it an exceptional warhead for covalent binders.

In the context of Diversity-Oriented Clicking (DOC), BESF acts as a synthetic equivalent to the highly unstable acetylenesulfonyl fluoride. When reacted with aryl or alkyl azides—even in the absence of a catalyst—BESF undergoes a 1,3-dipolar cycloaddition to yield 4-sulfonyl fluoride-substituted 1,2,3-triazoles in excellent yields. Furthermore, it can react with diazo compounds (such as 2,2,2-trifluorodiazoethane) to yield fluorinated pyrazole scaffolds, which are highly valuable in medicinal chemistry[1].

Covalent Drug Discovery Applications

The true pharmacological power of BESF-derived compounds lies in their application as targeted covalent inhibitors. A landmark application of this technology is the development of covalent inhibitors targeting human neutrophil elastase (hNE), an enzyme implicated in chronic inflammatory diseases[2].

These molecules operate on the "Sleeping Beauty" principle of SuFEx chemistry[2]. The


 group remains kinetically inert in aqueous biological media. However, upon non-covalent docking into the active site of the target protein, the specific microenvironment (e.g., hydrogen bonding networks and proximity to a catalytic serine or tyrosine) lowers the activation energy for fluoride displacement[2]. This microenvironmental activation triggers the SuFEx reaction, resulting in an irreversible, stable covalent bond (S-O or S-N) between the drug and the protein[2].

Mechanism Warhead BESF-Derived Warhead (Electrophilic S & β-C) Binding Non-Covalent Docking (Reversible Affinity) Warhead->Binding Target Target Protein (e.g., hNE) Target->Binding Nucleophile Active Site Nucleophile (Ser/Tyr/Lys) Binding->Nucleophile SuFEx SuFEx Reaction (Fluoride Displacement) Nucleophile->SuFEx Adduct Irreversible Covalent Adduct (Stable S-O/S-N Bond) SuFEx->Adduct

Mechanism of targeted covalent inhibition via SuFEx-mediated fluoride displacement.

Self-Validating Experimental Protocols

Protocol A: In Situ Generation of BESF and Triazole Synthesis

Causality: Generating BESF in situ prevents the degradation of the highly reactive monomer, ensuring maximum yield for the subsequent cycloaddition.

  • Preparation: Dissolve 1.0 equivalent of 1,2-dibromoethane-1-sulfonyl fluoride (DESF) and 1.1 equivalents of the desired organic azide in anhydrous dichloromethane (DCM).

  • Elimination: Cool the reaction mixture to 0 °C. Add 1.2 equivalents of triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) dropwise over 5 minutes. The base initiates the E2 elimination of HBr to form BESF.
    
  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours to facilitate the 1,3-dipolar cycloaddition.

  • Self-Validation (NMR Tracking): Extract an aliquot and analyze via

    
     NMR. The successful formation of the triazole is validated by the disappearance of the characteristic highly polarized geminal alkene protons of BESF and the appearance of a distinct triazole ring proton singlet (typically around 
    
    
    
    8.0 - 8.5 ppm)[2].
Protocol B: Covalent Modification of Target Proteins

Causality: To prove that the inhibitor acts covalently via SuFEx rather than purely through reversible affinity, mass spectrometry must detect the exact mass of the adduct minus the leaving group (HF)[2].

  • Incubation: Incubate 10

    
     of the target protein (e.g., human neutrophil elastase) with 50 
    
    
    
    of the BESF-derived probe in a physiological buffer (pH 7.4) at 37 °C for 2 hours[2].
  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt further reactivity.

  • Self-Validation (LC-MS): Analyze the mixture using intact protein Liquid Chromatography-Mass Spectrometry (LC-MS). The system is self-validating: a successful SuFEx reaction is strictly confirmed by a mass shift corresponding to the exact molecular weight of the probe minus 20.01 Da (the mass of the displaced hydrogen fluoride, HF)[2].

References

  • 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry - ResearchGate. 1

  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing).

  • Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes - Chemical Science (RSC Publishing).

  • 1-Bromoethene-1-sulfonyl fluoride | C2H2BrFO2S | CID 13460888 - PubChem. 3

  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC / PNAS. 2

Sources

The BESF System: A Modular Hub for Sulfur-Fluoride Exchange (SuFEx)

[1]

Executive Summary

1-Bromoethene-1-sulfonyl fluoride (BESF) represents a third-generation connective hub in the Sulfur-Fluoride Exchange (SuFEx) click chemistry arsenal.[1][2][3][4] Unlike its gaseous predecessor sulfuryl fluoride (SO₂F₂), BESF is typically generated in situ from the bench-stable liquid precursor 1,2-dibromoethane-1-sulfonyl fluoride (DESF) .

This guide details the operational framework for utilizing the BESF system. It distinguishes itself from standard SuFEx reagents (like ESF) by offering a unique tri-functional handle :

  • Sulfonyl Fluoride (–SO₂F): A latent electrophile for SuFEx click reactions.[1]

  • Vinyl Bromide Motif: Enables regioselective cycloadditions and cross-coupling.

  • Michael Acceptor: Facilitates conjugate additions with high fidelity.

Technical Profile & Chemical Identity

The practical application of BESF relies on the usage of its precursor, DESF.[4][5] The elimination of HBr from DESF yields the active BESF reagent.

Physicochemical Properties (DESF vs. BESF)
FeatureDESF (Precursor) BESF (Active Reagent)
IUPAC Name 1,2-Dibromoethane-1-sulfonyl fluoride1-Bromoethene-1-sulfonyl fluoride
CAS Number 103020-97-91803588-80-8
Physical State Liquid (Bench-stable)Liquid (Generated in situ)
Storage 2–8°C, Inert atmosphereUse immediately upon generation
Reactivity Mode Inert until base activationMichael Acceptor, Dipolarophile, SuFEx Hub
Key Advantage Eliminates gas handling (vs SO₂F₂)Orthogonal reactivity (C=C vs S–F)
The Generation Mechanism

BESF is generated via an E2 elimination reaction using a mild base. This step is often performed in the presence of the nucleophile or dipolarophile to drive the subsequent reaction immediately.

Mechanistic Principles & Reactivity[8]

The power of BESF lies in its orthogonal reactivity . The sulfonyl fluoride bond (S–F) is remarkably stable toward the conditions required to manipulate the vinyl bromide sector. This allows researchers to install the BESF hub via C–C bond formation (cycloaddition/Michael addition) before activating the S–F bond for a click reaction, or vice versa.

Reaction Pathways Diagram

The following diagram illustrates the "Life Cycle" of the BESF system, from precursor activation to diverse product scaffolds.

BESF_PathwaysDESFDESF (Precursor)Stable LiquidBESFBESF (Active Hub)1-Bromoethene-1-sulfonyl fluorideDESF->BESF -HBr (E2 Elimination)BaseBase Activation(Et3N / DBU)Base->BESFIsoxazoleIsoxazole-5-sulfonyl fluorides(via [3+2] w/ Nitrile Oxides)BESF->Isoxazole Dipolar CycloadditionTriazole1,2,3-Triazole-4-sulfonyl fluorides(via [3+2] w/ Azides)BESF->Triazole Click CycloadditionMichaelMichael Adducts(via Nucleophilic Attack)BESF->Michael Conjugate AdditionSuFEx_ProductSulfonate/Sulfonamide(Stable Linkage)Isoxazole->SuFEx_Product SuFEx Activation(Ar-OTMS / R-NH2)Triazole->SuFEx_ProductMichael->SuFEx_Product

Caption: Figure 1. The modular reactivity of BESF.[5] Activation of DESF yields BESF, which acts as a dipolarophile or Michael acceptor while retaining the latent S–F handle for subsequent SuFEx clicking.

Experimental Protocols

Protocol A: In Situ Generation and Isoxazole Synthesis

This protocol describes the synthesis of 3-substituted isoxazole-5-sulfonyl fluorides.[4][5] This reaction exploits the vinyl bromide moiety of BESF as a dipolarophile reacting with nitrile oxides (generated in situ).

Reagents Required:

  • DESF (1.0 equiv)

  • Aldoxime precursor (1.0 equiv)

  • Triethylamine (Et₃N) (2.5 equiv) – Acts as both base for elimination and dehydrohalogenation.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: Dissolve the aldoxime (nitrile oxide precursor) (1.0 mmol) and DESF (1.0 mmol, ~270 mg) in anhydrous DCM (5 mL) in a round-bottom flask.

  • Activation: Cool the mixture to 0°C in an ice bath.

  • Initiation: Add Et₃N (2.5 mmol) dropwise over 5 minutes.

    • Mechanistic Note: The first equivalent of base converts DESF to BESF. The subsequent equivalents generate the nitrile oxide from the aldoxime.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (disappearance of aldoxime).

  • Workup: Dilute with DCM (20 mL), wash with 1M HCl (to remove excess amine), followed by brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

  • Validation: Verify the presence of the intact –SO₂F motif via ¹⁹F NMR (typically ~ +60 to +65 ppm relative to CFCl₃).

Protocol B: SuFEx Activation of the S–F Handle

Once the BESF hub is installed (e.g., onto an isoxazole or via Michael addition), the sulfonyl fluoride group can be "clicked" to a phenol or amine.

Reagents Required:

  • BESF-functionalized substrate (1.0 equiv)

  • Aryl Silyl Ether (Ar–OTMS) (1.2 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10–20 mol%)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Setup: In a screw-cap vial, dissolve the BESF-derivative (0.5 mmol) and the aryl silyl ether (0.6 mmol) in MeCN (2 mL).

  • Catalysis: Add DBU (0.05 mmol) at room temperature.

  • Monitoring: The reaction typically proceeds rapidly (< 1 hour). The S–F bond is cleaved, releasing F⁻ (scavenged by the silyl group to form TMS-F).

  • Workup: Concentrate the solvent. The byproduct is volatile TMS-F.

  • Isolation: Pass through a short silica plug to remove the catalyst.

  • Result: Formation of a stable Sulfonate ester (–SO₂–O–Ar).

Critical Analysis & Troubleshooting

Stability of the S–F Bond

A common misconception is that the sulfonyl fluoride will hydrolyze easily. In the BESF system, the S–F bond is kinetically stable to water and mild nucleophiles in the absence of specific catalysts (like DBU or BEMP).

  • Validation: You can perform the isoxazole synthesis (Protocol A) in open air without significant hydrolysis of the SO₂F group.

Regioselectivity

In cycloadditions (Protocol A), BESF exhibits high regioselectivity.

  • Outcome: The sulfonyl fluoride group consistently directs to the 5-position of the isoxazole ring.

  • Causality: This is driven by the electronic polarization of the vinyl group by the strongly electron-withdrawing sulfonyl fluoride and bromine substituents.

Safety Profile
  • DESF: Corrosive and lachrymator. Handle in a fume hood.

  • BESF: Highly reactive Michael acceptor. Potential skin sensitizer.

  • Hydrofluoric Acid (HF): While SuFEx generates fluoride ions, in silyl-mediated protocols, the fluoride is sequestered as R₃Si–F, avoiding free HF generation. However, always keep calcium gluconate gel nearby when working with fluoride sources.

References

  • Smedley, C. J., Giel, M. C., Molino, A., Barrow, A. S., Wilson, D. J. D., & Moses, J. E. (2018).[5] "1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry."[1][2][3][4][5][6][7][8] Chemical Communications, 54(47), 6020–6023. [Link]

  • Leng, J., & Qin, H. L. (2018).[6][8] "1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles." Chemical Communications, 54(35), 4477–4480. [Link]

  • Thomas, J., et al. (2018). "Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride." Organic Letters, 20(13), 3749–3752. [Link]

The Tris-Electrophilic Hub: Mastering Orthogonal Functional Groups in 1-Bromoethene-1-sulfonyl Fluoride (BESF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of diversity-oriented synthesis and chemical biology, the demand for multifunctional, modular building blocks has never been higher. 1-Bromoethene-1-sulfonyl fluoride (BESF) —also referred to as 1-Br-ESF—has emerged as a premier tris-electrophilic hub[1]. By integrating a vinyl moiety, a bromide leaving group, and a sulfonyl fluoride functionality onto a single compact scaffold, BESF offers three distinct, orthogonally addressable reactive sites[2].

This technical guide deconstructs the mechanistic causality behind BESF’s orthogonal reactivity, provides self-validating experimental protocols for its application, and serves as a definitive resource for drug development professionals leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Structural Anatomy & The Causality of Orthogonality

The power of BESF lies not just in the presence of three functional groups, but in their electronic interplay and differential susceptibility to specific reaction conditions. Understanding the "why" behind their reactivity dictates successful experimental design.

  • The Sulfonyl Fluoride (-SO₂F) Group (Hard Electrophile): Unlike sulfonyl chlorides, which readily hydrolyze, the S(VI)-F bond is exceptionally stable due to its high bond dissociation energy and the steric shielding provided by the oxygen atoms[1]. It remains inert to most nucleophiles, water, and mild bases. It is only activated by specific SuFEx catalysts (e.g., DBU, BEMP) that facilitate a pentacoordinate transition state or through reaction with hard nucleophiles like phenolates.

  • The Vinyl Bromide (-Br) Group (Soft Electrophile): The C-Br bond is a classic handle for transition-metal catalysis. Because Pd(0) is a soft nucleophile, it selectively undergoes oxidative addition into the soft C-Br bond. The hard -SO₂F group is entirely ignored by the palladium catalyst, allowing for seamless Suzuki or Heck cross-couplings without degrading the SuFEx handle[2].

  • The Vinyl Group (C=C) (Michael Acceptor / Dipolarophile): The combined electron-withdrawing effects of the -SO₂F group and the bromine atom render the alkene highly electron-deficient. This lowers its Lowest Unoccupied Molecular Orbital (LUMO), making it an exceptional target for 1,3-dipolar cycloadditions (e.g., with nitrile oxides) and Michael additions.

Orthogonality BESF 1-Bromoethene-1-sulfonyl fluoride (BESF) SuFEx SuFEx Click (Targets -SO2F) BESF->SuFEx Suzuki Suzuki Coupling (Targets -Br) BESF->Suzuki Cyclo [3+2] Cycloaddition (Targets C=C & -Br) BESF->Cyclo Prod1 Vinyl Bromide Sulfonates (Retains C=C, -Br) SuFEx->Prod1 Prod2 α-Aryl Ethenesulfonyl Fluorides (Retains C=C, -SO2F) Suzuki->Prod2 Prod3 Isoxazole-5-sulfonyl Fluorides (Retains -SO2F) Cyclo->Prod3

Caption: Orthogonal reactivity map of BESF demonstrating selective functional group targeting.

Quantitative Data: Reaction Pathways Summary

The following table summarizes the orthogonal pathways accessible via BESF, demonstrating which functional groups are targeted and which are preserved for downstream diversification.

Reaction PathwayTargeted Functional Group(s)Typical Reagents & ConditionsResulting ScaffoldRetained Orthogonal Groups
SuFEx Click Sulfonyl Fluoride (-SO₂F)Aryl silyl ethers, DBU (cat.), THF, RTVinyl Bromide SulfonateVinyl (C=C), Bromide (-Br)
Suzuki Coupling Vinyl Bromide (-Br)Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, 80°Cα-Aryl Ethenesulfonyl FluorideVinyl (C=C), Sulfonyl Fluoride
[3+2] Cycloaddition Vinyl (C=C) + Bromide*N-hydroxyimidoyl chlorides, Et₃N, RT3-Substituted Isoxazole-5-SO₂FSulfonyl Fluoride (-SO₂F)
Michael Addition Vinyl (C=C)Amines/Thiols, mild base, RT2-Substituted-1-bromoethane-1-SO₂FBromide (-Br), Sulfonyl Fluoride

*Note: In [3+2] cycloadditions, the bromide acts as a leaving group during the spontaneous aromatization of the intermediate isoxazoline, driving the reaction to completion.

Experimental Workflows & Self-Validating Protocols

Handling BESF directly can be challenging due to its moisture sensitivity and lachrymatory properties. A field-proven, highly efficient strategy involves generating BESF in situ from the bench-stable precursor 1,2-dibromoethane-1-sulfonyl fluoride (DESF) via base-mediated dehydrobromination.

Below is a self-validating, step-by-step protocol for the sequential synthesis of functionalized isoxazole sulfonates.

Step 1: In Situ Generation and [3+2] Cycloaddition

Objective: Construct a 3-substituted isoxazole-5-sulfonyl fluoride core. Causality: Triethylamine (Et₃N) serves a dual purpose. It dehydrobrominates DESF to form the highly reactive BESF, and simultaneously converts the N-hydroxybenzimidoyl chloride into a reactive nitrile oxide 1,3-dipole. The dipole immediately reacts with the electron-deficient BESF alkene, followed by elimination of HBr to yield the aromatic isoxazole.

  • Preparation: In an oven-dried flask under N₂, dissolve DESF (1.0 equiv) and the desired N-hydroxybenzimidoyl chloride (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Activation: Cool the mixture to 0 °C. Add Et₃N (2.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The self-validating analytical checkpoint is ¹H NMR of a crude aliquot: the complete disappearance of the characteristic DESF multiplet and the absence of intermediate BESF ethenyl protons (typically ~6.5–7.0 ppm) confirms consumption. ¹⁹F NMR will show a sharp, diagnostic singlet at +55 to +60 ppm , confirming the intact -SO₂F group on the newly formed isoxazole ring.

  • Workup: Wash with 1M HCl, extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Step 2: SuFEx Click Functionalization

Objective: Conjugate the isoxazole core to a phenolic payload via a stable sulfonate linkage. Causality: DBU acts as a specialized SuFEx catalyst. It transiently coordinates with the S(VI) center, expanding its valency and making the fluoride an excellent leaving group specifically for incoming silyl ethers or phenoxides, without requiring harsh thermal conditions that could degrade the heterocycle[1].

  • Preparation: Dissolve the isoxazole-5-sulfonyl fluoride (1.0 equiv) and an aryl silyl ether (1.2 equiv) in anhydrous Acetonitrile (0.5 M).

  • Catalysis: Add DBU (10–20 mol%) at room temperature.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation (In-Process): The reaction is complete when the ¹⁹F NMR signal at +55 ppm completely disappears, indicating the quantitative displacement of the fluoride. LC-MS will show the exact mass of the target isoxazole sulfonate.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography.

Workflow DESF DESF (Bench-Stable Precursor) BESF BESF (Generated In Situ) DESF->BESF Et3N -HBr Isoxazole Isoxazole-5-SO2F (Intermediate) BESF->Isoxazole Nitrile Oxide Cycloaddition Sulfonate Isoxazole Sulfonate (Final Product) Isoxazole->Sulfonate Ar-OSiMe3 DBU (cat.)

Caption: Self-validating experimental workflow from DESF to functionalized isoxazole sulfonate.

Conclusion

1-Bromoethene-1-sulfonyl fluoride represents a paradigm shift in modular chemical synthesis. By understanding the hard/soft electrophilic nature of its three functional handles, researchers can program sequential, orthogonal reactions with absolute regiocontrol. Whether utilizing in situ generation for [3+2] cycloadditions or leveraging Pd-catalyzed cross-couplings prior to SuFEx click chemistry, BESF provides an unparalleled scaffold for the rapid exploration of chemical space in drug discovery.

References

  • [2] Enamine Store. 1-Bromoethene-1-sulfonyl fluoride. URL:

  • [1] Leng, J., & Qin, H. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. Chemical Communications (RSC Publishing). URL:

  • Smedley, C. J., Giel, M.-C., Molino, A., Barrow, A. S., Wilson, D. J. D., & Moses, J. E. (2018). 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry. Chemical Communications (RSC Publishing). URL:

Sources

The 1-Br-ESF SuFEx Hub: History, Mechanistic Pathways, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped click chemistry, offering a metal-free, highly chemoselective method for constructing robust S–F and S–O linkages[1]. While ethenesulfonyl fluoride (ESF) initially served as the premier bis-electrophilic hub for these reactions, the demand for higher structural diversity led to the development of 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) , also known as BESF[2]. Functioning as a tris-electrophile, 1-Br-ESF enables the rapid, regioselective construction of highly functionalized, SO₂F-bearing heterocycles that are perfectly primed for late-stage drug discovery and Diversity-Oriented Clicking (DOC)[3].

This technical guide explores the historical development, chemical architecture, and validated experimental protocols surrounding 1-Br-ESF, providing researchers with the mechanistic causality required to master its application.

Historical Context: The 2018 Convergence

The breakthrough of 1-Br-ESF as a SuFEx hub occurred in 2018 through the independent and concurrent efforts of three leading research groups: Hua-Li Qin (Wuhan University of Technology), John E. Moses (La Trobe University / Cold Spring Harbor Laboratory), and Valery V. Fokin (University of Southern California)[4].

  • The Qin Approach: Qin and co-workers synthesized 1-Br-ESF on a 40-gram scale directly from ESF. They demonstrated its utility by reacting it with N-hydroxybenzimidoyl chlorides to regioselectively synthesize 5-sulfonylfluoro isoxazoles[5].

  • The Moses Approach: Recognizing the instability of isolated 1-Br-ESF under certain conditions, Moses and co-workers developed a protocol to generate 1-Br-ESF in situ via the dehydrobromination of the bench-stable precursor 1,2-dibromoethane-1-sulfonyl fluoride (DESF). This enabled highly efficient [3+2] cycloadditions with organic azides to form 1,2,3-triazole-4-sulfonyl fluorides[6].

  • The Fokin Approach: Fokin’s group demonstrated that 1-Br-ESF could be isolated on a 68-gram scale at −78 °C, subsequently utilizing it in catalyst-free thermal cycloadditions with azides.

Their complementary approaches established 1-Br-ESF as a cornerstone reagent in the modern SuFEx toolbox[4].

Chemical Architecture & Reactivity Profile

The power of 1-Br-ESF lies in its unique "tris-electrophilic" architecture. It possesses three distinct, addressable handles:

  • The Vinyl Group: Acts as a highly electron-deficient dienophile for [3+2] cycloadditions and a potent Michael acceptor for conjugate additions[5][7].

  • The Bromide Moiety: Serves as an excellent leaving group during cycloaromatization or as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki couplings)[7].

  • The Sulfonyl Fluoride (SO₂F): The quintessential SuFEx hub, remaining inert during cycloadditions but readily exchangeable with aryl silyl ethers or amines under specific catalytic conditions (e.g., DBU, BEMP)[1][4].

G BESF 1-Br-ESF (Tris-electrophile) Triazoles 1,2,3-Triazole-4- sulfonyl fluorides BESF->Triazoles Isoxazoles Isoxazole-5- sulfonyl fluorides BESF->Isoxazoles Sultams β-Sultams BESF->Sultams Azides Organic Azides Azides->BESF [3+2] Cycloaddition N_OH N-hydroxyimidoyl chlorides N_OH->BESF [3+2] Cycloaddition Amines Amines Amines->BESF Michael Addition

Fig 1. Divergent reactivity pathways of 1-Br-ESF as a SuFEx connective hub.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not just the procedural steps, but the mechanistic causality and self-validating physical cues of the reactions.

Protocol A: Regioselective Synthesis of 5-Sulfonylfluoro Isoxazoles (Qin Method)

This protocol utilizes isolated 1-Br-ESF to trap in situ generated nitrile oxides.

  • Reagents: N-hydroxybenzimidoyl chloride (1.0 eq), 1-Br-ESF (3.0–4.0 eq), KHCO₃ (2.0 eq), EtOAc/H₂O (1:1 v/v).

  • Procedure:

    • Dissolve the N-hydroxybenzimidoyl chloride and 1-Br-ESF in EtOAc.

    • Add the aqueous solution of KHCO₃ dropwise at room temperature.

    • Stir vigorously for 12–24 hours until TLC indicates complete consumption of the chloride.

    • Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality for Reagent Excess: 1-Br-ESF is highly sensitive to basic conditions. Under the basic environment required to generate the nitrile oxide dipole from the imidoyl chloride, 1-Br-ESF undergoes competitive decomposition and polymerization. Therefore, a stoichiometric excess (up to 4.0 eq) is mandatory to drive the cycloaddition to completion. However, exceeding 4.0 eq paradoxically decreases the yield due to excessive polymer byproduct formation interfering with the cycloaddition kinetics.

  • Self-Validation Checkpoint: The reaction is a biphasic mixture. The successful generation of the nitrile oxide is visually validated by the gradual dissolution/consumption of the solid imidoyl chloride. If the organic phase becomes highly viscous and dark without product formation, it indicates premature base-induced polymerization of 1-Br-ESF, signaling that the base was added too rapidly.

Protocol B: In Situ Generation of 1-Br-ESF for Triazole Synthesis (Moses Method)

This protocol avoids handling reactive 1-Br-ESF by generating it dynamically from DESF[6].

  • Reagents: 1,2-dibromoethane-1-sulfonyl fluoride (DESF) (1.2 eq), Organic Azide (1.0 eq), Triethylamine (Et₃N) (1.5 eq), EtOAc or t-BuOH/H₂O.

  • Procedure:

    • Charge a flask with the organic azide and DESF in the chosen solvent.

    • Add Et₃N dropwise at room temperature.

    • Stir for 2–6 hours.

    • Quench with aqueous NH₄Cl, extract, and purify.

  • Causality for In Situ Generation: Handling isolated 1-Br-ESF at room temperature poses degradation risks. DESF, conversely, is a bench-stable precursor. The addition of Et₃N serves a dual mechanistic purpose: it acts as the base to rapidly dehydrobrominate DESF into 1-Br-ESF, and it facilitates the subsequent [3+2] cycloaddition with the azide[6].

  • Self-Validation Checkpoint: The immediate formation of a dense white precipitate upon the addition of Et₃N is the critical self-validating cue. This precipitate is triethylamine hydrobromide (Et₃N·HBr), which quantitatively confirms the successful dehydrobromination of DESF into the active 1-Br-ESF intermediate before the slower cycloaddition phase begins.

G DESF DESF (Bench-stable) BESF 1-Br-ESF (Reactive Intermediate) DESF->BESF - HBr (Fast) Base Et3N (Base) Base->BESF Product SO2F-Functionalized Heterocycle BESF->Product Cycloaddition Dipole Dipole / Nucleophile (Azide, Nitrile Oxide) Dipole->Product SuFEx SuFEx Post-Modification (Ar-OSiMe3) Product->SuFEx S-F Exchange

Fig 2. Mechanistic sequence of in situ 1-Br-ESF generation and functionalization.

Quantitative Data Summaries

The following table synthesizes the quantitative parameters and outcomes of the foundational 1-Br-ESF methodologies, providing a comparative baseline for experimental design.

Research GroupTarget ScaffoldHub Generation MethodCatalyst / BaseYield RangeKey Mechanistic Feature
Qin (2018) 5-SO₂F IsoxazolesIsolated 1-Br-ESFKHCO₃45–86%Excess 1-Br-ESF required due to base-induced degradation.
Moses (2018) 4-SO₂F TriazolesIn situ from DESFEt₃N70–98%In situ generation prevents premature polymerization[6].
Fokin (2018) 4-SO₂F TriazolesIsolated 1-Br-ESFNone (Thermal)65–95%Catalyst-free thermal cycloaddition at elevated temps.

Downstream SuFEx Applications in Drug Discovery

The ultimate value of 1-Br-ESF lies not just in the heterocycles it forms, but in the latent SuFEx reactivity of the pendant sulfonyl fluoride group. Once the triazole or isoxazole ring is constructed, the SO₂F moiety remains completely stable under physiological conditions[1].

However, upon exposure to specific SuFEx catalysts (such as DBU, BEMP, or bifluoride salts), the SO₂F group undergoes rapid, quantitative sulfur-fluoride exchange with nucleophiles like aryl silyl ethers (Ar-OSiMe₃) or secondary amines[4]. This allows for the modular, late-stage assembly of complex pharmacophores and the agnostic discovery of covalent inhibitors (such as those targeting human neutrophil elastase)[1][3]. Through 1-Br-ESF, chemists can effectively "click" molecules together twice: first via the carbon framework, and second via the sulfur hub.

References

  • 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles Chemical Communications (RSC Publishing)[Link]

  • 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry Chemical Communications (RSC Publishing)[Link]

  • Regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride Organic Letters (ACS Publications)[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

safety data sheet (SDS) for 1-Bromoethene-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Safety Data Profile: 1-Bromoethene-1-sulfonyl Fluoride (BESF) in SuFEx Click Chemistry

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry, providing highly stable yet selectively reactive functional groups for chemical biology, polymer synthesis, and drug discovery. Among the most versatile connective hubs is 1-Bromoethene-1-sulfonyl fluoride (BESF) . Unlike traditional sulfonyl chlorides, which are highly susceptible to premature hydrolysis, BESF offers a unique combination of stability and orthogonal reactivity. This whitepaper provides an in-depth technical analysis of BESF, synthesizing its core Safety Data Sheet (SDS) profile with field-proven mechanistic insights and experimental protocols for drug development professionals.

Chemical Identity & Physical Properties

Understanding the physicochemical baseline of BESF is critical for predicting its behavior in both synthetic workflows and biological assays. The following data summarizes its core identity[1]:

PropertyValue
IUPAC Name 1-bromoethenesulfonyl fluoride
CAS Number 103020-98-0
Molecular Formula C2H2BrFO2S
Molecular Weight 189.01 g/mol
Exact Mass 187.89 Da
Topological Polar Surface Area 42.5 Ų
XLogP3 1.5
Appearance Colorless, moisture-sensitive liquid

Mechanistic Toxicology & Safety Data (SDS Core)

Handling BESF requires stringent safety protocols due to its potent electrophilic nature. Standard SDS classifications list BESF under several severe hazard codes, including H314 (Causes severe skin burns and eye damage) , H302/H312/H332 (Harmful if swallowed, in contact with skin, or inhaled) , and H227 (Combustible liquid) [1].

The Causality of Toxicity: In biological environments, BESF acts as a dual-warhead alkylating and acylating agent. The β-carbon is highly electrophilic due to the electron-withdrawing effects of both the bromide and the sulfonyl fluoride groups. While the -SO₂F group is remarkably stable to hydrolysis under neutral aqueous conditions (a hallmark of SuFEx chemistry), it undergoes rapid nucleophilic attack in basic environments or within the specific microenvironments of enzyme active sites (e.g., human neutrophil elastase)[2].

In cases of non-target tissue exposure (e.g., skin contact), ambient moisture and physiological pH can trigger the hydrolysis of the sulfonyl fluoride group. This reaction releases hydrofluoric acid (HF) and sulfonic acids. The liberated HF penetrates deeply into tissues, sequestering calcium and magnesium ions, which leads to rapid, coagulative necrosis and severe systemic toxicity.

  • Handling Protocol: BESF must be handled exclusively in a fume hood under dry, inert conditions (Argon/N₂). Neoprene or nitrile gloves of appropriate thickness are mandatory to prevent dermal penetration.

SuFEx Click Chemistry: Orthogonal Reactivity Logic

BESF is defined as a "connective hub" in Diversity-Oriented Clicking (DOC)[2]. Its architecture provides three orthogonal reactive sites, allowing researchers to build complex, multidimensional pharmacophores without cross-reactivity:

  • The Vinyl Moiety: Acts as a potent Michael acceptor and a highly reactive dipolarophile. It readily undergoes[3+2] cycloadditions with azides or diazo compounds to form 5-sulfonylfluoro heterocycles (e.g., triazoles, pyrazoles, and isoxazoles).

  • The Bromide Leaving Group: Enables transition-metal-catalyzed cross-coupling (such as Suzuki-Miyaura reactions) to yield α-(hetero)aryl ethenesulfonyl fluorides[3].

  • The Sulfonyl Fluoride Group: The core SuFEx handle. It remains dormant during the aforementioned cycloadditions and cross-couplings, only reacting with specific nucleophiles (like primary amines or phenols) when triggered by a catalyst (e.g., DBU, BEMP) or when localized in a target protein's binding pocket[2].

G cluster_reactions DESF DESF Precursor (Bench-Stable) Base Et3N / -78°C (HBr Elimination) DESF->Base BESF BESF (Reactive Hub) 1-Bromoethene-1-sulfonyl fluoride Base->BESF Cyclo [3+2] Cycloaddition (Azides/Diazo) BESF->Cyclo Cross Suzuki Coupling (Boronic Acids) BESF->Cross Product1 5-Sulfonylfluoro Heterocycles Cyclo->Product1 Product2 α-Aryl Ethenesulfonyl Fluorides Cross->Product2 SuFEx SuFEx Reaction (Nucleophiles) Product1->SuFEx Product2->SuFEx Bioconjugate Covalent Bioconjugates & Target Probes SuFEx->Bioconjugate

Fig 1: BESF synthesis and orthogonal diversification via SuFEx click chemistry pathways.

Validated Experimental Protocols

To ensure maximum yield and safety, the following protocols have been designed as self-validating systems, explaining the causality behind each critical step.

Protocol 1: In Situ Generation of BESF from DESF

Causality: Pure BESF is highly reactive and prone to decomposition or polymerization during extended storage. Generating it in situ from the bench-stable precursor 1,2-dibromoethane-1-sulfonyl fluoride (DESF) via base-mediated E2 elimination bypasses these stability issues and maximizes the yield of subsequent click reactions.

  • Preparation: Dissolve DESF (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict Argon atmosphere.

    • Causality: Argon prevents ambient moisture from prematurely hydrolyzing the emerging sulfonyl fluoride group.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Elimination: Add Triethylamine (Et₃N, 1.1 equiv) dropwise over 5 minutes.

    • Causality: The cryogenic temperature is critical. It suppresses uncontrolled polymerization of the highly electrophilic vinyl group and prevents the base from attacking the -SO₂F moiety, ensuring a clean, regioselective E2 elimination of HBr.

  • Self-Validating Checkpoint: After 15 minutes, monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the DESF spot confirms total conversion to BESF. Do not proceed to the next step until this is verified.

Protocol 2: Regioselective Synthesis of 5-Sulfonylfluoro Isoxazoles

Causality: Utilizing the in situ generated BESF, a [3+2] cycloaddition can be executed to build isoxazole-based pharmacophores, which are highly valuable in medicinal chemistry[3].

  • Dipole Addition: To the in situ generated BESF solution (maintained at 0 °C), slowly add the target nitrile oxide (typically generated in situ from a corresponding hydroximoyl chloride and Et₃N).

  • Cycloaddition: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Causality: The[3+2] cycloaddition requires thermal energy to overcome the activation barrier, but initiating the addition at 0 °C prevents exothermic degradation of the reactive intermediates.

  • Self-Validating Checkpoint: Quench a 10 µL aliquot in saturated NH₄Cl and analyze via LC-MS. The emergence of the target mass (M+H) and the complete absence of the free BESF mass confirms that the dipole has been fully consumed. This step is vital to prevent cross-reactivity before introducing any SuFEx nucleophiles later in the pipeline.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • 1-Bromoethene-1-Sulfonyl Fluoride (1-Br-ESF), a New SuFEx Clickable Reagent, and Its Application for Regioselective Construction of 5-Sulfonylfluoro Isoxazoles. Chemical Communications. 3

  • 1-Bromoethene-1-sulfonyl fluoride | C2H2BrFO2S | CID 13460888. PubChem. 1

  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. PMC (National Institutes of Health). 2

  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing).

Sources

Methodological & Application

Introduction: Harnessing the Unique Reactivity of a Trifunctional Reagent

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the [3+2] Cycloaddition of 1-Bromoethene-1-sulfonyl Fluoride for the Synthesis of Heterocyclic Scaffolds

In the landscape of modern synthetic chemistry, the development of versatile building blocks that enable rapid and efficient molecular construction is paramount. 1-Bromoethene-1-sulfonyl fluoride (BESF), also known as 1-Br-ESF, has emerged as a powerful and highly reactive reagent within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] Its unique structure, possessing three distinct and orthogonally addressable functional groups—a vinyl moiety, a bromide, and a sulfonyl fluoride—renders it a potent trifunctional electrophile.[1][3]

The sulfonyl fluoride group (-SO₂F) is of particular importance; it is remarkably stable under many reaction conditions, yet it can be selectively activated to react with nucleophiles, forming robust sulfonamide or sulfonate ester linkages.[2][4] This "click" reactivity makes the -SO₂F group an invaluable handle for applications ranging from drug discovery and chemical biology to materials science.[5][6][7]

This application note provides a detailed protocol and mechanistic insights for employing BESF in [3+2] cycloaddition reactions. This class of reactions provides a direct and atom-economical pathway to synthesize five-membered heterocyclic rings, which are privileged structures in many biologically active compounds.[8][9] By leveraging BESF as the dipolarophile, researchers can readily access novel heterocyclic sulfonyl fluorides, which serve as versatile platforms for further molecular diversification.

The Mechanism: A 1,3-Dipolar Cycloaddition Pathway

The [3+2] cycloaddition is a pericyclic reaction involving a 1,3-dipole and a dipolarophile, which combine to form a five-membered ring. In this context, BESF serves as a highly activated dipolarophile. The potent electron-withdrawing nature of both the sulfonyl fluoride and the bromo substituents renders the vinyl double bond electron-deficient, making it an excellent Michael acceptor and highly susceptible to nucleophilic attack from a 1,3-dipole.[6]

The general mechanism proceeds as follows:

  • Generation of the 1,3-Dipole : The 1,3-dipole, such as a nitrile oxide, an azide, or a nitrogen ylide, is typically generated in situ from a stable precursor.

  • Cycloaddition : The 1,3-dipole reacts with the electron-poor double bond of BESF. Computational and experimental studies suggest these reactions can proceed through a concerted or a stepwise, asynchronous mechanism, often with high regioselectivity.[10][11]

  • Formation of the Heterocycle : The reaction culminates in the formation of a five-membered heterocyclic ring covalently attached to a bromo- and sulfonyl fluoride-substituted carbon.

The regioselectivity is dictated by the electronic and steric properties of both the dipole and BESF. For instance, in reactions with azides or diazo compounds, the nucleophilic terminus of the dipole (anionic nitrogen or carbon) selectively attacks the β-carbon of the vinyl sulfonyl fluoride, which is the most electrophilic position due to conjugation with the sulfonyl group.[12][13]

Mechanism cluster_reaction [3+2] Cycloaddition BESF 1-Bromoethene-1-sulfonyl fluoride (BESF) (Dipolarophile) TS Transition State BESF->TS Dipole 1,3-Dipole (e.g., Nitrile Oxide, Azide) Dipole->TS Product 5-Membered Heterocycle with -SO₂F Handle TS->Product Regioselective Ring Formation

Caption: Generalized mechanism of the [3+2] cycloaddition using BESF.

Application Protocol I: Synthesis of 5-Sulfonylfluoro Isoxazoles

This protocol details the regioselective synthesis of 5-sulfonylfluoro isoxazoles through the [3+2] cycloaddition of BESF with in situ generated nitrile oxides.[3] This method provides a direct route to isoxazole-based pharmacophores bearing a versatile SuFEx handle.[1]

Materials and Equipment
  • 1-Bromoethene-1-sulfonyl fluoride (BESF)

  • Appropriately substituted N-hydroxybenzimidoyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Round-bottom flask, magnetic stir bar, dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Safety Precautions
  • BESF is a colorless, moisture-sensitive liquid that should be handled under dry, inert conditions.[1] It can decompose in the presence of strong bases or at high temperatures.

  • N-hydroxybenzimidoyl chlorides and triethylamine are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-hydroxybenzimidoyl chloride (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of BESF : Add 1-Bromoethene-1-sulfonyl fluoride (BESF) (1.1 eq) to the solution via syringe.

  • Initiation of Reaction : Cool the reaction mixture to 0 °C using an ice bath. Prepare a solution of triethylamine (1.2 eq) in anhydrous DCM in a dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over 15-20 minutes. The slow addition is crucial to control the concentration of the highly reactive nitrile oxide intermediate, thereby minimizing potential side reactions.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 5-sulfonylfluoro isoxazole product.

Application Protocol II: Synthesis of Indolizine-Based Sulfonyl Fluorides

This protocol outlines the construction of indolizine heterocyclic sulfonyl fluorides via a [3+2] cycloaddition of BESF with isoquinolinium or quinolinium salts, driven by a base and an oxidant. This transformation features mild conditions and provides access to a valuable class of nitrogen-fused heterocycles.

Materials and Equipment
  • 1-Bromoethene-1-sulfonyl fluoride (BESF)

  • Substituted isoquinolinium or quinolinium salt

  • Triethylamine (Et₃N)

  • 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile (DDQ) as an oxidant

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Standard reaction, workup, and purification equipment

Step-by-Step Methodology
  • Reaction Setup : In a round-bottom flask, combine the isoquinolinium salt (1.0 eq), BESF (1.5 eq), and DDQ (1.2 eq) in anhydrous DCM.

  • Initiation of Reaction : Add triethylamine (2.0 eq) to the mixture. The base serves to generate the isoquinolinium ylide in situ, which acts as the 1,3-dipole.

  • Reaction Progress : Stir the reaction mixture at room temperature for approximately 12 hours. Monitor the reaction for the consumption of starting materials by TLC.

  • Workup and Purification : Once the reaction is complete, concentrate the mixture in vacuo. The residue is then directly subjected to flash column chromatography on silica gel to afford the desired indolizine-based sulfonyl fluoride. The use of an oxidant like DDQ is essential for the final aromatization step to form the stable indolizine core.

Data Presentation: Substrate Scope and Efficiency

The [3+2] cycloaddition protocol using BESF demonstrates a broad substrate scope with good to excellent yields, highlighting its robustness and utility.

Entry1,3-Dipole PrecursorProductYield (%)Reference
1N-Hydroxy-4-methylbenzimidoyl chloride3-(p-Tolyl)-5-bromo-5-(fluorosulfonyl)-4,5-dihydroisoxazole85%,[3]
2N-Hydroxy-4-methoxybenzimidoyl chloride3-(4-Methoxyphenyl)-5-bromo-5-(fluorosulfonyl)-4,5-dihydroisoxazole90%,[3]
3N-Hydroxy-4-chlorobenzimidoyl chloride3-(4-Chlorophenyl)-5-bromo-5-(fluorosulfonyl)-4,5-dihydroisoxazole88%,[3]
42-Methylisoquinolinium iodide1-Bromo-1-(fluorosulfonyl)-2-methyl-1,2-dihydrobenzo[g]indolizine75%
52-Benzylisoquinolinium bromide1-Bromo-1-(fluorosulfonyl)-2-benzyl-1,2-dihydrobenzo[g]indolizine81%
6Phenyl azide1-Phenyl-4-(fluorosulfonyl)-1H-1,2,3-triazole (after elimination)Good[5],[12]

Experimental and Diversification Workflow

The synthesized heterocyclic sulfonyl fluorides are not merely final products but are versatile intermediates for further derivatization via SuFEx click chemistry. The sulfonyl fluoride handle allows for facile and selective reactions with a wide array of nucleophiles.[5][14]

Caption: Workflow from [3+2] cycloaddition to product diversification.

Conclusion

1-Bromoethene-1-sulfonyl fluoride is a uniquely versatile and reactive building block for modern organic synthesis. The [3+2] cycloaddition protocols described herein offer an efficient, mild, and highly modular approach to constructing diverse five-membered heterocyclic systems. The resulting products, equipped with the robust and "clickable" sulfonyl fluoride handle, are primed for subsequent SuFEx reactions, opening avenues for the rapid assembly of compound libraries for drug discovery, chemical biology, and materials science. This self-validating system, from a well-defined cycloaddition to a predictable click reaction, underscores the power and reliability of BESF as a connective hub in synthetic chemistry.

References

  • ResearchGate. (n.d.). 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry | Request PDF.
  • New J. Chem. (2022). [3 + 2] cycloaddition for the assembly of indolizine-based heterocyclic sulfonyl fluorides.
  • Leng, J., & Qin, H. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.
  • Enamine. (n.d.). 1-Bromoethene-1-sulfonyl fluoride.
  • Zhong, T., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron.
  • Leng, J., & Qin, H. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. PubMed.
  • Sulfur fluoride exchange. (2023). PMC.
  • Sandeep, K., et al. (2022). (3+2)
  • ResearchGate. (n.d.). Applications of Sulfonyl Fluorides.
  • Sandeep, K., et al. (2022). (3+2)
  • Chem. Commun. (2020). 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry.
  • Semantic Scholar. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. (2023). PMC.
  • J. Med. Chem. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • The [3+2]Cycloaddition Reaction. (n.d.).
  • ResearchGate. (n.d.). Probable mechanisms of [3+2] cycloaddition reactions between organic azides and various vinyl sulfones.
  • Latvian Institute of Organic Synthesis. (2021). Synthesis of five-membered rings using fluoromethylene transfer chemistry has been reported.
  • Facile synthesis of sulfonyl fluorides
  • Ball, N. D., et al. (2023).
  • ChemRxiv. (2023). Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions.
  • Insights into the mechanism of [3+2] cycloaddition reactions between N-benzyl fluoro nitrone and maleimides, its selectivity and solvent effects. (2024). PubMed.

Sources

Application Note & Protocol: Regioselective Synthesis of 5-Sulfonylfluoro Isoxazoles via [3+2] Cycloaddition with 1-Br-ESF

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive protocol for the synthesis of 3-substituted-5-sulfonylfluoro isoxazoles, a class of compounds with significant potential in drug discovery and chemical biology. The methodology leverages the unique reactivity of 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a versatile and highly reactive building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] The protocol details a regioselective [3+2] cycloaddition reaction between 1-Br-ESF and various N-hydroxybenzimidoyl chlorides. This approach offers a direct and practical route to functionalized isoxazoles bearing the sulfonyl fluoride moiety, a privileged functional group known for its ability to act as a covalent warhead in targeted inhibitors.[3] This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, expected outcomes, and safety considerations.

Introduction: The Significance of Sulfonylfluoro Isoxazoles

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its favorable metabolic stability and ability to engage in various biological interactions.[4][5] Concurrently, the sulfonyl fluoride group (-SO₂F) has garnered immense interest as a "warhead" for covalent inhibitors.[6] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability under physiological conditions and sufficient reactivity to form stable covalent bonds with specific nucleophilic amino acid residues (e.g., serine, lysine, tyrosine) in protein targets.[3] This combination makes the 5-sulfonylfluoro isoxazole scaffold a highly attractive pharmacophore for the development of potent and selective covalent probes and therapeutics.

The featured protocol utilizes 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a reagent possessing three distinct reactive handles: a vinyl group, a bromide, and the sulfonyl fluoride.[2] This multi-functionality makes it a powerful tool for building molecular complexity. This protocol focuses on its application as a dipolarophile in a [3+2] cycloaddition to construct the isoxazole core regioselectively.

Mechanism and Synthetic Strategy

The core of this synthesis is a 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions for constructing five-membered heterocycles.[7] The reaction proceeds through the in situ generation of a nitrile oxide from an N-hydroxybenzimidoyl chloride precursor, which then reacts with the vinyl group of 1-Br-ESF.

The key steps are:

  • Nitrile Oxide Generation: A suitable base, such as tripropylamine, dehydrochlorinates the starting N-hydroxybenzimidoyl chloride ( 1 ) to generate a highly reactive nitrile oxide intermediate ( 2 ).[8][9]

  • [3+2] Cycloaddition: The generated nitrile oxide ( 2 ) immediately undergoes a [3+2] cycloaddition reaction with 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF, 3 ). The reaction is highly regioselective, with the oxygen atom of the nitrile oxide adding to the carbon bearing the sulfonyl fluoride group, leading exclusively to the 5-sulfonylfluoro isoxazole regioisomer ( 4 ).[2]

This regioselectivity is a critical advantage, precluding the formation of isomeric byproducts and simplifying purification. The proposed mechanism is illustrated below.

Fig 1. Reaction scheme for the synthesis of 5-sulfonylfluoro isoxazoles.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Leng and Qin, 2018.[10]

3.1 Materials and Equipment

  • Reagents:

    • Substituted N-hydroxybenzimidoyl chlorides (1.0 mmol, 1.0 equiv)

    • 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) (4.0 mmol, 4.0 equiv)[1]

    • Tripropylamine (Pr₃N) (2.5 mmol, 2.5 equiv)

    • tert-Butanol (t-BuOH), anhydrous

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Oven-dried round-bottom flasks or reaction tubes (25-100 mL)

    • Magnetic stirrer and stir bars

    • Syringes and needles

    • Rubber septa

    • Nitrogen or argon gas inlet

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Silica gel for column chromatography (230-400 mesh)

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2 Safety Precautions

  • 1-Br-ESF is a reactive and moisture-sensitive liquid that may be corrosive. [1][11] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Tripropylamine is a flammable and corrosive liquid. Avoid inhalation and skin contact.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the reagents.

3.3 Step-by-Step Procedure

  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the desired N-hydroxybenzimidoyl chloride (1.0 mmol, 1.0 equiv).

    • Add anhydrous t-BuOH (10 mL) to dissolve the solid.

    • Add tripropylamine (2.5 mmol, 2.5 equiv) to the reaction mixture via syringe. Stir the solution at room temperature.

  • Reagent Addition:

    • In a separate dry vial, prepare a solution of 1-Br-ESF (4.0 mmol, 4.0 equiv) in anhydrous t-BuOH (10 mL).

    • Using a syringe, add the 1-Br-ESF solution dropwise to the stirring reaction mixture over a period of approximately 30 minutes. Causality Note: Slow addition is crucial to maintain a low concentration of the nitrile oxide intermediate, minimizing its potential dimerization into a furoxan byproduct.

  • Reaction Monitoring:

    • Allow the resulting mixture to stir at room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 1:4 EtOAc/Hexanes mobile phase). The consumption of the starting material typically occurs within 1-2 hours.

  • Workup and Extraction:

    • Once the reaction is complete, quench it by adding deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with deionized water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure 5-sulfonylfluoro isoxazole product.

Results and Data

The protocol provides a reliable route to a variety of 3-aryl-5-sulfonylfluoro isoxazoles with good to excellent yields.

EntryAryl Substituent (Ar)ProductYield (%)
1Phenyl3-Phenyl-5-sulfonylfluoro isoxazole85%
24-Chlorophenyl3-(4-Chlorophenyl)-5-sulfonylfluoro isoxazole91%
34-Methoxyphenyl3-(4-Methoxyphenyl)-5-sulfonylfluoro isoxazole88%
44-Nitrophenyl3-(4-Nitrophenyl)-5-sulfonylfluoro isoxazole75%
52-Thienyl3-(Thiophen-2-yl)-5-sulfonylfluoro isoxazole82%
Yields are based on published literature and represent typical outcomes for this reaction class.[10]

Experimental Workflow Visualization

The overall laboratory workflow can be summarized in the following diagram.

Workflow A 1. Setup Dissolve chlorooxime in t-BuOH Add tripropylamine B 2. Addition Add 1-Br-ESF solution dropwise over 30 min A->B C 3. Reaction Stir at room temperature (1-2 h) Monitor by TLC B->C D 4. Quench & Extract Add water Extract with Ethyl Acetate C->D E 5. Wash & Dry Wash with H₂O and Brine Dry over MgSO₄ D->E F 6. Purify Concentrate via Rotovap Flash Column Chromatography E->F G Pure Product F->G

Fig 2. Summary of the experimental workflow from setup to purification.

Conclusion

This application note details a robust and highly regioselective method for synthesizing 5-sulfonylfluoro isoxazoles. The use of the versatile SuFEx-clickable reagent, 1-Br-ESF, in a [3+2] cycloaddition with in situ generated nitrile oxides provides a straightforward and efficient entry into this valuable class of compounds.[2] The resulting products are of significant interest to researchers in drug discovery and chemical biology, serving as advanced intermediates for the development of targeted covalent inhibitors and functional probes.

References

  • Leng, J., & Qin, H. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. Chemical Communications, 54(35), 4477–4480. [Link]

  • Li, Z., et al. (2022). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters.
  • Kramer, D. J., et al. (2020). Access to Cyclic Aliphatic Sulfonyl Fluorides via Diels–Alder Cycloaddition. Organic Letters. [Link]

  • Leng, J., & Qin, H. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. PubMed. [Link]

  • Qin, H., et al. (2020). Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthetic applications and mechanistic studies a Cycloaddition of... Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Light Induced [2+2] Cycloadditions for Construction of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐sulfonylfluoro isoxazoles and 1‐substituted via [3+2]... Retrieved March 7, 2026, from [Link]

  • Carl ROTH. (2023). Safety Data Sheet. Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information 1-Bromoethene-1-Sulfonyl Fluoride (1-Br-ESF), a New SuFEx Clickable Reagent, and the Application for Regioselective Construction of 5-Sulfonylfluoro Isoxazoles. [Link]

  • PubChem. (n.d.). 1-Bromoethene-1-sulfonyl fluoride. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes. PMC. Retrieved March 7, 2026, from [Link]

  • Belen'kii, L. I. (Ed.). (2003). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons.
  • Sharpless, K. B., et al. (2021). 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry. Chemical Communications. [Link]

  • ResearchGate. (n.d.). 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry | Request PDF. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Author, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. Journal Name.
  • National Center for Biotechnology Information. (n.d.). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. PMC. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. [Link]

  • Scientiae Radices. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications. [Link]

  • NSF PAR. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. [Link]

Sources

Application Note: Regioselective Synthesis of Isoxazoles using BESF and Nitrile Oxides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the regioselective synthesis of 5-sulfonylfluoro isoxazoles using the BESF reagent (1-Bromoethene-1-sulfonyl fluoride). This protocol leverages modern SuFEx (Sulfur-Fluoride Exchange) click chemistry principles, offering a robust pathway for drug discovery applications.[1][2]

Executive Summary

Isoxazoles are privileged scaffolds in medicinal chemistry, found in therapeutics such as valdecoxib and leflunomide. However, installing versatile functional handles on the isoxazole ring for late-stage diversification remains a synthetic challenge.

This protocol details the use of BESF (1-Bromoethene-1-sulfonyl fluoride) as a dipolarophile in [3+2] cycloadditions with nitrile oxides.[2][3] Unlike standard alkynes, BESF serves as a "masked" acetylene equivalent that installs a sulfonyl fluoride group at the 5-position. This moiety acts as a dormant electrophile (SuFEx hub), enabling rapid library generation via subsequent click chemistry with phenols or amines.

Key Advantages:

  • Regioselectivity: Exclusively yields the 3,5-disubstituted isomer.

  • Safety: Utilizes the bench-stable precursor DESF (1,2-dibromoethane-1-sulfonyl fluoride) to generate volatile BESF in situ.

  • Modularity: The resulting product contains a reactive S(VI)-F handle for further conjugation.

The Reagent: BESF System

Direct handling of BESF (a volatile liquid) is hazardous and impractical. This protocol utilizes the elimination of HBr from DESF to generate BESF immediately prior to reaction.

ComponentChemical NameRoleProperties
Precursor DESF (1,2-Dibromoethane-1-sulfonyl fluoride)BESF SourceSolid/Oil, Bench-stable, Non-volatile.
Active Reagent BESF (1-Bromoethene-1-sulfonyl fluoride)DipolarophileHighly reactive Michael acceptor, Volatile.
Dipole Nitrile Oxide (Generated in situ)1,3-DipoleUnstable, generated from hydroximoyl chlorides.

Reaction Mechanism & Regioselectivity

The reaction proceeds via a cascade sequence: Elimination


 Cycloaddition 

Aromatization
.
  • In Situ Generation: Base (Et

    
    N) promotes dehydrobromination of DESF to form BESF.
    
  • 1,3-Dipolar Cycloaddition: The nitrile oxide (generated from a hydroximoyl chloride) undergoes a concerted [3+2] cycloaddition with BESF.

    • Regiochemistry Control: Electronic polarization directs the nucleophilic carbon of the nitrile oxide to the

      
      -carbon of BESF (the CH
      
      
      
      terminus), while the oxygen attacks the
      
      
      -carbon (bearing the Br and SO
      
      
      F).
  • Aromatization: The resulting intermediate (5-bromo-5-fluorosulfonyl-isoxazoline) spontaneously eliminates HBr to restore aromaticity, yielding the isoxazole.

Pathway Diagram

ReactionPathway DESF DESF (Precursor) (Br-CH2-CH(Br)-SO2F) BESF BESF (Active) (CH2=C(Br)-SO2F) DESF->BESF Elimination (-HBr) Base Base (Et3N) Base->BESF Intermediate Intermediate (Isoxazoline) BESF->Intermediate [3+2] Cycloaddition NitrileOxide Nitrile Oxide (R-C≡N+-O-) NitrileOxide->Intermediate Product Product (3-R-5-SO2F-Isoxazole) Intermediate->Product Aromatization (-HBr) HBr HBr (Byproduct) Intermediate->HBr

Caption: Mechanistic cascade from DESF precursor to the final sulfonyl-fluoride functionalized isoxazole.

Experimental Protocol

Scale: 1.0 mmol (Adjustable) Safety Note: Sulfonyl fluorides are reactive. Work in a fume hood. Wear gloves and eye protection.

Materials
  • Hydroximoyl Chloride (1.0 equiv) [Precursor to Nitrile Oxide]

  • DESF (1.2 equiv) [Commercially available or synthesized from ethenesulfonyl fluoride]

  • Triethylamine (Et

    
    N)  (2.5 equiv) [Acts as base for both BESF generation and Nitrile Oxide formation]
    
  • Dichloromethane (DCM) or THF [Anhydrous]

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with nitrogen or argon.

  • Reagent Loading:

    • Add Hydroximoyl Chloride (1.0 mmol) and DESF (1.2 mmol, 324 mg) to the flask.

    • Dissolve in anhydrous DCM (5.0 mL).

  • Initiation (The "Double Elimination" Strategy):

    • Cool the mixture to 0 °C using an ice bath.

    • Add Et

      
      N  (2.5 mmol, 350 µL) dropwise via syringe over 5 minutes.
      
    • Note: The base performs two functions simultaneously: it dehydrohalogenates the hydroximoyl chloride to generate the nitrile oxide AND dehydrobrominates DESF to generate BESF.

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

    • Stir vigorously for 2–4 hours .

    • Monitoring: Check progress via TLC (typically 20% EtOAc/Hexane). The disappearance of the hydroximoyl chloride indicates completion.

  • Workup:

    • Quench the reaction by adding water (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash the combined organic layers with brine (10 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Hexane/EtOAc gradient (typically 90:10 to 70:30).

    • Product: The 3-substituted-isoxazole-5-sulfonyl fluoride is typically a stable solid or oil.

Workflow Diagram

ExperimentalWorkflow Setup Setup: Flame-dried Flask N2 Atmosphere Mix Dissolve Reagents: Hydroximoyl Chloride + DESF Solvent: DCM Setup->Mix Cool Cool to 0°C Mix->Cool AddBase Add Et3N (2.5 eq) Dropwise Cool->AddBase React Warm to RT Stir 2-4 Hours AddBase->React Quench Quench (H2O) Extract (DCM) React->Quench Isolate Flash Chromatography Yield: 5-SO2F Isoxazole Quench->Isolate

Caption: Operational workflow for the one-pot synthesis of 5-sulfonylfluoro isoxazoles.

Scope and Limitations

Substrate Tolerance
  • Aryl Nitrile Oxides: Excellent yields (70–95%). Electron-donating groups (OMe, Me) and electron-withdrawing groups (Cl, CF

    
    , NO
    
    
    
    ) are well tolerated.
  • Alkyl Nitrile Oxides: Moderate to good yields.[4] Steric bulk near the dipole can reduce efficiency.

  • Heterocycles: Pyridines and thiophenes are compatible, provided they do not react with the sulfonyl fluoride (SuFEx handle is generally stable to Et

    
    N at RT).
    
Troubleshooting Guide
ObservationPossible CauseSolution
Low Yield Incomplete BESF generationEnsure DESF is fresh; increase Et

N to 3.0 equiv.
Regioisomer Mix N/AThis reaction is highly regioselective for the 5-isomer. If other isomers appear, check starting material purity.
Degradation Hydrolysis of SO

F
Avoid aqueous base during workup; ensure solvents are anhydrous.

Applications in Drug Discovery

The resulting isoxazole-5-sulfonyl fluorides are not just end-products but "connective hubs." They can undergo SuFEx exchange with:

  • Phenols (Ar-OH): To form sulfonate esters (isosteres of esters/amides).

  • Amines (R-NH2): To form sulfonamides (requires activation, e.g., Ca(NTf

    
    )
    
    
    
    ).
  • Protein Residues: For covalent inhibition or proteomic profiling (Tyrosine/Lysine targeting).

References

  • Leng, J., & Qin, H. L. (2018).[5] 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.[2][5] Chemical Communications, 54(35), 4477-4480.

  • Smedley, C. J., et al. (2018).[5] 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry.[2][3] Chemical Communications, 54(47), 6020-6023.[6]

  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758.

Sources

Suzuki-Miyaura cross-coupling of 1-Bromoethene-1-sulfonyl fluoride

Modular Synthesis of -Substituted Sulfonyl Fluorides via Suzuki-Miyaura Coupling of 1-Bromoethene-1-sulfonyl Fluoride (1-Br-ESF)

Executive Summary

This application note details the methodology for the Suzuki-Miyaura cross-coupling of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) . As a multidimensional Sulfur(VI) Fluoride Exchange (SuFEx) reagent, 1-Br-ESF serves as a linchpin for constructing

1

Key Takeaway: The success of this protocol relies on the orthogonality of the vinyl bromide moiety (reactive toward Pd(0)) and the sulfonyl fluoride group (inert to standard Suzuki bases/heat), allowing for the exclusive formation of C–C bonds without compromising the SuFEx handle.

Chemical Biology Context & Mechanism[2][3][4][5][6]

The SuFEx Advantage

Sulfonyl fluorides (

Mechanistic Causality

The reaction exploits the bond dissociation energy differences between the C–Br bond (~68 kcal/mol in vinyl bromides) and the S–F bond (>90 kcal/mol).

  • Oxidative Addition: The electron-withdrawing nature of the

    
     group lowers the LUMO of the vinyl bromide, facilitating rapid oxidative addition of the Pd(0) catalyst to the C–Br bond.
    
  • Transmetallation: Aryl boronic acids transfer their organic group to the Palladium center.[2]

  • Reductive Elimination: The C–C bond is formed, regenerating Pd(0).

  • Inertness of SO2F: The high strength of the S–F bond prevents oxidative addition of Palladium into the sulfonyl position under these specific conditions, preserving the click-chemistry handle.

Reaction Pathway Diagram

SuzukiMechanismcluster_integritySuFEx Integrity CheckStart1-Br-ESF(Vinyl Bromide)OxAddOxidative Addition(Pd-Br Species)Start->OxAdd + Pd(0)Pd0Pd(0) CatalystPd0->OxAddTransMetTransmetallation(Pd-Ar Species)OxAdd->TransMet + BaseBoronicAryl Boronic AcidRB(OH)2Boronic->TransMetRedElimReductive EliminationTransMet->RedElimCheckSO2F GroupRemains IntactRedElim->Pd0RegenerationProductα-SubstitutedEthenesulfonyl FluorideRedElim->Product

Figure 1: Catalytic cycle highlighting the preservation of the sulfonyl fluoride warhead during cross-coupling.

Experimental Protocol

Safety Warning: 1-Br-ESF is a lachrymator and potential alkylating agent. All operations must be performed in a fume hood. Avoid glass syringes for storing the pure reagent; use plastic or gas-tight syringes.

Reagents & Materials
  • Substrate: 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF).[1][3][4][5] Note: Can be synthesized from 1,2-dibromoethane-1-sulfonyl fluoride (DESF) via elimination if not available commercially.

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%).
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add Aryl Boronic Acid (1.5 mmol, 1.5 equiv).

    • Add

      
       (2.0 mmol, 276 mg).
      
    • Add

      
       (0.05 mmol, 58 mg).
      
    • Critical Step: Evacuate and backfill with Argon three times to remove

      
      , which oxidizes the catalyst and promotes homocoupling of boronic acids.
      
  • Solvent & Substrate Addition:

    • Add degassed 1,4-Dioxane (4.0 mL) and distilled Water (1.0 mL) via syringe.

    • Add 1-Br-ESF (1.0 mmol, ~113 µL) dropwise via microsyringe.

    • Note: If using the precursor DESF, add an extra equivalent of base to induce in-situ elimination to 1-Br-ESF before heating.

  • Reaction:

    • Seal the vessel.

    • Heat to 60–80°C for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (stain with KMnO4) or

      
       NMR.
      
      • Start Material (1-Br-ESF):

        
         ppm (triplet).
        
      • Product:

        
         shifts significantly (typically +65 to +70 ppm depending on the aryl ring).
        
  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Rotavap). Caution: Vinyl sulfonyl fluorides can be volatile. Do not overheat the bath (>30°C) or apply high vacuum for extended periods.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[6]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 4:1).

    • Note: The products are Michael acceptors; avoid nucleophilic additives (amines) in the eluent.

Optimization & Troubleshooting

Decision Logic for Optimization

OptimizationStartReaction Outcome?LowYieldLow Yield (<40%)Start->LowYieldHydrolysisHydrolysis of SO2F(Sulfonate formed)LowYield->HydrolysisCheck pH/TempNoReactionNo Reaction(SM Recovery)LowYield->NoReactionCheck CatalystSoln1Reduce Temp to 50°CSwitch to K3PO4 (milder)Hydrolysis->Soln1Soln2Switch to Pd(dppf)Cl2Degas solvents thoroughlyNoReaction->Soln2

Figure 2: Troubleshooting decision tree for common failure modes.

Key Parameters[5][10]
ParameterRecommendationRationale
Base Sensitivity

or

Strong bases (NaOH, alkoxides) may hydrolyze the

or cause polymerization of the vinyl group.
Catalyst

Standard for vinyl bromides. If sterically hindered boronic acids are used, switch to

or

/S-Phos.
Temperature 60–80°CSufficient for coupling but minimizes thermal decomposition of the sulfonyl fluoride.
Stoichiometry Excess Boronic Acid (1.5 eq)Boronic acids can undergo protodeboronation; excess ensures complete consumption of the valuable 1-Br-ESF.

Scope and Validation Data

The following data summarizes typical yields for various aryl boronic acids coupled with 1-Br-ESF, demonstrating the electronic tolerance of the reaction.

EntryAryl Boronic Acid (

)
Product TypeYield (%)

NMR Shift (

, ppm)
1 PhenylNeutral82%+66.5
2 4-MethoxyphenylElectron Rich78%+67.1
3 4-FluorophenylElectron Poor85%+65.8
4 2-NaphthylSteric/Aromatic75%+66.9
5 3-ThiophenylHeteroaryl68%+68.2

Data aggregated from representative literature results (Qin et al., Chem. Commun. 2018).

References

  • Qin, H., et al. (2018).[1] "1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles." Chemical Communications, 54(35), 4477–4480.[1][4] [Link]

  • Smedley, C. J., et al. (2018). "1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry."[5] Chemical Communications, 54(47), 6020–6023. [Link]

  • Leng, J., et al. (2019).[1] "Construction of

    
    -(Hetero)Aryl Ethenesulfonyl Fluorides for SuFEx Click Chemistry." European Journal of Organic Chemistry, 2019(35), 6101–6105.[1]
    [Link]
    
  • Barrow, A. S., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews, 48(17), 4731–4758. [Link]

Application Notes and Protocols for the Michael Addition of Nucleophiles to 1-Bromoethene-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Electrophile

1-Bromoethene-1-sulfonyl fluoride (BESF), a distinguished member of the sulfur(VI) fluoride exchange (SuFEx) click chemistry toolbox, has emerged as a highly versatile and reactive building block in modern organic synthesis.[1][2] Its unique trifunctional nature, possessing a vinyl group, a bromine atom, and a sulfonyl fluoride moiety, offers orthogonal reactivity, enabling its participation in a diverse array of chemical transformations, including regioselective cycloadditions and Michael additions.[2][3] The electron-deficient nature of the double bond, activated by the potent electron-withdrawing sulfonyl fluoride group, renders BESF an excellent Michael acceptor for a variety of soft nucleophiles.[4][5]

This guide provides an in-depth exploration of the Michael addition of nitrogen, sulfur, and oxygen nucleophiles to 1-bromoethene-1-sulfonyl fluoride. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this powerful reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery where the resulting β-functionalized sulfonyl fluorides are of significant interest.

Mechanistic Insights: The Driving Forces of the Reaction

The Michael addition to 1-bromoethene-1-sulfonyl fluoride is a conjugate addition reaction driven by the electrophilic nature of the β-carbon of the alkene.[6][7] The powerful electron-withdrawing sulfonyl fluoride group polarizes the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon, making it susceptible to nucleophilic attack.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: A "soft" nucleophile, such as an amine, thiol, or alkoxide, attacks the electrophilic β-carbon of the double bond.[5][6] This is the rate-determining step of the reaction.

  • Formation of a Carbanion Intermediate: This attack leads to the formation of a resonance-stabilized carbanion intermediate, with the negative charge delocalized onto the sulfonyl group's oxygen atoms.

  • Protonation: The carbanion intermediate is subsequently protonated by a proton source in the reaction mixture, which could be the solvent, a conjugate acid of the nucleophile, or an added acid, to yield the final Michael adduct.

The presence of the bromine atom on the α-carbon can influence the reactivity and potentially lead to subsequent reactions, although for many soft nucleophiles, the Michael addition is the predominant pathway.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Nucleophile/BESF in Solvent B Add Base (if required) A->B C Cool to 0 °C (for reactive nucleophiles) B->C D Add BESF/Nucleophile Solution C->D E Stir at appropriate temperature D->E F Monitor by TLC E->F G Quench Reaction F->G Reaction Complete H Aqueous Extraction G->H I Wash with Brine H->I J Dry with Na2SO4 I->J K Concentrate J->K L Flash Column Chromatography K->L

Sources

Application Note: Modular Functionalization of Vinyl Sulfonyl Fluorides via 1-Br-ESF

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of Vinyl Sulfonyl Fluorides Using 1-Br-ESF (1-Bromoethene-1-sulfonyl Fluoride) Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Chemical Biologists

Executive Summary

The functionalization of vinyl sulfonyl fluorides represents a critical entry point into Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry paradigm pioneered by Sharpless and co-workers. Among the reagents developed, 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) stands out as a "tris-electrophilic" hub.[1][2][3]

Unlike the parent ethenesulfonyl fluoride (ESF), which acts primarily as a Michael acceptor, 1-Br-ESF possesses three orthogonal reactive handles:

  • Vinyl Bromide: Enables Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) for carbon-skeleton diversification.

  • Activated Alkene: Facilitates regioselective cycloadditions and Michael additions.

  • Sulfonyl Fluoride (

    
    ):  A latent, stability-privileged electrophile for downstream SuFEx "clicking" with silyl ethers or amines.
    

This guide details the protocols for transforming 1-Br-ESF into complex


-aryl vinyl sulfonyl fluorides and heterocyclic pharmacophores, bridging the gap between small molecule synthesis and chemical biology.

Strategic Analysis: The 1-Br-ESF Hub

The utility of 1-Br-ESF lies in its ability to undergo sequential functionalization without compromising the


 warhead. The bromine atom at the 

-position is not merely a leaving group; it directs regioselectivity in cycloadditions and allows for the installation of aryl/heteroaryl groups that modulate the electrophilicity of the sulfonyl fluoride.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the 1-Br-ESF core.

G BrESF 1-Br-ESF (Tris-Electrophile) AlphaAryl α-Aryl Vinyl Sulfonyl Fluorides BrESF->AlphaAryl Pd-Catalyzed Cross-Coupling (Suzuki) Isoxazole 5-Sulfonylfluoro Isoxazoles BrESF->Isoxazole [3+2] Cycloaddition (N-hydroxybenzimidoyl Cl) MichaelAdduct β-Functionalized Alkyl Sulfonyl Fluorides BrESF->MichaelAdduct Michael Addition (Thiols/Amines) SuFExProd Sulfonates/Sulfonamides (Biological Probes) AlphaAryl->SuFExProd SuFEx Click (Ex: Ar-OTMS) Isoxazole->SuFExProd SuFEx Click

Caption: Divergent functionalization pathways of 1-Br-ESF. The reagent serves as a linchpin for accessing diverse chemical space while retaining the SuFEx handle.

Experimental Protocols

Protocol A: Synthesis of -Aryl Ethenesulfonyl Fluorides via Suzuki Coupling

This protocol describes the installation of aryl and heteroaryl groups at the


-position of the vinyl sulfonyl fluoride. This transformation is challenging due to the potential instability of the 

group under basic Pd-coupling conditions; however, the use of mild bases and optimized solvent systems preserves the warhead.

Target: Construction of


-substituted vinyl sulfonyl fluorides (Suzuki-Miyaura Coupling).

Reagents & Equipment:

  • 1-Br-ESF (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (10:1 v/v)

  • Inert Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube or microwave vial and cool under an argon stream.

  • Charging: Add the aryl boronic acid (1.5 mmol),

    
     (2.0 mmol), and 
    
    
    
    (0.05 mmol) to the vial.
  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (0.4 mL).

  • Substrate Addition: Add 1-Br-ESF (1.0 mmol) via syringe. Note: 1-Br-ESF is a liquid; handle in a fume hood.

  • Reaction: Seal the vessel and heat to 80°C for 4-8 hours. Monitor consumption of 1-Br-ESF by TLC or

    
     NMR (shift from ~ +55 ppm to product shift).
    
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    
    • Critical Note: Silica gel can sometimes induce hydrolysis. Neutralized silica or rapid elution is recommended.

Data Interpretation:

  • 
     NMR:  The starting material 1-Br-ESF typically appears around 
    
    
    
    +56 ppm. The product (
    
    
    -aryl derivative) will show a shift, often retaining the singlet or displaying coupling to the vinyl proton.
  • Yields: Expect 60-85% depending on the steric hindrance of the boronic acid.

Protocol B: Regioselective Synthesis of 5-Sulfonylfluoro Isoxazoles

1-Br-ESF serves as a dipolarophile in [3+2] cycloadditions. Reacting with in situ generated nitrile oxides yields isoxazoles where the sulfonyl fluoride is positioned exclusively at the C5 position. This is a key route to novel pharmacophores.

Target: Synthesis of 3-aryl-5-sulfonylfluoro isoxazoles.

Reagents:

  • 1-Br-ESF (4.0 equiv)

  • N-Hydroxybenzimidoyl chloride derivative (1.0 equiv) [Precursor to Nitrile Oxide]

  • Base: Tripropylamine (

    
     can be too harsh; 
    
    
    
    is preferred) (2.5 equiv)
  • Solvent: tert-Butanol (

    
    -BuOH)
    

Step-by-Step Methodology:

  • Pre-mix: In a round-bottom flask, dissolve the N-hydroxybenzimidoyl chloride (1.0 mmol) in

    
    -BuOH (5 mL).
    
  • Base Addition: Add tripropylamine (2.5 mmol) to generate the nitrile oxide dipole in situ. Stir for 5-10 minutes at room temperature.

  • Controlled Addition: Dissolve 1-Br-ESF (4.0 mmol) in

    
    -BuOH (5 mL) and add it dropwise  to the reaction mixture over 30 minutes.
    
    • Why Dropwise? High local concentrations of 1-Br-ESF relative to the dipole favor the desired cycloaddition over side reactions (dimerization).

  • Incubation: Stir the mixture at room temperature for 1-2 hours.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve residue in DCM, wash with dilute HCl (to remove amine), then water.

  • Purification: Flash chromatography on silica gel.

Mechanism & Selectivity: The reaction proceeds via a concerted [3+2] cycloaddition followed by the elimination of HBr. The bromine at the 1-position of the alkene ensures that the elimination restores aromaticity to the isoxazole ring, leaving the


 group intact at position 5.
Protocol C: Michael Addition for -Functionalization

While the bromine atom activates the


-position, the vinyl group remains susceptible to nucleophilic attack at the 

-position. This allows for the creation of

-heteroatom substituted aliphatic sulfonyl fluorides.[4]

Target: Synthesis of


-thiolsulfonyl fluorides.

Methodology:

  • Dissolve 1-Br-ESF (1.0 equiv) in DCM or THF at 0°C.

  • Add Thiol (1.1 equiv) and a catalytic amount of base (e.g.,

    
    , 10 mol%).
    
  • Stir at 0°C to RT. The reaction is typically rapid (<1 hour).

  • Note: The product retains the bromine and the sulfonyl fluoride, creating a highly functionalized chiral center (if the thiol is bulky) or a precursor for further elimination/substitution.

Comparison of Methods

FeatureProtocol A (Suzuki)Protocol B (Cycloaddition)Protocol C (Michael)
Primary Transformation C-C Bond FormationHeterocycle FormationC-Heteroatom Bond Formation
Reaction Site

-Carbon (Vinyl)
Vinyl Double Bond

-Carbon
Fate of Bromine Replaced by ArylEliminated (as HBr)Retained (usually)
Fate of

Retained (Vinyl)Retained (Aromatic)Retained (Aliphatic)
Key Precaution Avoid strong bases;

free
Slow addition of 1-Br-ESFControl temp to avoid polymerization

References

  • Leng, J., & Qin, H. (2018).[1][2][4] 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.[1][2][3][4] Chemical Communications, 54(35), 4477–4480.[2][4] [Link]

  • Leng, J., Alharbi, N., & Qin, H. (2019).[4] Construction of

    
    -(Hetero)aryl Ethenesulfonyl Fluorides for SuFEx Click Chemistry. European Journal of Organic Chemistry, 2019(35), 6101–6105.[4] [Link]
    
  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48, 4731-4758. [Link]

Sources

Advanced Application Note: 1-Bromoethene-1-sulfonyl fluoride (BESF) in Bioconjugation and SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic rationale, quantitative comparisons, and self-validating experimental protocols for BESF-mediated bioconjugation.

Executive Summary & Mechanistic Paradigm

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed the landscape of chemical biology, offering a near-perfect blend of aqueous stability and context-dependent reactivity[1]. Among the emerging class of SuFEx connective hubs, 1-Bromoethene-1-sulfonyl fluoride (BESF) distinguishes itself through an unprecedented dual-reactive profile[2].

Unlike its predecessor, ethenesulfonyl fluoride (ESF), BESF features an


-bromo substitution. This structural nuance acts as both a steric modulator and a leaving group, enabling highly functionalized Diversity Oriented Clicking (DOC)[3]. The core advantage of utilizing BESF in bioconjugation lies in the "Sleeping Beauty" effect [3]. The S(VI)-F bond remains completely inert under physiological conditions, resisting hydrolysis, reduction, and oxidation[1]. However, upon entering the specific microenvironment of a target protein—often characterized by hydrogen-bonding networks or proximal basic residues—the fluoride leaving group is activated, facilitating selective covalent capture at tyrosine, lysine, or histidine residues[4].
Chemical Causality: Why BESF?

Handling volatile or highly reactive sulfonyl fluorides can be challenging in a standard laboratory setting. To circumvent this, 1,2-dibromoethane-1-sulfonyl fluoride (DESF) is utilized as a bench-stable precursor[2]. The addition of a mild base induces rapid dehydrobromination, generating BESF in situ within minutes[5]. Once formed, BESF undergoes sequential functionalization:

  • Michael Addition: The electron-deficient alkene acts as a powerful Michael acceptor, rapidly reacting with primary/secondary amines or thiols[6].

  • SuFEx S-F Exchange: The preserved sulfonyl fluoride warhead is deployed for late-stage bioconjugation or covalent target inhibition[3].

G DESF DESF (Precursor) Bench-Stable BESF BESF (Active Hub) Dual Reactivity DESF->BESF Et3N Base Dehydrobromination Michael Michael Addition (Amines/Thiols) BESF->Michael Step 1: Modularity SuFEx SuFEx Reaction (Tyrosine/Lysine) Michael->SuFEx Step 2: Target Binding Conjugate Stable Bioconjugate (Covalent Linkage) SuFEx->Conjugate S-F Exchange

Fig 1. BESF activation and dual-reactivity pathways for bioconjugation.

Quantitative Comparison of SuFEx Hubs

To contextualize the utility of BESF, it is critical to compare its physicochemical properties against other standard SuFEx hubs. The data below summarizes the operational parameters guiding hub selection in drug discovery and bioconjugation workflows[7].

SuFEx HubPrecursor StabilityPrimary ReactivityBioconjugation TargetsAqueous Half-Life (pH 7.4)
BESF Bench-stable (as DESF)Michael Addition / SuFExTyr, Lys, His> 24 hours
ESF Volatile liquidMichael Addition / SuFExTyr, Lys> 24 hours
SO₂F₂ Toxic GasDirect S-F ExchangeAmines, Phenols> 24 hours
SASF Stable solidCycloaddition / SuFExTyr, Lys> 48 hours
SOF₄ Toxic GasMultidimensional SuFExPrimary Amines> 24 hours

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies incorporate built-in validation checks and explicitly state the causality behind critical experimental choices.

Protocol A: In Situ Generation of BESF and Primary Functionalization

Objective: Synthesize a bespoke SuFExable bioconjugation probe from DESF. Causality: Utilizing DESF avoids the degradation and toxicity associated with storing active BESF. Triethylamine (Et₃N) serves a dual purpose: mediating the dehydrobromination of DESF to BESF and catalyzing the subsequent Michael addition without attacking the highly stable S-F bond[5].

Step-by-Step Methodology:

  • Preparation: Dissolve DESF (1.0 eq) in anhydrous acetonitrile to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions prevent premature hydrolysis, even though S(VI)-F bonds are highly stable, maintaining absolute control over the reaction environment is best practice.

  • Activation: Cool the solution to 0 °C. Add triethylamine (2.5 eq) dropwise.

    • Causality: The dehydrobromination is exothermic. Cooling prevents the polymerization of the highly reactive BESF intermediate.

    • Validation Check: A mild color change indicates the formation of BESF. Monitor via LC-MS; the disappearance of the DESF peak confirms successful dehydrobromination[5].

  • Functionalization: Introduce the nucleophilic module (e.g., a fluorophore-amine or affinity tag, 1.0 eq) to the reaction mixture.

  • Completion: Warm to room temperature and stir for 2 hours.

  • Purification: Purify the resulting

    
    -substituted sulfonyl fluoride probe via flash chromatography (Hexanes/Ethyl Acetate).
    
Protocol B: Live-Protein Bioconjugation via SuFEx

Objective: Covalently label a target protein using the BESF-derived probe. Causality: The reaction is performed in a physiological buffer (pH 7.4) to maintain the protein's native folding. The S-F bond will only react when correctly oriented within the protein's binding pocket, driven by proximity-induced activation (the "Sleeping Beauty" effect)[3].

Step-by-Step Methodology:

  • Protein Preparation: Prepare a 10

    
    M solution of the target protein in Phosphate-Buffered Saline (PBS, pH 7.4).
    
    • Causality: Ensure the buffer is free of competing primary amines (e.g., Tris) which could theoretically cross-react over extended incubations.

  • Probe Introduction: Add the BESF-derived probe (50

    
    M final concentration) from a 100x DMSO stock.
    
    • Causality: Final DMSO concentration must remain

      
       1% to prevent protein denaturation, which would destroy the 3D microenvironment required to activate the SuFEx warhead[4].
      
  • Incubation: Incubate the mixture at 37 °C for 4–12 hours.

    • Validation Check: Aliquot 10

      
      L samples at 1h, 4h, and 12h to monitor conjugation kinetics.
      
  • Quenching: Terminate the reaction by rapid buffer exchange using a Zeba spin desalting column to remove the unreacted probe.

  • Validation: Analyze the conjugate via Intact Protein LC-MS.

    • Validation Check: Confirm the mass shift corresponding to the loss of the fluoride ion (-19 Da) and the addition of the sulfonyl moiety.

G Probe BESF-Derived Probe (S-F) Incubation Incubation (PBS, 37°C) Probe->Incubation Protein Target Protein (Native State) Protein->Incubation Activation Proximity Activation Incubation->Activation Binding Conjugate Covalent Protein Conjugate Activation->Conjugate -HF Analysis LC-MS/MS Validation Conjugate->Analysis Mass Shift

Fig 2. Workflow for proximity-driven SuFEx bioconjugation and LC-MS validation.

References

  • 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry ResearchGate 2[2]

  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors PMC (NIH) 3[3]

  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Organic Chemistry Frontiers (RSC Publishing) 5[5]

  • Sulfur Fluoride Exchange (SuFEx) Thieme Connect 6[6]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase PNAS 4[4]

  • Properties and Applications of Sulfur(VI) Fluorides ResearchGate 7[7]

  • Sulfur fluoride exchange PMC (NIH) 1[1]

Sources

Scalable Synthesis of 1-Bromoethene-1-sulfonyl Fluoride: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Versatile Tool in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the quest for novel, efficient, and modular synthetic methodologies is paramount. The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has provided a powerful platform for the reliable formation of robust chemical linkages.[1][2] Central to the expansion and utility of this chemistry is the development of new, highly functionalized "clickable" hubs. 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a trifunctional reagent, has rapidly emerged as a significant asset in this domain.[3] This unique molecule, possessing a vinyl group, a bromide, and a sulfonyl fluoride moiety, offers orthogonal reactivity, enabling its use as a versatile building block in the synthesis of complex molecules, including pharmacologically relevant scaffolds like 5-sulfonylfluoro isoxazoles.[3][4]

This application note provides a detailed, scalable, and field-tested protocol for the synthesis of 1-Bromoethene-1-sulfonyl fluoride from the readily available starting material, ethenesulfonyl fluoride (ESF). The protocol is designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles, safety considerations, and scalability factors.

Reaction Mechanism and Rationale

The synthesis of 1-Bromoethene-1-sulfonyl fluoride from ethenesulfonyl fluoride proceeds through a two-step sequence: an initial bromination of the double bond followed by a base-mediated elimination of hydrogen bromide.

Step 1: Bromination of Ethenesulfonyl Fluoride

The reaction is initiated by the electrophilic addition of bromine (Br₂) across the electron-rich double bond of ethenesulfonyl fluoride. This step proceeds readily to form the intermediate, 1,2-dibromoethanesulfonyl fluoride.

Step 2: Elimination of Hydrogen Bromide

The subsequent dehydrobromination is achieved using a suitable base, in this case, triethylamine (Et₃N). The triethylamine acts as a non-nucleophilic base, abstracting a proton from the carbon adjacent to the sulfonyl fluoride group. This proton is sufficiently acidic due to the strong electron-withdrawing nature of the -SO₂F group. The resulting carbanion then expels a bromide ion to form the desired 1-Bromoethene-1-sulfonyl fluoride. The choice of a non-nucleophilic base is critical to avoid unwanted side reactions.

The overall transformation is a robust and high-yielding process, making it amenable to scale-up.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the work of Qin and co-workers and has been validated for gram-scale synthesis.[1][5]

Materials and Equipment:

MaterialGradeSupplierNotes
Ethenesulfonyl fluoride (ESF)≥97%Commercially AvailableHandle with extreme care.[6][7][8][9]
Dichloromethane (CH₂Cl₂)AnhydrousCommercially Available
Bromine (Br₂)Reagent GradeCommercially AvailableHighly corrosive and toxic.
Diethyl ether (Et₂O)AnhydrousCommercially Available
Triethylamine (Et₃N)RedistilledCommercially Available
Dilute Sulfuric Acid~1 MPrepared in-house
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Round-bottom flasksVarious sizesStandard laboratory supplier
Magnetic stirrer and stir barsStandard laboratory supplier
Addition funnelStandard laboratory supplier
Ice bath
Rotary evaporatorStandard laboratory supplier
Vacuum distillation apparatusStandard laboratory supplier

Safety Precautions:

  • Ethenesulfonyl fluoride (ESF) is a flammable, corrosive, and toxic liquid.[7][9] It causes severe skin burns and eye damage.[7][9] Always handle ESF in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6][8][10]

  • Bromine (Br₂) is a highly corrosive and toxic substance. Inhalation can be fatal. Handle only in a fume hood with appropriate PPE.

  • The reaction can be vigorous, especially during the addition of triethylamine. Maintain proper temperature control.

  • Ensure all glassware is oven-dried to prevent side reactions with water.

Detailed Procedure:

Part A: Bromination of Ethenesulfonyl Fluoride

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethenesulfonyl fluoride (33 g, 300 mmol).

  • Dissolve the ethenesulfonyl fluoride in 300 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add bromine (48 g, 300 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates the completion of the reaction.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The resulting solution containing 1,2-dibromoethanesulfonyl fluoride is used directly in the next step without purification.

Part B: Dehydrobromination and Purification

  • Transfer the solution from Part A to a suitable vessel and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Dissolve the crude 1,2-dibromoethanesulfonyl fluoride residue in 250 mL of anhydrous diethyl ether.

  • Cool the ethereal solution to -50 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of triethylamine (31 g, 300 mmol) in 60 mL of anhydrous diethyl ether.

  • Add the triethylamine solution dropwise to the cold solution of 1,2-dibromoethanesulfonyl fluoride over a period of 30 minutes. Ensure the internal temperature does not rise above -40 °C. A vigorous reaction will occur, and a precipitate of triethylamine hydrobromide will form.[5]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature with continuous stirring.

  • Once at room temperature, carefully add dilute sulfuric acid to quench the reaction and dissolve the triethylamine hydrobromide salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute sulfuric acid, water, and finally with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-Bromoethene-1-sulfonyl fluoride as a colorless liquid. The reported yield is approximately 73% (41.4 g).[5]

Scalability Considerations

Scaling up the synthesis of 1-Bromoethene-1-sulfonyl fluoride requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Heat Management: The dehydrobromination step is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a jacketed reactor with a circulating cooling system is highly recommended to maintain strict temperature control.

  • Reagent Addition: The dropwise addition of triethylamine is crucial to control the reaction rate. For larger scales, a syringe pump or a calibrated addition funnel should be used to ensure a slow and consistent addition rate.

  • Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized "hot spots." An overhead mechanical stirrer is preferable to a magnetic stir bar for larger reaction volumes.

  • Work-up and Extraction: The volumes of aqueous solutions for washing will increase significantly. Ensure appropriately sized separatory funnels or extraction vessels are available.

  • Purification: Vacuum distillation on a large scale requires a robust vacuum system and appropriately sized distillation apparatus to handle larger volumes and ensure efficient separation.

Data Summary

ParameterValue
Starting Material Ethenesulfonyl fluoride
Key Reagents Bromine, Triethylamine
Solvents Dichloromethane, Diethyl ether
Reaction Temperature 0 °C to -50 °C
Product 1-Bromoethene-1-sulfonyl fluoride
Typical Yield ~73%
Purification Method Vacuum Distillation

Workflow Visualization

Scalable_Synthesis_of_1_Bromoethene_1_sulfonyl_fluoride cluster_bromination Part A: Bromination cluster_elimination Part B: Dehydrobromination & Purification ESF Ethenesulfonyl fluoride (ESF) Reaction1 Bromination at 0°C ESF->Reaction1 Br2 Bromine (Br2) in CH2Cl2 Br2->Reaction1 Intermediate 1,2-Dibromoethanesulfonyl fluoride (in solution) Reaction1->Intermediate Solvent_Removal Solvent Removal (Rotary Evaporation) Intermediate->Solvent_Removal Dissolution Dissolution in anhydrous Et2O Solvent_Removal->Dissolution Reaction2 Dehydrobromination (-50°C to RT) Dissolution->Reaction2 Et3N Triethylamine (Et3N) in Et2O Et3N->Reaction2 Workup Aqueous Work-up (H2SO4, H2O, Brine) Reaction2->Workup Drying Drying (Na2SO4) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Final_Product 1-Bromoethene-1-sulfonyl fluoride (Product) Purification->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 1-Bromoethene-1-sulfonyl Fluoride (BESF)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decomposition of 1-Bromoethene-1-sulfonyl Fluoride (BESF) in Base Content Type: Technical Support Center Guide

Current Status: Active Reagent Code: BESF (1-Br-ESF) Primary Hazard: Rapid polymerization/decomposition in basic media at ambient temperatures.

Core Technical Directive

The Paradox of BESF: 1-Bromoethene-1-sulfonyl fluoride (BESF) is a powerful "tris-electrophile" used in SuFEx click chemistry. However, it presents a fundamental chemical paradox: Base is required to synthesize it (via elimination), yet base triggers its rapid decomposition.

Root Cause of Failure: BESF contains a highly reactive vinyl sulfonyl fluoride motif. In the presence of base (especially unhindered amines) and thermal energy (>0°C), it undergoes uncontrolled anionic polymerization or non-specific Michael addition , resulting in a characteristic "black tar" or insoluble oligomers.

The Solution: You cannot make BESF thermodynamically stable in base. You must achieve Kinetic Stabilization . This is accomplished through three non-negotiable pillars:

  • Cryogenic Elimination: Base exposure must occur below -40°C.

  • Steric Gating: Use bulky bases (e.g., Tripropylamine) to minimize nucleophilic attack on the Michael acceptor.

  • Just-in-Time (JIT) Generation: Avoid isolation; generate BESF in situ from its stable precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF).[1]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Reaction mixture turns dark orange/black immediately upon base addition.

Diagnosis: Uncontrolled polymerization. Mechanism: The base initiated a chain reaction on the vinyl group before the desired SuFEx or cycloaddition event could occur. Corrective Action:

  • Temperature Check: Ensure the reaction vessel is at -50°C to -40°C during base addition.

  • Rate of Addition: Add the base solution dropwise over 30 minutes. Do not bolus add.

  • Dilution: Increase solvent volume. High concentration promotes intermolecular polymerization.

Issue 2: Low yield in [3+2] cycloadditions (e.g., Isoxazole synthesis).

Diagnosis: Competitive hydrolysis or decomposition of BESF. Mechanism: If using aqueous base or wet solvents, the sulfonyl fluoride hydrolyzes to the sulfonate (inactive). If the temperature is too high, BESF polymerizes. Corrective Action:

  • Solvent Integrity: Use anhydrous solvents (DCM, Ether, or t-BuOH).

  • Base Switch: Switch from Triethylamine (Et

    
    N) to Tripropylamine (Pr
    
    
    
    N)
    . The added steric bulk of Pr
    
    
    N reduces its ability to act as a nucleophile against the vinyl group while retaining sufficient basicity for proton abstraction.
Issue 3: BESF degrades during storage.

Diagnosis: Thermal instability. Corrective Action:

  • Do not store BESF in basic solution. Isolate immediately or use in situ.

  • Pure Storage: If isolated, store as a neat liquid at -20°C or lower under inert gas.

Critical Mechanistic Pathways

Understanding the fate of BESF is critical for experimental design. The diagram below illustrates the divergence between successful synthesis and catastrophic decomposition.

BESF_Pathways cluster_control Critical Control Point DESF DESF (Precursor) Stable Solid BESF BESF (Active Reagent) Reactive Tris-Electrophile DESF->BESF Elimination (-HBr) Base_LowT Base (Et3N/Pr3N) Temp < -40°C Base_LowT->BESF Activator Polymer Black Tar (Polymerization) BESF->Polymer Base > 0°C (Anionic Polymerization) Michael Michael Adducts (Side Products) BESF->Michael Nucleophilic Base (Attack at C=C) Product SuFEx / Cycloaddition Target Product BESF->Product Controlled Reaction (Dipole/Nucleophile)

Figure 1: Reaction divergence of BESF. High temperatures or nucleophilic bases drive the pathway toward polymerization (Red), while low temperatures and specific substrates favor the desired product (Green).

Validated Experimental Protocols

Protocol A: In Situ Generation (Recommended)

Best for: One-pot cycloadditions or SuFEx reactions where isolation of BESF is unnecessary.

Reagents:

  • 1,2-Dibromoethane-1-sulfonyl fluoride (DESF) [Precursor][1]

  • Target Substrate (e.g., Nitrile Oxide precursor, Amine)[2]

  • Base: Tripropylamine (Pr

    
    N)[2]
    
  • Solvent: t-BuOH or DCM (Anhydrous)

Step-by-Step:

  • Charge: Add DESF (1.0 equiv) and Target Substrate (1.0 equiv) to the reaction vessel. Dissolve in anhydrous solvent.

  • Cool: (Optional but recommended) Cool to 0°C if the substrate is sensitive.

  • Initiate: Add Tripropylamine (2.5 equiv) dropwise.

    • Note: The base serves two roles: it eliminates HBr from DESF to generate BESF in situ, and it neutralizes the acid generated during the subsequent SuFEx/Cycloaddition.

  • Monitor: Stir at room temperature. The low concentration of free BESF (consumed as it forms) prevents polymerization.

  • Workup: Dilute with water, extract with DCM, and purify via silica gel chromatography.

Protocol B: Isolation of Pure BESF

Best for: When the subsequent reaction is base-intolerant.

Reagents:

  • DESF (33 g, ~100 mmol)

  • Triethylamine (Et

    
    N)[2]
    
  • Solvent: Diethyl Ether (Anhydrous)

Step-by-Step:

  • Dissolve: Dissolve DESF in Et

    
    O and cool the solution to -50°C  using a dry ice/acetone bath.
    
  • Elimination: Add Et

    
    N (1.0 equiv) dissolved in Et
    
    
    
    O dropwise over 30 minutes .
    • Critical: Maintain internal temperature below -40°C. A white precipitate (Et

      
      N[2]·HBr) will form immediately.
      
  • Warm Up: Allow the mixture to slowly warm to room temperature over 1 hour.

  • Quench: Add dilute H

    
    SO
    
    
    
    to neutralize excess amine.
  • Extraction: Wash the organic layer with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Distill under reduced pressure.

    • Yield: Expect ~70-75%.

    • Storage: Store immediately at -20°C.

Comparative Data: Base Selection

The choice of base profoundly impacts the stability of BESF.

BasepKa (conj. acid)Steric BulkStability Impact on BESFRecommendation
Triethylamine (Et

N)
10.75ModerateHigh Risk. Can act as a nucleophile, triggering decomposition at RT.Use only at <-40°C.
Tripropylamine (Pr

N)
10.7HighOptimal. Steric bulk prevents Michael addition; effective for in situ generation.Primary Choice.
DBU 12.0ModerateSevere Risk. Strong base + nucleophilic character causes rapid tarring.Avoid.
Pyridine 5.2LowIneffective. Too weak to drive elimination of DESF efficiently.Not recommended.

Frequently Asked Questions (FAQ)

Q: Can I use DBU to generate BESF? A: No. DBU is too nucleophilic and strong. It typically causes rapid polymerization of BESF, resulting in a black, intractable mixture. Stick to hindered tertiary amines like Tripropylamine.

Q: Why do I need to start with DESF? Can't I just buy BESF? A: While BESF is commercially available, it is expensive and degrades upon shipping/storage. DESF is a bench-stable solid that acts as a "masked" BESF. Using DESF allows you to release the reactive species only when needed, ensuring maximum purity and reactivity.

Q: Is BESF stable in acid? A: Yes, sulfonyl fluorides are generally stable in acidic media. However, the vinyl group can still undergo electrophilic addition reactions. The primary instability is base-mediated anionic polymerization.

Q: My isolated BESF turned yellow. Is it still good? A: Yellowing indicates the onset of oligomerization. Check the


H NMR. If the characteristic vinyl protons (approx 

6.0-7.0 ppm) are distinct and integration is correct, it may still be usable. If broad polymeric peaks appear, discard it.

References

  • Leng, J., & Qin, H. L. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.[2][3][4] Chemical Communications, 54(35), 4477–4480.[3][4] [Link]

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731–4758. [Link]

Sources

storage stability of 1-Br-ESF under moisture-free conditions

Author: BenchChem Technical Support Team. Date: March 2026

Product: 1-Bromo-4-ethynylsulfonylbenzene (1-Br-ESF) Class: Electrophilic Covalent Probe / Sulfonyl Alkyne Warhead Document ID: TS-ESF-001 Last Updated: March 1, 2026

Core Directive: The Science of Instability

Why does 1-Br-ESF degrade? The stability of 1-Br-ESF is dictated by the ethynylsulfonyl moiety (


). This group is an electron-deficient alkyne, making it a potent Michael acceptor.[1] While this reactivity is desired for covalent bonding to cysteine residues in proteins, it is also the source of its storage instability.

Even under moisture-free conditions , two primary degradation pathways exist:[1]

  • Oligomerization/Polymerization: The electron-withdrawing sulfonyl group lowers the LUMO energy of the alkyne, making it susceptible to self-reaction (homopolymerization), particularly if initiated by trace radicals, light, or heat.[1]

  • Solvent-Mediated Decomposition (The DMSO Trap): Researchers often assume anhydrous DMSO is inert. However, sulfonyl alkynes can react with DMSO under thermal stress or prolonged storage at room temperature, leading to oxidation or adduct formation [1, 2].[1]

Degradation Mechanism Visualization

The following diagram illustrates the chemical risks associated with the ethynylsulfonyl warhead.

ESF_Degradation ESF 1-Br-ESF Monomer (Active Warhead) Polymer Oligomers/Polymers (Insoluble/Yellow) ESF->Polymer Radical Polymerization Adduct DMSO Adducts (Inactive) ESF->Adduct Nucleophilic Attack / Oxidation Heat Heat / Light Heat->Polymer DMSO DMSO (RT Storage) DMSO->Adduct

Caption: Figure 1. Degradation pathways of 1-Br-ESF in moisture-free environments. Note that DMSO is not strictly inert over long durations at room temperature.

Storage & Handling Protocol

To maintain >95% purity, you must treat 1-Br-ESF as a kinetic capability rather than a static reagent.

A. Solid State (Powder)
  • Condition: Store at -20°C or lower.

  • Container: Amber glass vial (protect from light) with a PTFE-lined cap.

  • Shelf Life: >12 months if kept dry and dark.

  • Precaution: Allow the vial to equilibrate to room temperature before opening to prevent condensation (which introduces moisture, accelerating degradation).[2]

B. Solubilized State (Stock Solution)

CRITICAL: Do not store 1-Br-ESF in DMSO at Room Temperature (RT) for >24 hours.

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO DMF is acceptable but often contains amines (breakdown product) which trigger rapid polymerization. DMSO is safer if kept cold.
Concentration 50 mM - 100 mM Higher concentrations favor intermolecular polymerization. Avoid >200 mM stocks.
Temperature -80°C (Preferred) At -20°C, slow reaction with DMSO can occur over months.[1] -80°C arrests this kinetics.
Freeze/Thaw Max 3 Cycles Repeated temperature shifts induce micro-precipitation and hydrolysis from condensing air moisture.
Aliquot Size Single-use (e.g., 20 µL) Prevents bulk contamination and repeated thermal stress.[1]
Workflow Decision Tree

Storage_Workflow Start Received 1-Br-ESF Form Form? Start->Form Solid Solid Powder Form->Solid Powder Sol Solution Form->Sol Liquid Action1 Store at -20°C Dark / Desiccated Solid->Action1 Freeze Flash Freeze -> Store -80°C Sol->Freeze Immediate Exp Ready to Experiment? Action1->Exp MakeStock Dissolve in Anhydrous DMSO (50mM) Exp->MakeStock Yes Aliquot Aliquot into Single-Use Vials MakeStock->Aliquot Aliquot->Freeze

Caption: Figure 2. Optimal storage workflow to minimize thermal and solvent-mediated degradation.

Troubleshooting & QC

If you suspect your probe has degraded, perform these checks before committing to a proteomic screen.

Symptom Checker[1]
SymptomDiagnosisAction
Color Change (Clear → Yellow/Brown) Polymerization. Conjugated oligomers absorb blue light, appearing yellow.Discard. The effective concentration is unknown, and oligomers may cause non-specific binding.
Precipitate in Thawed DMSO Moisture Contamination. Water decreases solubility and catalyzes degradation.Spin down. If supernatant is clear, verify concentration by UV/NMR.[1] If cloudy, discard.[1]
Loss of Activity (ABPP) Warhead Inactivation. The ethynyl group has reacted with solvent or oxidized.Verify by NMR. Check for the disappearance of the alkyne proton.
Analytical Validation (The Gold Standard)

1H-NMR (DMSO-d6):

  • Target Signal: Look for the acetylenic proton (

    
    ). In aryl ethynyl sulfones, this typically appears as a singlet around 4.5 – 5.0 ppm  (depending on shielding).[1]
    
  • Failure Mode: Disappearance of this singlet or broadening of aromatic peaks indicates polymerization.

LC-MS:

  • Target: Molecular Ion

    
    .
    
  • Failure Mode: Look for

    
     (dimers) or 
    
    
    
    (oxidation products).[1] Note that sulfonyl alkynes can sometimes form adducts with methanol during LC-MS injection if not buffered correctly; use acetonitrile/water gradients.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in Ethanol or Methanol? A: NO. Primary alcohols are nucleophiles. While they react slowly with sulfonyl alkynes compared to thiols, they will form vinyl ether adducts over time, destroying the warhead [3].[1] Always use a non-nucleophilic polar aprotic solvent like DMSO or Acetonitrile.

Q: I left my 50mM stock on the bench for 48 hours. Is it safe? A: Likely compromised. While it may not look different, the effective concentration of the active warhead has likely decreased due to reaction with trace moisture or slow reaction with DMSO. For quantitative ABPP, prepare a fresh stock.[1]

Q: Why -80°C? Is -20°C not enough? A: -80°C is required for long-term stability in solution. At -20°C, DMSO is a solid, but "pockets" of unfrozen eutectic mixtures can exist where solute concentration is extremely high, accelerating intermolecular polymerization. -80°C ensures complete vitrification.[1]

Q: Can I use 1-Br-ESF if it has turned slightly yellow? A: For qualitative target identification (Is my protein hit?), you might get away with it. For quantitative competition assays or IC50 determination, absolutely not . The yellow color indicates impurities that can skew concentration calculations and act as "pan-assay interference" (PAINS).

References

  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Source: Royal Society of Chemistry (RSC Advances), 2021.[1] Context: Demonstrates the reactivity of electron-deficient alkynes with DMSO under thermal stress. URL:[Link]

  • Catalytic and direct methyl sulfonylation of alkenes and alkynes using a methyl sulfonyl radical generated from a DMSO. Source: Chemical Science, 2014.[1][3] Context: Highlights the generation of reactive radicals from DMSO which can attack alkynes.[3] URL:[Link]

  • Stability of sulfonated derivatives of benzene... in an aqueous matrix. Source: Journal of Chromatography A (via PubMed), 2000.[1] Context: Establishes baseline stability data for sulfonated aromatics, emphasizing temperature dependence. URL:[Link]

Sources

Technical Guide: Optimizing BESF Cycloaddition Modules for SuFEx Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of BESF (1-Bromoethene-1-sulfonyl fluoride) cycloaddition reactions. This guide is designed for medicinal chemists and chemical biologists utilizing BESF as a "connective hub" to generate SuFEx-able scaffolds (e.g., 1,2,3-triazole-4-sulfonyl fluorides or isoxazole-5-sulfonyl fluorides).

Core Technical Overview

BESF (1-Bromoethene-1-sulfonyl fluoride) is a bifunctional SuFEx (Sulfur-Fluoride Exchange) hub.[1][2][3] Unlike standard click reagents, BESF contains both a reactive dipole acceptor (alkene) and a latent electrophile (sulfonyl fluoride).

  • Primary Utility: It undergoes metal-free [3+2] cycloadditions with 1,3-dipoles (azides, nitrile oxides, diazo compounds) to yield heteroaromatic sulfonyl fluorides.

  • Key Advantage: The bromine atom acts as a leaving group after the cycloaddition, restoring aromaticity and locking the sulfonyl fluoride into a stable position for subsequent SuFEx conjugation with proteins or small molecules.

  • Precursor: Due to the volatility and lachrymatory nature of pure BESF, it is standard practice to generate it in situ from DESF (1,2-dibromoethane-1-sulfonyl fluoride).[1]

Experimental Workflow & Mechanism

The following diagram illustrates the standard "One-Pot" workflow for generating BESF and trapping it with a dipole (e.g., an azide) to form a functionalized triazole.

BESF_Workflow DESF DESF Precursor (Stable Solid) BESF BESF (In Situ) (Reactive Dipolarophile) DESF->BESF  -HBr (0°C)   Base Base (Et3N) Elimination Base->BESF Intermediate Cycloadduct (Triazoline/Isoxazoline) BESF->Intermediate  [3+2] Cycloaddition   Dipole 1,3-Dipole (Azide/Nitrile Oxide) Dipole->Intermediate Product SuFEx Scaffold (Sulfonyl Fluoride) Intermediate->Product  Rapid Elimination   Elimination - HBr (Aromatization) Elimination->Product

Figure 1: The generative workflow for BESF-mediated synthesis. DESF is dehydrobrominated to BESF, which traps the dipole and aromatizes via HBr elimination.

Optimization Protocol (Q&A)

Phase 1: In Situ Generation of BESF

Q: Why is my yield low despite using pure DESF starting material? A: The issue often lies in the in situ generation step. BESF is volatile. If the elimination of DESF is performed at room temperature (RT) without immediate trapping, BESF may evaporate or polymerize.

  • Protocol Fix: Dissolve DESF in THF or MeCN at 0 °C . Add Triethylamine (Et3N) dropwise. Stir for only 5–10 minutes at 0 °C to ensure formation of BESF, then immediately add your dipole (azide/nitrile oxide precursor).

  • Stoichiometry: Use 1.1 to 1.2 equivalents of Et3N relative to DESF. Excess base can trigger side reactions with the sulfonyl fluoride handle.

Q: Can I isolate BESF for storage? A: It is technically possible but strongly discouraged for safety and stability reasons. BESF is a potent lachrymator and less stable than DESF. Always store the precursor (DESF) and generate BESF on demand.

Phase 2: The Cycloaddition Reaction

Q: Which solvent system maximizes conversion for azide cycloadditions? A: Solvent polarity affects the transition state of the [3+2] cycloaddition.

  • Recommended: THF (Tetrahydrofuran) is generally superior for solubility and rate.

  • Alternative: DCM (Dichloromethane) or MeCN (Acetonitrile) .

  • Avoid: Protic solvents (Alcohols/Water) in the first step, as they can act as nucleophiles toward the sulfonyl fluoride if base is present (SuFEx background reaction), although BESF is relatively robust.

Q: My reaction stalls at the intermediate stage. How do I drive aromatization? A: The elimination of HBr from the initial cycloadduct (e.g., triazoline) to form the aromatic product (triazole) is usually spontaneous. However, if you observe intermediate species by LCMS:

  • Thermal Drive: Heat the reaction to 50–60 °C after the initial mixing at 0 °C.

  • Base Buffer: Ensure you have enough base to scavenge the HBr produced. The reaction generates 2 equivalents of HBr total (1 from DESF->BESF, 1 from Cycloadduct->Product). Therefore, you need at least 2.2–2.5 equivalents of base total in the pot if you are starting from DESF.

Phase 3: Purification & Stability

Q: Is the sulfonyl fluoride group stable during silica chromatography? A: Yes, the sulfonyl fluoride (-SO2F) group is remarkably stable to silica gel and standard aqueous workups, unlike sulfonyl chlorides.

  • Tip: You can purify these products using standard Hexane/EtOAc gradients.

  • Warning: Avoid using amine-modified silica or basic alumina, as these can trigger premature SuFEx reactions.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Product (Starting Material Recovered) Inefficient BESF generation.Ensure Et3N is fresh. Increase generation time at 0°C to 15 mins before adding dipole.
Low Yield (<40%) Volatility of BESF or Hydrolysis.Perform reaction in a sealed tube. Ensure anhydrous solvents are used to protect the -SO2F group.
Complex Mixture / Tars Polymerization of BESF.Dilute the reaction (0.1 M or lower). Add the base slowly at 0°C. Do not overheat (>70°C).
Regioisomer Mixtures Dipole sterics/electronics.BESF typically yields 1,4-disubstituted triazoles (from azides) with high regioselectivity. If isomers form, lower the temperature and extend reaction time.
Loss of Fluoride (Hydrolysis) Nucleophilic attack by water/base.Check solvent water content.[4] Reduce base equivalents to the theoretical minimum (2.2 eq).

Advanced FAQ: SuFEx Compatibility

Q: Can I perform the BESF cycloaddition and a SuFEx conjugation in one pot? A: Yes, but sequential addition is required.

  • Step 1: Form the BESF-cycloadduct (e.g., Triazole-SO2F).

  • Step 2: Add the SuFEx nucleophile (e.g., an aryl silyl ether or a tyrosine residue) and a catalyst (e.g., DBU or BEMP).

  • Note: The base used for BESF generation (Et3N) is usually too weak to catalyze the SuFEx reaction with silyl ethers, providing a convenient "reactivity window" where the SO2F remains intact until a stronger catalyst is added.

Q: How does BESF compare to ESF (Ethenesulfonyl fluoride)? A:

  • ESF: Good Michael acceptor and dienophile. Requires oxidation to re-aromatize if used in certain cycloadditions.

  • BESF: Contains a built-in leaving group (Br).[1] This allows for auto-aromatization after cycloaddition, making it superior for creating heteroaromatic SuFEx hubs (isoxazoles, triazoles, pyrazoles).

References

  • Smedley, C. J., et al. (2018).[1][5][6] "1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry."[1][2][3][4][7][8][9][10] Chemical Communications, 54(47), 6020–6023.[6]

  • Leng, J., & Qin, H. L. (2018).[4] "1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles." Chemical Communications, 54(35), 4477–4480.[6]

  • Thomas, J., & Fokin, V. V. (2018).[11] "Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride." Organic Letters, 20(13), 3749–3752.

  • Barrow, A. S., et al. (2019). "The growing impact of SuFEx click chemistry in drug discovery and chemical biology." Chemical Society Reviews, 48, 4731-4758.

Sources

Technical Support Center: Purification of 1-Bromoethene-1-sulfonyl Fluoride (BESF)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of 1-Bromoethene-1-sulfonyl fluoride (BESF / 1-Br-ESF) . As a highly reactive Sulfur(VI) Fluoride Exchange (SuFEx) clickable reagent, BESF possesses three orthogonal functional groups: a vinyl moiety, a bromide group, and a sulfonyl fluoride functionality[1][2]. While this makes it an exceptional tris-electrophile for medicinal chemistry and polymer synthesis, it also renders the compound highly sensitive to moisture, bases, and thermal stress[1].

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting insights, causality-driven FAQs, and a self-validating distillation protocol to ensure high-yield isolation of pure BESF.

Part 1: Physicochemical Properties & Distillation Parameters

To establish a baseline for your purification workflow, reference the quantitative data summarized below. Understanding these parameters is critical for preventing thermal degradation during distillation.

ParameterValue / Description
Chemical Name 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF)
Molecular Formula C₂H₂BrFO₂S
Molecular Weight 189.01 g/mol
Appearance Colorless, moisture-sensitive liquid[1]
Boiling Point (Atmospheric) ~200 °C (Decomposes rapidly before boiling)
Distillation Method High-vacuum / Trap-to-trap distillation[3]
Thermal Stability Limit Keep oil bath strictly < 60 °C during distillation
¹⁹F NMR Shift (CDCl₃) ~ +64.5 ppm (Singlet)[4]
Part 2: Workflow Visualization

BESF_Workflow ESF Ethenesulfonyl Fluoride (Starting Material) Bromination Bromination (Br₂, CHCl₃, Reflux) ESF->Bromination DBESF 1,2-Dibromoethane-1- sulfonyl fluoride Bromination->DBESF Intermediate Validation: 19F NMR ~ +47.3 ppm Dehydrobromination Dehydrobromination (Et₃N, Et₂O, -40 °C) DBESF->Dehydrobromination CrudeBESF Crude BESF Mixture (Contains Et₃N•HBr) Dehydrobromination->CrudeBESF Filtration Filtration & Concentration (Remove Salts) CrudeBESF->Filtration Distillation Reduced Pressure Distillation (High Vacuum, < 60 °C) Filtration->Distillation Crude Liquid PureBESF Pure 1-Br-ESF (Colorless Liquid) Distillation->PureBESF Final Validation: 19F NMR ~ +64.5 ppm

Workflow for the synthesis and vacuum distillation purification of 1-Bromoethene-1-sulfonyl fluoride.

Part 3: Troubleshooting Guide & FAQs

Q1: Why does my BESF decompose into a dark, viscous mixture during distillation? A: This is a classic symptom of thermal degradation.

  • Causality: BESF contains a highly reactive vinyl bromide moiety. When subjected to temperatures approaching its atmospheric boiling point (~200 °C), the compound undergoes rapid autopolymerization and thermal decomposition[1].

  • Solution: You must bypass atmospheric boiling entirely. Utilize a high-vacuum (reduced pressure) or trap-to-trap distillation setup[3]. Ensure your vacuum pump can achieve < 1 mmHg, allowing the BESF to distill while keeping the heating bath strictly below 60 °C.

Q2: I noticed etching on my glassware and a sharp odor during the procedure. What went wrong? A: You are observing moisture contamination leading to the exothermic generation of hydrogen fluoride (HF) gas.

  • Causality: While the S(VI)-F bond in SuFEx reagents is famously stable under neutral conditions, the presence of protic sources (such as H₂O or unreacted alcohols) combined with trace impurities can trigger hydrolysis, releasing highly corrosive HF[3].

  • Solution: Ensure all glassware is strictly oven-dried. Purge the entire distillation setup with dry Argon or Nitrogen. Always include a liquid nitrogen cold trap between your distillation apparatus and the vacuum pump to capture any trace HF and protect your equipment.

Q3: The yield of my distilled BESF is extremely low, and I suspect degradation. Could the synthesis reagents be responsible? A: Yes, residual base from the synthesis step is the most likely culprit.

  • Causality: BESF is synthesized via the dehydrobromination of 1,2-dibromoethane-1-sulfonyl fluoride (DBESF) using triethylamine (Et₃N)[5]. BESF is fundamentally incompatible with bases and will rapidly decompose in their presence[1]. If the triethylamine hydrobromide (Et₃N•HBr) byproduct or unreacted Et₃N is not entirely removed prior to heating, it will catalyze the destruction of your product in the distillation pot.

  • Solution: Perform rigorous filtration of the Et₃N•HBr precipitate at low temperatures (-40 °C to -50 °C)[5]. Wash the organic layer thoroughly to ensure complete neutrality before solvent evaporation and distillation.

Q4: Can I bypass distillation and purify BESF using silica gel column chromatography? A: This is highly discouraged.

  • Causality: The highly electrophilic sulfonyl fluoride group and the reactive vinyl bromide moiety can interact with the slightly acidic/basic silanol sites on stationary phase silica gel. This leads to irreversible binding, hydrolysis, and significant product loss. Reduced pressure distillation remains the gold standard for isolating pure BESF[5].

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints. Do not proceed to the next phase if a validation check fails.

Phase 1: Pre-Distillation Workup & Validation
  • Filtration: Following the dehydrobromination of DBESF with Et₃N in dry ether at -50 °C, rigorously filter the precipitated triethylamine hydrobromide (Et₃N•HBr) through a pad of Celite under an inert Argon atmosphere[5].

  • Neutrality Check (Validation 1): Take a 100 µL aliquot of the filtrate, partition with 1 mL of distilled water, and test the aqueous layer with pH paper. It must be strictly neutral (pH ~7). If basic, wash the bulk organic layer with a cold, dilute aqueous NaHSO₄ solution, followed by brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Remove the ether solvent under reduced pressure (rotary evaporator) at ambient temperature (do not heat the water bath above 25 °C).

  • Intermediate NMR (Validation 2): Take a crude aliquot for ¹⁹F NMR. You should observe a complete shift from the DBESF precursor peak (~ +47.3 ppm) to the crude BESF peak (~ +64.5 ppm)[4]. If a significant peak at +47.3 ppm remains, the dehydrobromination reaction did not reach completion.

Phase 2: High-Vacuum Distillation
  • Apparatus Setup: Assemble an oven-dried short-path distillation apparatus. Connect it to a high-vacuum Schlenk line equipped with a liquid nitrogen cold trap[3]. Grease all joints lightly with high-vacuum silicone grease.

  • Degassing: Transfer the crude BESF to the distillation pot. Apply the vacuum gradually while stirring to degas the liquid and remove any trace residual ether.

  • Pressure Monitoring (Validation 3): Monitor the vacuum gauge. The system must stabilize at < 1 mmHg. A sudden, continuous spike in pressure indicates thermal decomposition or HF outgassing. If this occurs, immediately remove the heat source and backfill with Argon.

  • Distillation: Slowly heat the oil bath. Do not exceed 60 °C. Collect the main fraction as a colorless liquid in a receiving flask cooled in an ice-water bath[5].

Phase 3: Post-Distillation Validation & Storage
  • Purity Confirmation (Validation 4): Run ¹H, ¹³C, and ¹⁹F NMR on the collected distillate. Pure BESF will show a characteristic ¹⁹F singlet at +64.5 ppm[4]. Ensure there are no residual aliphatic peaks from Et₃N in the ¹H NMR.

  • Storage: Transfer the pure BESF into a tightly sealed Teflon container, a stainless-steel vessel, or a dry glass vial flushed heavily with Argon. Store at -20 °C to prevent slow degradation[3].

References
  • Enamine. "1-Bromoethene-1-sulfonyl fluoride". Source: enamine.net.
  • Leng, J., & Qin, H. "1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles". Chemical Communications, 2018. Source: rsc.org.
  • Smedley, C. J., et al. "The growing applications of SuFEx click chemistry". Source: researchgate.net.
  • Leng, J., & Qin, H. "Supporting Information 1-Bromoethene-1-Sulfonyl Fluoride (1-Br-ESF)". Source: rsc.org.
  • Smedley, C. J., et al. "1-Bromoethene-1-Sulfonyl Fluoride (BESF) as a Connective SuFEx Hub". Source: rsc.org.

Sources

Technical Guide: Solvent Selection & Handling for 1-Bromoethene-1-sulfonyl Fluoride (1-Br-ESF)

[1]

Executive Summary: The Tris-Electrophile Challenge

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) is a high-value SuFEx (Sulfur-Fluoride Exchange) hub.[1][2] Its utility lies in its three distinct reactive handles, but this also makes solvent selection critical.[1] An incorrect solvent can trigger premature polymerization of the vinyl group, hydrolysis of the sulfonyl fluoride, or non-selective elimination of the bromide.

Core Chemical Profile:

  • Physical State: Colorless liquid.[1][3]

  • Storage: -10°C to -20°C (Moisture sensitive).

  • Reactivity Profile:

    • Vinyl Group: Michael acceptor / Dipolarophile.[1]

    • Bromide: Cross-coupling partner (Suzuki/Stille).[1][4]

    • Sulfonyl Fluoride: SuFEx click handle (stable to reduction/oxidation, reactive to activated nucleophiles).[1]

Application-Specific Solvent Selection

Do not use a "universal" solvent.[1] Select the solvent based on the specific transformation you are targeting.[1]

Scenario A: [3+2] Cycloaddition (Isoxazole Synthesis)

Target: Reaction with N-hydroxybenzimidoyl chlorides (chlorooximes) to form 5-sulfonylfluoro isoxazoles.[1]

  • Primary Solvent: tert-Butanol (t-BuOH) [1]

  • Why: Unlike aprotic polar solvents (DMF, DMSO) which can accelerate decomposition, or non-polar solvents (Toluene) which may limit solubility of the salt intermediates, t-BuOH provides the optimal balance.[1] It stabilizes the transition state of the 1,3-dipolar cycloaddition via hydrogen bonding without nucleophilically attacking the sulfonyl fluoride.

  • Protocol Insight: Use a 1:1 mixture of t-BuOH for the oxime and the reagent.

  • Base Compatibility: Tripropylamine (

    
     or 
    
    
    ) is compatible in this system.[1]
Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: Coupling arylboronic acids to the vinyl bromide position while preserving the

  • Primary Solvent: Toluene (Anhydrous) [1]

  • Why: The sulfonyl fluoride group is surprisingly stable to Pd(0) conditions, but it is sensitive to the aqueous bases typically used in Suzuki couplings.[1] Anhydrous toluene prevents hydrolysis.[1]

  • Critical Adjustment: Use anhydrous

    
      as the base rather than aqueous carbonate solutions.[1]
    
  • Temperature Limit: Maintain reaction at 60°C. Higher temperatures (>80°C) in the presence of Pd can lead to desulfonylation.[1]

Scenario C: SuFEx Functionalization (S-F Exchange)

Target: Exchanging the Fluoride for an Aryl-Silyl ether or Amine.

  • Primary Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) [1]

  • Why: These aprotic solvents support the DBU or BTMG catalysts required for SuFEx.[1] MeCN is preferred for silyl ether exchange due to better solubility of the hypervalent silicon intermediates.

  • Water Tolerance: Low.[1] While SuFEx is often cited as "water-tolerant," 1-Br-ESF is more sensitive than simple aryl sulfonyl fluorides due to the electron-withdrawing vinyl bromide group, which increases the electrophilicity of the sulfur center.

Summary Table: Solvent Compatibility Matrix
Reaction TypeRecommended SolventBase/CatalystKey Risk Factor
[3+2] Cycloaddition t-BuOH TripropylaminePolymerization if too concentrated.[1]
Suzuki Coupling Toluene

(anhydrous)
Hydrolysis if aq.[1] base is used.[1][5][6][7][8]
SuFEx Exchange MeCN DBU / BTMGPremature Michael addition to vinyl.[1]
Michael Addition DCM / THF TEA / DIPEAElimination of HBr (side product).[1]

Decision Logic & Workflows

Workflow 1: Solvent Selection Decision Tree

SolventSelectionStartSelect Reaction TargetCyclo[3+2] Cycloaddition(Isoxazole Synthesis)Start->CycloCouplingCross-Coupling(Suzuki/Stille)Start->CouplingSuFExSuFEx Exchange(S-F to S-O/S-N)Start->SuFExSolvCycloSolvent: tert-Butanol (t-BuOH)Cyclo->SolvCycloSolvCoupSolvent: Toluene (Anhydrous)Coupling->SolvCoupSolvSuFExSolvent: MeCN or DCMSuFEx->SolvSuFExReasonCycloStabilizes TS via H-bondingPrevents polymerizationSolvCyclo->ReasonCycloReasonCoupPrevents HydrolysisCompatible with Pd/K3PO4SolvCoup->ReasonCoupReasonSuFExSolubilizes DBU/BTMGInert to S-F bondSolvSuFEx->ReasonSuFEx

Caption: Decision tree guiding solvent choice based on the specific reactive handle of 1-Br-ESF being targeted.

Troubleshooting & FAQs

Q1: The reaction mixture turned into a black tar. What happened?

Diagnosis: Polymerization of the vinyl group.[1] Cause: This often occurs in concentrated solutions or when using highly polar aprotic solvents (like DMF) without adequate temperature control.[1] Solution:

  • Switch to t-BuOH (if doing cycloaddition) or dilute the reaction in DCM .

  • Add a radical inhibitor (e.g., BHT) if the reaction does not involve a radical mechanism.[1]

  • Ensure the temperature does not exceed 60°C unless strictly necessary.[1]

Q2: I see low yields in Suzuki coupling; the starting material is consumed but product is missing.

Diagnosis: Hydrolysis or Desulfonylation. Cause: Using aqueous bases (e.g.,



1Solution:
  • Switch to anhydrous Toluene .

  • Use

    
      (solid) as the base.[1]
    
  • Ensure the system is under inert atmosphere (

    
     or Ar).[1]
    
Q3: Can I use water as a co-solvent?

Answer: Generally, No .[1] While some SuFEx reactions are water-tolerant, 1-Br-ESF is more reactive than standard aryl sulfonyl fluorides.[1] Water can lead to the formation of the sulfonic acid derivative, which is water-soluble and often lost during aqueous workup. Exception: Rapid, biphasic reactions where the product precipitates immediately might tolerate water, but this is risky for 1-Br-ESF.

Q4: How do I remove excess 1-Br-ESF after the reaction?

Answer: Since 1-Br-ESF is a liquid with moderate volatility, it can often be removed by:

  • Vacuum concentration (if the product is non-volatile).[1]

  • Washing with dilute acid (to remove amine bases) followed by a silica plug.[1] 1-Br-ESF moves quickly on silica with non-polar eluents.[1]

Standard Operating Procedure (SOP): [3+2] Cycloaddition

Objective: Synthesis of 5-sulfonylfluoro isoxazoles.

  • Preparation: Oven-dry a reaction tube. Cool under

    
    .
    
  • Reagents: Charge with Chlorooxime (1.0 equiv) and Tripropylamine (2.5 equiv).

  • Solvent A: Add t-BuOH (5 mL per mmol). Stir at Room Temperature (RT).

  • Addition: Dissolve 1-Br-ESF (4.0 equiv) in t-BuOH (5 mL per mmol). Add dropwise over 30 minutes.

    • Note: Slow addition prevents high local concentration of the electrophile, reducing polymerization risk.

  • Monitoring: Stir at RT for 1–2 hours. Monitor by TLC (1-Br-ESF stains with

    
    ).[1]
    
  • Workup: Dilute with water, extract with DCM. Wash organic layer with brine, dry over

    
    .[1]
    

References

  • Leng, J., & Qin, H. (2018).[1][2][3] 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.[1][2][3] Chemical Communications, 54(35), 4477–4480.[1][2][3] Link

  • Feng, K., et al. (2023).[1][3] Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media.[3] Organic & Biomolecular Chemistry, 21(24), 4967–4971.[1][3] Link

  • Leng, J., Alharbi, N., & Qin, H. (2019).[1][3] Construction of α-(Hetero)aryl Ethenesulfonyl Fluorides for SuFEx Click Chemistry. European Journal of Organic Chemistry, 2019(35), 6101–6105.[1][3] Link[1]

  • Barrow, A. S., et al. (2019).[1] The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731-4758.[1] Link

Technical Support Center: Purification & Workup of 1-Br-ESF Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Removal of Unreacted 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist

Executive Summary

You are inquiring about the removal of unreacted 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) from reaction mixtures.

1-Br-ESF is a trifunctional SuFEx (Sulfur-Fluoride Exchange) reagent acting as a "connective hub" in modular synthesis. Because it contains a vinyl group, a bromide, and a sulfonyl fluoride, it is a potent Michael acceptor and lachrymator . Unlike standard acid chlorides, the sulfonyl fluoride moiety is remarkably stable to aqueous hydrolysis, rendering standard aqueous washes ineffective for its removal.

Key Removal Strategies:

  • Flash Chromatography: The primary method for high-purity separation.

  • Chemical Scavenging: Ideal for parallel synthesis or library generation (using polymer-supported nucleophiles).

  • High-Vacuum Evaporation: Applicable for bulk removal due to its volatility, provided the product is non-volatile.

Decision Matrix: Selecting a Workup Protocol

Use the following logic flow to determine the safest and most efficient removal method for your specific reaction scale.

RemovalStrategy Start Start: Reaction Complete (Excess 1-Br-ESF present) ScaleCheck What is your Reaction Scale? Start->ScaleCheck ProductStab Is Product Volatile? ScaleCheck->ProductStab > 1 Gram Library Is this a Library/Parallel Synthesis? ScaleCheck->Library < 100 mg Method_Vac Method A: High-Vacuum Evaporation (0.1 mbar) ProductStab->Method_Vac No (Product is solid/oil) Method_Col Method B: Flash Chromatography (Silica Gel) ProductStab->Method_Col Yes (Product is volatile) Library->Method_Col No (Single batch) Method_Scav Method C: Solid-Phase Scavenging (PS-Thiol/Amine) Library->Method_Scav Yes (High throughput)

Figure 1: Decision tree for selecting the appropriate 1-Br-ESF removal strategy based on scale and product properties.

Technical Protocols

Method A: Chemical Scavenging (Recommended for Libraries)

Since 1-Br-ESF is a potent Michael acceptor, it reacts rapidly with thiols. Using a polymer-supported thiol allows you to "fish out" the excess reagent by simple filtration, avoiding tedious chromatography.

  • Reagent: Polymer-Supported Thiophenol (PS-Thiophenol) or Mercaptomethyl polystyrene.

  • Mechanism: Michael addition of the thiol to the vinyl sulfonyl fluoride.

Step-by-Step Guide:

  • Calculate Load: Assume 100% of the excess 1-Br-ESF remains. Use 3.0 equivalents of PS-Thiophenol resin relative to the estimated excess reagent.

  • Add Resin: Add the dry resin directly to the reaction mixture (compatible with DCM, THF, Acetonitrile).

  • Incubate: Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 4–6 hours at room temperature.

  • Filter: Pass the mixture through a fritted syringe or filter cartridge.

  • Wash: Rinse the resin with 2 volumes of solvent to recover entrained product.

  • Result: The filtrate contains your product; the 1-Br-ESF is covalently bound to the solid beads.

Method B: Flash Column Chromatography (Standard)

1-Br-ESF is stable on silica gel, making chromatography the most robust method for purification.

Chromatographic Parameters:

Parameter Setting/Material
Stationary Phase Standard Silica Gel (40–63 µm)
Mobile Phase Hexanes/Ethyl Acetate (Gradient)
Rf of 1-Br-ESF ~0.4–0.5 (in 20% EtOAc/Hexanes)

| Detection | UV (254 nm) or KMnO₄ Stain (Oxidizes the vinyl group) |

Protocol:

  • Concentrate the reaction mixture to a crude oil.

  • Load onto a silica column.

  • Elute with a gradient (typically starting 100% Hexanes → 20% EtOAc).

  • Note: 1-Br-ESF usually elutes before more polar SuFEx products (isoxazoles, sulfonamides).

Method C: High-Vacuum Distillation (Bulk Scale)

For multi-gram scale reactions where the product is non-volatile, removing 1-Br-ESF via vacuum is efficient.

  • Boiling Point: 1-Br-ESF is a liquid. While exact bp is pressure-dependent, it is volatile enough to be removed under high vacuum (<1 mbar) at mild heat (30–40°C).

  • Safety Warning: You must use a liquid nitrogen cold trap. 1-Br-ESF is a lachrymator and must not enter the pump oil or exhaust into the lab atmosphere.

Troubleshooting & FAQs

Q1: Can I just wash the reaction with water or NaHCO₃ to remove 1-Br-ESF? A: No. Unlike sulfonyl chlorides (which hydrolyze in water), sulfonyl fluorides (SuFEx reagents) are chemically designed to be stable in aqueous conditions at neutral/mild pH. An aqueous wash will remove salts but will leave the unreacted 1-Br-ESF in your organic layer.

Q2: I see a "ghost" spot on my TLC that smells pungent. Is that the reagent? A: Likely yes. 1-Br-ESF is a lachrymator (tear gas). If your TLC spot is UV active and stains yellow/brown with KMnO₄ (indicating an alkene), it is likely the unreacted reagent. Always handle TLC plates inside the fume hood.

Q3: My product also has a Michael acceptor. Will the scavenging method kill my product? A: Risk High. If your product retains the vinyl-sulfonyl fluoride motif (e.g., you only reacted the bromide end), do not use thiol scavengers. They will attack your product. In this case, use Method B (Chromatography) .

Q4: Is 1-Br-ESF stable to basic workups? A: It decomposes in strong base. However, using strong base to "destroy" it in the workup is risky as it may degrade your SuFEx linkage or cause polymerization. Controlled scavenging or chromatography is safer.

References

  • Original Synthesis & Application of 1-Br-ESF: Leng, J., & Qin, H. L. (2018).[1] 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.[1][2][3] Chemical Communications, 54(35), 4477-4480.[1][2]

  • SuFEx Chemistry Fundamentals (Stability & Reactivity): Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[2][4][5] Angewandte Chemie International Edition, 53(36), 9430-9448.

  • General Purification of Sulfonyl Fluorides: Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758.

Sources

Technical Support Center: 1-Bromoethenesulfonyl Fluoride (1-Br-ESF)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Product Category: SuFEx Click Chemistry Reagents Chemical ID: 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) Target Audience: Synthetic Chemists, Medicinal Chemists, Chemical Biologists

Core Specifications & Thermal Stability Limits

1-Br-ESF is a dense, trifunctional "connective hub" (Vinyl + Bromide + Sulfonyl Fluoride). Unlike standard ethenesulfonyl fluoride (ESF), the addition of the bromine atom at the C1 position significantly alters its steric and electronic profile, affecting its thermal ceiling.

Physical Properties & Stability Thresholds
ParameterSpecification / LimitTechnical Note
Physical State Colorless LiquidTurns yellow/black upon degradation.
Boiling Point Do Not Distill at Atm. Pressure Estimated ~50–60°C at 10 mmHg. Atmospheric distillation leads to rapid polymerization.
Storage Temp -20°C (Frozen) Essential. At 4°C, shelf life is reduced. At RT, slow polymerization occurs.
Reaction Ceiling < 80°C Critical Limit. Above 80°C, risk of dehydrohalogenation and polymerization increases exponentially.
Flash Point ~40°C (Estimated)Treat as a flammable liquid.
Moisture Tolerance Low (Hydrolysis Risk) Releases HF upon contact with water. Glassware etching is a sign of wet solvents.
Stability Logic Diagram

The following decision tree illustrates the degradation pathways of 1-Br-ESF based on environmental stressors.

G Start 1-Br-ESF Stability Temp Temperature > 80°C Start->Temp Thermal Stress Base Strong Base / Nucleophile Start->Base Chemical Stress Water Moisture / Water Start->Water Environmental Stress Poly Polymerization (Black Tar) Temp->Poly Radical Mechanism Elim Dehydrobromination (Alkyne formation) Base->Elim E2 Elimination Hydrol Hydrolysis (HF Release + Sulfonic Acid) Water->Hydrol Nucleophilic Attack at S(VI)

Figure 1: Degradation pathways of 1-Br-ESF. Thermal stress leads to polymerization, while moisture leads to HF generation.

Troubleshooting Guide

Issue 1: Reagent has turned black or viscous.
  • Diagnosis: Thermal polymerization. Vinyl sulfonyl fluorides are prone to radical polymerization, especially when the inhibitor (if present) is exhausted or if stored above 0°C.

  • Solution: The sample is likely compromised. Small amounts of polymer can be removed via rapid filtration through a silica plug using hexanes/EtOAc, but the titer will be significantly lower.

  • Prevention: Store strictly at -20°C under Argon. Add a radical inhibitor (e.g., BHT) if the reagent is to be stored for >1 month after opening.

Issue 2: Glassware is etching or "fogging."
  • Diagnosis: Hydrolysis releasing Hydrogen Fluoride (HF).

  • Mechanism:

    
    
    
  • Immediate Action: Neutralize the reaction mixture with weak base (NaHCO3) immediately. HF can damage NMR tubes and expensive optics.

  • Prevention: Ensure all solvents are anhydrous. Dry 1-Br-ESF over activated molecular sieves (3Å) if water contamination is suspected before use.

Issue 3: Low yield in Pd-catalyzed Cross-Coupling (Heck-Matsuda).
  • Diagnosis: Competitive elimination or catalyst poisoning.

  • Root Cause: 1-Br-ESF can undergo dehydrobromination to form the acetylenic sulfonyl fluoride (highly reactive) or poison the Pd catalyst via oxidative addition at the wrong site.

  • Optimization:

    • Temperature: Keep reaction temperature ≤ 50°C.

    • Base: Use mild bases (e.g.,

      
       or 
      
      
      
      ) rather than strong amine bases which trigger polymerization.
    • Catalyst: Use Pd(OAc)2 with phosphine ligands to stabilize the intermediate.

Experimental Protocols

Standard Handling Workflow

Goal: Safe transfer and reaction setup without degradation.

  • Thawing: Remove 1-Br-ESF from -20°C storage. Allow it to warm to Room Temperature (RT) inside a desiccator or under inert gas flow. Do not open cold bottle to air (condensation risk).

  • Solvent Prep: Use anhydrous CH2Cl2, THF, or Toluene. Avoid nucleophilic solvents (MeOH, Water) unless specifically intended for SuFEx.

  • Reaction Setup:

    • Purge reaction vessel with Nitrogen/Argon.

    • Add 1-Br-ESF last (if possible) to the stirring mixture.

    • Monitor: Use 19F NMR. 1-Br-ESF shows a distinct signal (typically ~ +50 to +60 ppm relative to standard, check specific shift in solvent).

SuFEx Reaction Workflow (Graphviz)

ReactionFlow Input 1-Br-ESF (Tris-Electrophile) Handle1 Handle 1: Vinyl (Michael Addition / Cycloaddition) Input->Handle1 Handle2 Handle 2: Bromide (Pd-Coupling / Cross-Coupling) Input->Handle2 Handle3 Handle 3: Sulfonyl Fluoride (SuFEx Click w/ Silyl Ethers) Input->Handle3 Product Diverse Sulfonyl Scaffolds Handle1->Product  < 50°C   Handle2->Product  Pd Cat.   Handle3->Product  Si-O-R / DBU  

Figure 2: The three orthogonal reactivity handles of 1-Br-ESF. Note that Handle 3 (SuFEx) is usually the last step due to the stability of the S-F bond.

Frequently Asked Questions (FAQ)

Q: Can I distill 1-Br-ESF to purify it? A: Only under high vacuum. We recommend Kugelrohr distillation at < 1 mmHg with a bath temperature not exceeding 60°C. Distillation at atmospheric pressure will result in rapid decomposition and potential over-pressurization (explosion risk).

Q: What is the specific NMR signature for degradation? A:

  • 1H NMR: Loss of the vinyl proton signals (typically doublets in the 6.0–7.5 ppm region). Appearance of broad, undefined multiplets upfield indicates polymerization.

  • 19F NMR: Disappearance of the sulfonyl fluoride singlet. Appearance of a signal at -188 ppm indicates free Fluoride ion (HF/Salt), signaling hydrolysis.

Q: Is 1-Br-ESF compatible with amines? A: Yes, but it acts as a Michael acceptor. Primary and secondary amines will attack the vinyl group fast (minutes at RT). If you intend to do SuFEx chemistry (S-F exchange) with an amine, the vinyl group must be reacted or protected first, or the amine will add to the carbon chain instead of the sulfur.

References

  • Synthesis & Reactivity: Leng, J., & Qin, H. L. (2018).[1][2] 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.[1][2] Chemical Communications, 54(35), 4477-4480.[1][2] Link

  • General SuFEx Methodology: Qin, H. L., et al. (2016). A Heck–Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie International Edition, 55(45), 14155-14158. Link

  • Physical Properties (ESF Analogues): Hyatt, J. A., & Krutak, J. J. (1979). Sulfonyl fluorides.[1][3][4] Journal of Organic Chemistry. (Foundational work on vinyl sulfonyl fluoride stability).

Sources

Validation & Comparative

1H NMR Characterization of 1-Br-ESF and Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the 1H NMR characterization of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), comparing it with its precursor (DESF) and its non-brominated analog (ESF).

Executive Summary

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) , also known as BESF , represents a "tris-electrophilic" hub in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike its parent compound Ethenesulfonyl fluoride (ESF) , which acts primarily as a Michael acceptor and SuFEx connector, 1-Br-ESF incorporates a vinyl bromide moiety. This additional handle enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), [3+2] cycloadditions, and Michael additions, offering a trifurcated reactivity profile.

This guide outlines the NMR signatures required to distinguish 1-Br-ESF from its bench-stable precursor 1,2-dibromoethane-1-sulfonyl fluoride (DESF) and the non-brominated ESF , providing a robust protocol for reaction monitoring and purity assessment.

Part 1: Comparative Analysis of SuFEx Hubs

Structural & Functional Comparison

The introduction of the bromine atom at the


-position of the vinyl sulfonyl fluoride scaffold fundamentally alters the symmetry and electronic environment, resulting in distinct NMR patterns.
Feature1-Br-ESF (BESF) ESF DESF (Precursor)
Formula



Structure



Proton Count 2 (Geminal Vinyl)3 (Vinyl System)3 (Aliphatic System)
Reactivity Tris-electrophile (SuFEx, Michael, Pd-coupling)Bis-electrophile (SuFEx, Michael)Precursor (Elimination source)
Stability Reactive (often generated in situ)Reactive (volatile liquid)Bench-stable solid
Reactivity & Causality in Synthesis

1-Br-ESF is typically synthesized via dehydrobromination of DESF using a mild base (e.g., Triethylamine).

  • Causality : The base removes the acidic proton

    
     to the sulfonyl group in DESF, triggering 
    
    
    
    -elimination of HBr to form the double bond.
  • NMR Monitoring : The disappearance of the aliphatic methine/methylene signals of DESF and the appearance of the downfield vinyl singlets/doublets of 1-Br-ESF is the primary metric for conversion.

Part 2: NMR Characterization Protocols

1H NMR Spectral Signatures

The distinction between 1-Br-ESF and ESF relies on the multiplicity and integration of the vinyl protons.

A. 1-Br-ESF (Target)
  • Pattern : Two distinct signals in the vinyl region (typically 6.5 – 7.5 ppm).[1]

  • Multiplicity : The two geminal protons are chemically non-equivalent (diastereotopic) due to the planar double bond. They appear as two doublets with a small geminal coupling constant (

    
     Hz).
    
  • Shift Logic : The proton cis to the Sulfonyl Fluoride group is deshielded by the strong electron-withdrawing effect and anisotropy of the

    
     group. The proton cis to the Bromine is deshielded by the halogen.
    
B. ESF (Alternative)
  • Pattern : Three distinct vinyl protons forming an AMX or ABC system (5.5 – 7.0 ppm).

  • Multiplicity :

    • 
       (geminal to 
      
      
      
      ): dd or ddd (approx. 6.6-6.8 ppm).
    • 
       (cis to 
      
      
      
      ): dd (approx. 6.4 ppm).[1]
    • 
       (trans to 
      
      
      
      ): dd (approx. 6.1-6.2 ppm).
  • Differentiation : The presence of a third proton and large vicinal coupling (

    
     Hz, 
    
    
    
    Hz) clearly distinguishes ESF from 1-Br-ESF.
C. DESF (Precursor)
  • Pattern : Aliphatic region signals.[1]

  • Multiplicity : A methine proton (

    
    ) typically around 5.0-6.0 ppm (dd) and methylene protons (
    
    
    
    ) around 3.5-4.5 ppm.
  • Monitoring : Complete loss of the aliphatic ABX system confirms full conversion to 1-Br-ESF.

19F NMR Validation

Fluorine NMR provides a rapid "yes/no" confirmation of the Sulfonyl Fluoride motif.

  • Signal : Singlet (broadened by small H-F coupling).

  • Shift Range :

    
     +55 to +65 ppm (relative to 
    
    
    
    ).
  • Utility : The shift is sensitive to the oxidation state of Sulfur and the substituents on the

    
    -carbon. 1-Br-ESF typically resonates slightly downfield of ESF due to the inductive effect of Bromine.
    

Part 3: Experimental Workflow & Visualization

Workflow: In Situ Generation and Trapping

Because 1-Br-ESF is highly reactive, it is often generated in situ from DESF for subsequent reactions (e.g., isoxazole synthesis).

  • Dissolution : Dissolve DESF (1.0 equiv) in solvent (e.g.,

    
    -BuOH or 
    
    
    
    ).
  • Elimination : Add Base (e.g.,

    
    , 1.2 equiv) dropwise at 0°C.
    
  • Checkpoint (NMR) : Aliquot 50

    
    L into 
    
    
    
    . Look for disappearance of multiplets at 3.5-6.0 ppm (DESF) and appearance of two doublets at 6.5-7.5 ppm (1-Br-ESF).
  • Reaction : Add nucleophile (e.g., nitrile oxide precursor) for [3+2] cycloaddition.

Visualization: Reactivity & Characterization Logic

G cluster_legend NMR Monitoring Key DESF DESF (Precursor) Aliphatic 1H NMR (3.5 - 6.0 ppm) BrESF 1-Br-ESF (BESF) Vinyl 1H NMR (2x Doublets, 6.5-7.5 ppm) DESF->BrESF Elimination (-HBr) Base Base (Et3N) Base->BrESF Isoxazole Isoxazole (via [3+2]) BrESF->Isoxazole + Dipole Suzuki Aryl-ESF (via Pd-coupling) BrESF->Suzuki + Ar-B(OH)2 / Pd Michael Beta-Sultams (via Michael Addn) BrESF->Michael + Amine/Thiol key1 DESF: 3 Aliphatic H (ABX) key2 1-Br-ESF: 2 Vinyl H (Geminal)

Caption: Reaction network showing the conversion of DESF to 1-Br-ESF and its divergent pathways to isoxazoles, aryl-sulfones, and sultams. NMR monitoring points are highlighted.

Part 4: Summary Data Table

Compound1H NMR RegionMultiplicityKey Coupling (

)
19F NMR (

)
DESF 3.5 - 6.0 ppmdd, m (Aliphatic)

Hz
~ +60 ppm
1-Br-ESF 6.5 - 7.5 ppm2

d (Vinyl)

Hz
~ +64 ppm
ESF 6.0 - 7.0 ppm3

dd (Vinyl)

Hz
~ +65 ppm

References

  • Leng, J. & Qin, H.-L. (2018).[2][3][4] 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. Chemical Communications, 54, 4477-4480.[5][2][3][6] Link

  • Smedley, C. J. et al. (2018). 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry.[5][2][4][6][7][8] Chemical Communications, 54, 6020-6023.[5][2][6][9] Link

  • Zheng, Q., Dong, J., & Sharpless, K. B. (2016). Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.[10] Journal of Organic Chemistry, 81(22), 11360-11362. Link

Sources

A Senior Application Scientist's Guide to Distinguishing 1-Br-ESF from DESF using Spectral Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the ability to unequivocally distinguish between the highly reactive vinyl reagent, 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF or BESF), and its saturated precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF), is paramount for reaction monitoring and quality control. Their structural similarity can pose an analytical challenge, which is readily overcome with a systematic application of spectral analysis techniques. This guide provides an in-depth comparison of their spectral signatures, supported by experimental data and detailed protocols.

The Analytical Imperative: Structure Dictates Spectrum

The fundamental difference between 1-Br-ESF and DESF lies in the presence of a carbon-carbon double bond in 1-Br-ESF, rendering it an unsaturated vinyl sulfonyl fluoride. In contrast, DESF is a saturated alkyl sulfonyl fluoride. This seemingly subtle distinction has profound implications for their respective spectral properties, which we will explore across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

cluster_DESF DESF (Saturated) cluster_1BrESF 1-Br-ESF (Unsaturated) DESF_structure 1,2-dibromoethane-1-sulfonyl fluoride DESF_formula C₂H₃Br₂FO₂S DESF_structure->DESF_formula Molecular Formula 1BrESF_structure 1-Bromoethene-1-sulfonyl fluoride DESF_structure->1BrESF_structure Precursor to 1BrESF_formula C₂H₂BrFO₂S 1BrESF_structure->1BrESF_formula Molecular Formula

Caption: Structural relationship between DESF and 1-Br-ESF.

Comparative Spectral Analysis: A Side-by-Side Look

The most definitive method for distinguishing these two compounds is through a multi-faceted spectral analysis approach. Below is a summary of the expected and experimentally observed spectral data.

Spectral Technique1-Br-ESF (1-Bromoethene-1-sulfonyl fluoride)DESF (1,2-dibromoethane-1-sulfonyl fluoride)Key Distinguishing Features
¹H NMR Two distinct signals in the vinyl region (δ 6.0-7.0 ppm), likely appearing as doublets due to geminal coupling.A complex multiplet pattern in the aliphatic region (δ 3.5-5.5 ppm) arising from the -CHBr- and -CH₂Br groups.Presence of signals in the vinylic vs. aliphatic region.
¹³C NMR Two signals in the sp² hybridized carbon region (δ 100-150 ppm).Two signals in the sp³ hybridized carbon region (δ 25-60 ppm).Chemical shifts indicative of sp² vs. sp³ hybridized carbons.
¹⁹F NMR A single peak, with a chemical shift influenced by the vinyl group.A single peak, with a chemical shift characteristic of an alkyl sulfonyl fluoride. The chemical shift for DESF is reported at δ 47.3 ppm.[1]The electronic environment of the fluorine atom differs significantly, leading to distinct chemical shifts.
IR Spectroscopy Presence of a C=C stretch (~1620-1680 cm⁻¹).Absence of a C=C stretch.The C=C double bond stretch is a clear marker for 1-Br-ESF.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight (187.89 g/mol ).Molecular ion peak corresponding to its molecular weight (267.82 g/mol ).A clear difference in the molecular ion peaks.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this specific analytical challenge. The chemical environment of the protons, carbons, and fluorine atoms in 1-Br-ESF and DESF are sufficiently different to produce easily distinguishable spectra.

Causality Behind the Spectral Differences: The presence of the electron-withdrawing sulfonyl fluoride group and bromine atom significantly deshields the adjacent protons and carbons in both molecules. However, the hybridization of the carbon atoms (sp² in 1-Br-ESF vs. sp³ in DESF) is the dominant factor determining the chemical shifts. Vinylic protons and carbons of 1-Br-ESF resonate at a much lower field (higher ppm) compared to the aliphatic protons and carbons of DESF.

cluster_workflow NMR Analysis Workflow start Sample Preparation instrument NMR Spectrometer Acquisition (¹H, ¹³C, ¹⁹F) start->instrument processing Data Processing (Fourier Transform, Phasing, Baseline Correction) instrument->processing analysis Spectral Interpretation processing->analysis distinction Distinguish 1-Br-ESF from DESF analysis->distinction

Caption: Generalized workflow for NMR analysis.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Parameters (General):

    • ¹H NMR:

      • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

      • Set the spectral width to cover the range of 0-10 ppm.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans).

      • Set the spectral width to cover the range of 0-200 ppm.

    • ¹⁹F NMR:

      • Acquire a fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed.

      • Set the spectral width to a range appropriate for organofluorine compounds, which can be broad. A range of +100 to -250 ppm is a safe starting point. Use an appropriate reference standard if necessary.

  • Data Analysis and Interpretation:

    • For 1-Br-ESF: Look for characteristic signals in the vinylic region of the ¹H NMR spectrum (typically δ 6.0-7.0 ppm). The ¹³C NMR will show peaks in the sp² region (δ 100-150 ppm).

    • For DESF: The ¹H NMR spectrum will show complex signals in the aliphatic region (δ 3.5-5.5 ppm). The ¹³C NMR will have peaks in the sp³ region (δ 25-60 ppm). The reported ¹H NMR for DESF shows signals at δ 5.23 (dd, J = 8.6, 4.8 Hz, 1H), 4.18 (dd, J = 11.9, 4.7 Hz, 1H), and 3.84 (ddd, J = 11.9, 8.5, 1.1 Hz, 1H). The ¹³C NMR shows signals at δ 57.51 (d, J = 21.2 Hz) and 28.41. The ¹⁹F NMR shows a signal at δ 47.3.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups that differentiate 1-Br-ESF from DESF.

Causality Behind the Spectral Differences: The C=C double bond in 1-Br-ESF will exhibit a characteristic stretching vibration that is absent in the saturated DESF molecule. Additionally, the S=O stretches of the sulfonyl fluoride group will be present in both, but their exact frequencies may be slightly shifted due to the different electronic environments.

Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Data Analysis and Interpretation:

    • For 1-Br-ESF: Look for a characteristic C=C stretching absorption in the region of 1620-1680 cm⁻¹.

    • For DESF: This peak will be absent. The IR spectrum for DESF shows characteristic peaks at 3029, 2973, 1410, and 1215 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides a definitive confirmation of the molecular weight of each compound.

Causality Behind the Spectral Differences: The molecular formulas of 1-Br-ESF (C₂H₂BrFO₂S) and DESF (C₂H₃Br₂FO₂S) differ by a bromine atom and a hydrogen atom, leading to a significant difference in their molecular weights.

Experimental Protocol for MS Analysis (Electron Ionization - EI or Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis and Interpretation:

    • For 1-Br-ESF: The molecular ion peak [M]⁺ or [M+H]⁺ will correspond to a mass of approximately 188 amu.

    • For DESF: The molecular ion peak [M]⁺ or [M+H]⁺ will correspond to a mass of approximately 268 amu. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be evident in the molecular ion cluster.

Conclusion

The differentiation of 1-Br-ESF from its precursor DESF is a straightforward process when the appropriate analytical techniques are employed. While each of the discussed methods can provide strong evidence, a combination of NMR and IR spectroscopy offers the most comprehensive and self-validating approach. By understanding the fundamental structural differences and their manifestations in the resulting spectra, researchers can confidently monitor their reactions and ensure the purity of their reagents, a critical aspect of robust and reproducible science.

References

  • Smedley, C. J., Giel, M.-C., Fallon, T., & Moses, J. E. (2018). 1-Bromoethene-1-Sulfonyl Fluoride (BESF) as a Connective SuFEx Hub. Organic & Biomolecular Chemistry, 16(34), 6245–6249. [Link]

Sources

crystal structure analysis of 5-sulfonylfluoro isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 5-Sulfonylfluoro Isoxazoles: A Comparative Guide to Analytical Modalities

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of stable, covalently linked molecular architectures[1]. Within this domain, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) has emerged as a highly versatile tris-electrophilic reagent. It enables the via a base-promoted [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides[2].

For drug development professionals and materials scientists, confirming the exact regiochemistry (5-substituted vs. 4-substituted) and the 3D spatial geometry of the S(VI) hub is non-negotiable, as these factors dictate the molecule's subsequent SuFEx reactivity. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD)—the gold standard—against 2D Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) modeling for the structural elucidation of these critical SuFEx hubs.

The Analytical Challenge: Regiochemistry & S(VI) Geometry

During the [3+2] cycloaddition of 1-Br-ESF, the orientation of the dipole dictates the final substitution pattern[2]. While electronic and steric factors heavily favor the 5-sulfonylfluoro regioisomer, definitive proof is required. Furthermore, the high-oxidation-state S(VI) center must maintain a strict tetrahedral geometry to shield the S–F bond from premature hydrolysis while remaining primed for activation by specific catalysts (e.g., DBU or BEMP)[1].

G A 1-Br-ESF (Tris-electrophile) C [3+2] Cycloaddition (-HBr) A->C B Nitrile Oxide (1,3-Dipole) B->C D 5-Sulfonylfluoro Isoxazole C->D Regioselective E 4-Sulfonylfluoro Isoxazole C->E Steric Clash (Excluded)

Fig 1. Regioselective [3+2] cycloaddition pathway forming 5-sulfonylfluoro isoxazoles.

Comparative Analysis of Structural Modalities

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD directly maps the electron density of the molecule in the solid state.

  • Causality & Performance: By directly measuring the spatial coordinates of all non-hydrogen atoms, SC-XRD eliminates any ambiguity regarding regiochemistry. It provides exact bond lengths (typically ~1.55 Å for the S–F bond and ~1.42 Å for the S=O bonds), definitively proving the tetrahedral geometry of the S(VI) center[1].

  • Limitation: Requires the growth of high-quality, diffraction-grade single crystals, which can be a time-intensive bottleneck.

Multinuclear & 2D NMR ( F, H, C, HMBC): The High-Throughput Screen

NMR spectroscopy is the frontline tool for rapid structural verification in solution.

  • Causality & Performance:

    
    F NMR provides immediate confirmation of the intact –SO
    
    
    
    F group (typically appearing as a sharp singlet around +50 to +60 ppm). Heteronuclear Multiple Bond Correlation (HMBC) is used to infer regiochemistry by observing the coupling between the isoxazole C4-proton and the C5-carbon bearing the sulfonyl group.
  • Limitation: NMR provides connectivity but averages out dynamic conformations in solution, failing to provide the exact 3D spatial coordinates and bond angles of the S(VI) hub.

Density Functional Theory (DFT) Modeling: The Predictive Alternative

Computational modeling is increasingly used alongside experimental data.

  • Causality & Performance: DFT calculates the thermodynamic stability of the 5- vs. 4-regioisomers, supporting the experimental observation that the 5-sulfonylfluoro isomer is the global minimum due to minimized steric clash.

  • Limitation: It is purely predictive and must be anchored by empirical SC-XRD or NMR data to be considered authoritative.

Quantitative Performance Comparison

Analytical ModalityPrimary OutputSpatial ResolutionRegiochemical ConfidenceS(VI) Geometry ConfirmationSample RequirementTime-to-Result
SC-XRD 3D Electron Density Map< 0.8 Å100% (Absolute)Yes (Exact bond lengths/angles)~0.1 mg (Single Crystal)24–48 hours

F/2D-NMR
Nuclear Spin ConnectivityN/AHigh (Inferred via HMBC)No (Averaged in solution)5–10 mg (Solution)1–2 hours
DFT Modeling Optimized 3D GeometryTheoreticalPredictive (Thermodynamic)TheoreticalIn SilicoVariable

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints to prevent downstream analytical failures.

Protocol 1: Synthesis & Vapor Diffusion Crystallization

Objective: Obtain diffraction-quality single crystals of a 3-substituted 5-sulfonylfluoro isoxazole without degrading the moisture-sensitive S–F bond.

  • Synthesis: React 1-Br-ESF (1.2 equiv) with the desired N-hydroxybenzimidoyl chloride (1.0 equiv) in dichloromethane (DCM) at room temperature. Add triethylamine (Et

    
    N, 2.0 equiv) dropwise to generate the nitrile oxide in situ and promote the cycloaddition[2].
    
  • Validation Checkpoint (

    
    F NMR):  Before crystallization, run a crude 
    
    
    
    F NMR. A sharp singlet at ~+55 ppm confirms the –SO
    
    
    F group survived the basic reaction conditions. If absent, the S–F bond has hydrolyzed, and crystallization should be aborted.
  • Crystallization Setup (Causality): The –SO

    
    F group is stable to oxidation but susceptible to nucleophilic attack by protic solvents over long periods. Therefore, avoid slow evaporation in methanol. Instead, use vapor diffusion . Dissolve 5 mg of the purified isoxazole in 0.5 mL of DCM (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of n-hexane (anti-solvent).
    
  • Lattice Formation: Allow the system to stand undisturbed at 4 °C for 48–72 hours. The slow vapor-phase diffusion of hexane into the DCM gently lowers the solubility, promoting highly ordered, defect-free crystal lattice formation.

Protocol 2: SC-XRD Data Collection & Refinement

Objective: Resolve the 3D structure and validate the tetrahedral S(VI) geometry.

  • Mounting: Under a polarized light microscope, select a single crystal with sharp extinction. Mount it on a MiTeGen loop using Paratone-N oil to protect the crystal from atmospheric moisture and prevent solvent loss.

  • Data Collection (Causality): Transfer the loop to the diffractometer equipped with a microfocus Cu K

    
     source (
    
    
    
    = 1.54184 Å). Crucial Step: Cool the sample to 100 K using a nitrogen cryostream. Why? Cooling minimizes the thermal motion (thermal ellipsoids) of the highly electronegative fluorine and oxygen atoms. This is critical for accurately resolving the exact S–F bond length without dynamic disorder artifacts.
  • Refinement & Validation: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F

    
     (SHELXL).
    
  • Self-Validation Checkpoint: The structure is considered verified only if the final R

    
     value is < 0.05 and the Goodness-of-Fit (GooF) is ~1.0. Verify that the S–F bond length is ~1.55 Å, confirming the intact SuFEx hub.
    

Workflow S1 Purified Isoxazole Sample S2 Vapor Diffusion (DCM/Hexane) S1->S2 Crystallization S4 19F/2D NMR (Solution State) S1->S4 Rapid Screen S5 DFT Modeling (In Silico) S1->S5 Prediction S3 SC-XRD Analysis (100 K) S2->S3 S6 3D Structural Elucidation S3->S6 Exact Geometry S4->S6 Connectivity S5->S6 Conformation

Fig 2. Multimodal analytical workflow for structural elucidation of SuFEx hubs.

References

  • Leng, J., & Qin, H.-L. (2018). 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles. Chemical Communications, 54(35), 4477-4480.[Link]

  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). Sulfur Fluoride Exchange (SuFEx) Click Chemistry. Chemical Society Reviews / Thieme Connect.[Link]

Sources

Comparative Guide: SuFEx Efficiency of 1-Br-ESF vs. SO₂F₂

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic technical comparison between 1-Bromo-ethenesulfonyl fluoride (1-Br-ESF) and Sulfuryl Fluoride (SO₂F₂) , focusing on their distinct roles, efficiency profiles, and experimental applications in SuFEx (Sulfur-Fluoride Exchange) chemistry.

Executive Summary

In the landscape of SuFEx click chemistry, Sulfuryl Fluoride (SO₂F₂) and 1-Bromo-ethenesulfonyl fluoride (1-Br-ESF) represent two distinct mechanistic philosophies.

  • SO₂F₂ acts as a "Linker Hub," designed to bridge two nucleophiles (e.g., phenol and amine) directly through a sulfur(VI) center. Its efficiency lies in its ability to rapidly convert available nucleophiles into fluorosulfates or sulfamoyl fluorides.

  • 1-Br-ESF acts as a "Scaffold Hub." It is a tris-electrophile that constructs complex heterocyclic or vinyl scaffolds while preserving the sulfonyl fluoride handle for late-stage functionalization. Its efficiency is defined by its orthogonality —it allows carbon-carbon bond formation (via cycloaddition or cross-coupling) without compromising the S–F bond.

This guide analyzes the operational efficiency, reactivity scope, and safety protocols for both reagents to assist in experimental design.

Reagent Profiles & Mechanistic Distinctness

Sulfuryl Fluoride (SO₂F₂): The Direct Connector[1]
  • Physical State: Colorless, odorless gas.[1][2]

  • Primary Mechanism: Nucleophilic substitution at Sulfur (S_N2-like).

  • Workflow: Step 1 (Activation): Reacts with Nucleophile A (e.g., Phenol)

    
     Aryl Fluorosulfate. Step 2 (Connection): Reacts with Nucleophile B (e.g., Amine) 
    
    
    
    Sulfamate linkage.
  • Key Limitation: As a gas, it requires specialized handling (balloons/cylinders) and offers limited structural diversity beyond the -SO₂- bridge.

1-Bromo-ethenesulfonyl Fluoride (1-Br-ESF): The Modular Builder
  • Physical State: Colorless liquid (sensitive to moisture).[3]

  • Primary Mechanism: 1,3-Dipolar Cycloaddition, Michael Addition, or Pd-catalyzed coupling (at the Carbon backbone).

  • Workflow: Step 1 (Scaffold Construction): Reacts via vinyl/bromo handles

    
     Functionalized Core-SO₂F. Step 2 (SuFEx): The preserved -SO₂F handle reacts with a nucleophile or protein residue.
    
  • Key Advantage: It introduces a "warhead" (SO₂F) onto a custom scaffold (e.g., isoxazole) in a single step, enabling the creation of covalent probes.

Comparative Efficiency Analysis

A. Reactivity & Kinetics
FeatureSO₂F₂ (Sulfuryl Fluoride)1-Br-ESF
Reaction Kinetics Fast. Gas-phase saturation drives rapid conversion of phenols to fluorosulfates (< 2h).Moderate to Fast. Cycloadditions (e.g., with nitrile oxides) are efficient but often require hours (4–12h).
Atom Economy High. The linker is minimal (-SO₂-).Variable. Depends on the scaffold being built.
Selectivity Chemoselective. Prefers Phenols > Amines (primary) > Alcohols.Orthogonal. The C=C bond reacts independently of the S–F bond.
Stability Resulting fluorosulfates are highly stable (hydrolysis resistant).Resulting vinyl/heterocyclic sulfonyl fluorides are stable but reactive toward specific biological targets.
B. Synthetic Utility (The "Efficiency" of Scope)

SO₂F₂ is most efficient for:

  • High-throughput library generation (e.g., converting 100 phenols to fluorosulfates).

  • Bioconjugation linking two distinct biomolecules.

  • Late-stage functionalization of drugs containing phenol/amine groups.

1-Br-ESF is most efficient for:

  • Fragment-Based Drug Discovery (FBDD): Building a library of pharmacophores (e.g., isoxazoles) that already contain a latent SuFEx handle.

  • Covalent Inhibitor Design: Installing a reactive electrophile (Michael acceptor + SuFEx) into a specific pocket.

  • Heterocycle Synthesis: Acts as a "tris-electrophile" (Vinyl + Bromo + Sulfonyl) to access chemical space inaccessible to SO₂F₂.

Visualization of Workflows

The following diagrams illustrate the divergent workflows. SO₂F₂ is linear; 1-Br-ESF is multidimensional.

SuFEx_Comparison cluster_0 SO2F2 Workflow: Linear Linking cluster_1 1-Br-ESF Workflow: Orthogonal Construction SO2F2 SO2F2 (Gas) Linker Hub BrESF 1-Br-ESF (Liquid) Scaffold Hub Phenol Nucleophile A (e.g., Phenol) Fluorosulfate Intermediate: Aryl Fluorosulfate (Ar-OSO2F) Phenol->Fluorosulfate + SO2F2 Base, <2h Product1 Final Conjugate: Sulfamate/Sulfate (Ar-OSO2-Nu) Fluorosulfate->Product1 + Nucleophile B SuFEx Exchange Dipole Partner (e.g., Nitrile Oxide) Scaffold Intermediate: Functionalized Isoxazole (Core-SO2F) Dipole->Scaffold + 1-Br-ESF [3+2] Cycloaddition (S-F Intact) Product2 Final Target: Covalent Probe (Core-SO2-Protein) Scaffold->Product2 + Bio-Nucleophile SuFEx Exchange

Caption: Figure 1. Mechanistic divergence. SO₂F₂ links existing molecules; 1-Br-ESF builds new scaffolds carrying the SuFEx handle.[4][5]

Experimental Protocols

Protocol A: Standard SO₂F₂ Functionalization (Phenol to Fluorosulfate)

Objective: Efficient conversion of a phenol to a stable SuFEx handle.

  • Setup: Equip a reaction flask with a stir bar and a septum. Ensure good ventilation (fume hood).

  • Reagents: Dissolve Phenol substrate (1.0 equiv) in DCM (0.2 M). Add Triethylamine (2.0 equiv).

  • Gas Introduction:

    • Method: Fill a balloon with SO₂F₂ gas (from a cylinder). Attach a needle to the balloon and insert it into the septum.

    • Safety Note: SO₂F₂ is toxic. Double-glove and use a sulfur-specific detector if available.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (fluorosulfates are typically less polar than phenols).

  • Workup: Vent the excess gas into a caustic scrubber (KOH solution). Dilute with DCM, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Efficiency Metric: Yields are typically >90%. No column chromatography is usually needed for simple phenols.

Protocol B: 1-Br-ESF Scaffold Synthesis ([3+2] Cycloaddition)

Objective: Synthesis of a 5-sulfonylfluoro isoxazole preserving the S-F bond.

  • Setup: Oven-dried round-bottom flask under Nitrogen atmosphere.

  • Reagents:

    • Dissolve N-hydroxyimidoyl chloride (1.0 equiv, precursor to nitrile oxide) in t-BuOH/H₂O (1:1) or THF.

    • Add 1-Br-ESF (1.2 equiv). Note: 1-Br-ESF is a liquid; handle via syringe.

    • Add NaHCO₃ or Et₃N (1.5 equiv) slowly to generate the nitrile oxide in situ.

  • Reaction: Stir at room temperature for 4–12 hours. The 1-Br-ESF acts as the dipolarophile.[5]

  • Selectivity Check: The reaction occurs exclusively at the vinyl group. The -SO₂F and -Br groups remain intact (unless specific forcing conditions are used).

  • Workup: Extract with Ethyl Acetate. Wash with brine. Purify via flash chromatography (silica gel).

  • Efficiency Metric: Yields 70–90%. The product is a "loaded" SuFEx probe ready for protein labeling.

Safety & Handling Comparison

ParameterSO₂F₂1-Br-ESF
Toxicity High (Neurotoxin). No warning odor. Requires strict engineering controls.[3]Moderate. Alkylating agent and corrosive. Standard liquid handling precautions apply.
Containment Requires gas cylinders, regulators, and balloons. Leak detection is critical.Standard glass vials/flasks. Easier to weigh and dispense.
Storage Gas cylinder (room temp).Refrigerated liquid (moisture sensitive).[3]
Scalability Excellent for industrial scale (fumigant history).Good for gram-scale; synthesis of reagent required (or purchase).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Qin, H. L., Leng, J. (2018).[4][3][5] "1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles." Chemical Communications.[4][3][5]

  • Moses, J. E., et al. (2018). "1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry."[5][6][7] Chemical Communications.[4][3][5]

  • Dong, J., et al. (2014). "SuFEx-Based Strategies for the Synthesis of Polysulfates and Polysulfonates." Angewandte Chemie.

  • Fumico. (2025).[2][8] "Sulfuryl Fluoride vs. Methyl Bromide: A Comparison." Fumico Technical Guides.

Sources

Comprehensive HPLC Retention Time Comparison Guide: 1-Bromoethene-1-sulfonyl Fluoride (BESF) vs. Alternative SuFEx Hubs

Author: BenchChem Technical Support Team. Date: March 2026

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped click chemistry, offering unparalleled stability and orthogonal reactivity for drug discovery and materials science. While Ethenesulfonyl Fluoride (ESF) serves as the foundational Michael acceptor and SuFEx hub, the development of 1-Bromoethene-1-sulfonyl fluoride (BESF) has introduced a powerful tris-electrophile to the medicinal chemist's toolkit[1].

Tracking the orthogonal functionalization of BESF requires precise analytical monitoring. This guide provides an objective comparison of the high-performance liquid chromatography (HPLC) retention times and physicochemical behaviors of BESF against its alternatives, ESF and 1,2-dibromoethane-1-sulfonyl fluoride (DESF), equipping researchers with a self-validating analytical framework.

Physicochemical Profiling & Chromatographic Causality

In reverse-phase HPLC (RP-HPLC), retention time is primarily governed by the analyte's lipophilicity, which dictates its partitioning between the polar mobile phase and the hydrophobic stationary phase (e.g., C18 alkyl chains). Understanding the structural differences between SuFEx hubs is critical for predicting their chromatographic behavior.

  • Ethenesulfonyl Fluoride (ESF): As the baseline SuFEx hub, ESF is a relatively small, polar molecule with an XLogP of ~0.4. It interacts weakly with the C18 stationary phase, resulting in early elution[2].

  • 1-Bromoethene-1-sulfonyl Fluoride (BESF): The substitution of a vinylic hydrogen with a massive, polarizable bromine atom significantly increases the molecule's van der Waals volume and lipophilicity, raising its computed XLogP to 1.5[3]. This enhanced hydrophobic interaction causes BESF to elute significantly later than ESF.

  • 1,2-Dibromoethane-1-sulfonyl Fluoride (DESF): Often utilized as a bench-stable precursor to generate BESF in situ via base-mediated elimination[4], DESF contains two bromine atoms and lacks the double bond. Its extreme lipophilicity (XLogP ~2.3) ensures it is the last to elute among the three hubs.

HPLC_Logic Mix Reaction Mixture (ESF, BESF, DESF) Column C18 Column (Hydrophobic Interaction) Mix->Column Inject ESF ESF (XLogP ~0.4) Elutes First Column->ESF Low Affinity BESF BESF (XLogP 1.5) Elutes Second Column->BESF Mid Affinity DESF DESF (XLogP ~2.3) Elutes Third Column->DESF High Affinity Detector UV Detection (210-254 nm) ESF->Detector BESF->Detector DESF->Detector

Fig 1: Chromatographic elution logic based on lipophilicity (XLogP) of SuFEx hubs.

Quantitative Data: Retention & Performance Comparison

The following tables summarize the analytical and functional differences between the three primary sulfonyl fluoride hubs. Retention times are relative to a standard 10-minute gradient on a C18 column.

Table 1: Physicochemical Properties & Relative HPLC Retention Times
ReagentMolecular Weight ( g/mol )Computed XLogP3Relative Retention Time (Rt)*UV Absorbance Profile
ESF 110.10~0.4Early Eluting (Baseline)Weak (Optimal at 210 nm)
BESF 189.011.5Mid-Late Eluting (+ ~3-4 min)Stronger (Conjugated vinyl bromide)
DESF 269.92~2.3Late Eluting (+ ~5-6 min)Weak (Non-conjugated alkane)

*Note: Exact retention times vary by column dimensions and dead volume. BESF consistently elutes between ESF and DESF.

Table 2: Functional Comparison in SuFEx Chemistry
ReagentOrthogonal HandlesBench StabilityPrimary Application
ESF 2 (Vinyl, Sulfonyl Fluoride)Moderate (Moisture sensitive)Standard Michael additions & SuFEx
BESF 3 (Vinyl, Bromide, Sulfonyl Fluoride)High (Moisture sensitive, store at -10°C)Regioselective cycloadditions, cross-coupling
DESF 2 (Alkyl Bromide, Sulfonyl Fluoride)Very High (Bench-stable solid/liquid)In situ generation of BESF[4]

Self-Validating HPLC Methodology for SuFEx Reagents

Analyzing highly electrophilic SuFEx hubs requires a specialized protocol. Standard neutral or basic mobile phases will cause on-column hydrolysis of the


 group, leading to split peaks and inaccurate quantification. The following step-by-step protocol is engineered as a self-validating system to ensure data integrity.
Step 1: System Suitability & Self-Validation (The Check)

Causality: Before injecting reactive samples, you must verify that the column's hydrophobic retention mechanism is intact and independent of flow-rate fluctuations.

  • Prepare a mixed standard of Uracil (0.1 mg/mL) and Toluene (0.1 mg/mL) in 50% Acetonitrile.

  • Inject 5 µL. Uracil acts as the void volume marker (

    
    ), and Toluene acts as the lipophilic retained marker (
    
    
    
    ).
  • Calculate the capacity factor:

    
    .
    
  • Validation Check: Proceed only if Toluene

    
    . If lower, the C18 phase is degraded, and BESF will co-elute with polar reaction byproducts.
    
Step 2: Mobile Phase Preparation

Causality: The addition of 0.1% Trifluoroacetic Acid (TFA) drops the mobile phase pH to ~2.0. This acidic environment suppresses the ionization of secondary silanols on the column and, crucially, protects the highly electrophilic sulfonyl fluoride moiety from nucleophilic attack by water during the run[2].

  • Mobile Phase A: LC-MS Grade Water + 0.1% TFA (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% TFA (v/v).

Step 3: Sample Quenching & Preparation

Causality: Injecting an active SuFEx reaction mixture directly can lead to continued reaction inside the autosampler or on the column frit.

  • Extract a 10 µL aliquot from the reaction vessel.

  • Immediately quench by diluting into 990 µL of cold, anhydrous Acetonitrile (or a weak acid solution if base-catalyzed).

  • Vortex and filter through a 0.22 µm PTFE syringe filter to remove precipitated salts or catalysts.

Step 4: Gradient Elution Profile

Causality: A linear gradient ensures that polar byproducts (e.g., hydrolyzed sulfonates) elute in the void volume, while the intact lipophilic hubs (ESF, BESF, DESF) are sequentially resolved based on their van der Waals volumes.

  • Column: Zorbax Eclipse Plus C18 (50 × 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar species)

    • 1.0 - 8.0 min: 5% to 95% B (Linear ramp to resolve ESF -> BESF -> DESF)

    • 8.0 - 10.0 min: 95% B (Column wash)

    • 10.0 - 12.0 min: 5% B (Re-equilibration)

  • Detection: Diode Array Detector (DAD) set to 210 nm (optimal for the

    
     bond in ESF and BESF) and 254 nm (for aromatic cross-coupling products).
    

Mechanistic Workflow: Orthogonal Reactivity of BESF

The primary reason BESF is monitored so closely via HPLC is its unique status as a tris-electrophile. Unlike ESF, BESF allows for three distinct, orthogonal reaction pathways, which can be tracked sequentially via the emergence of new chromatographic peaks.

BESF_Reactivity BESF 1-Bromoethene-1-sulfonyl fluoride (BESF) Handle1 Bromide Group (Cross-Coupling) BESF->Handle1 Pd Catalyst Handle2 Vinyl Group (Michael Addition) BESF->Handle2 Dipole/Nu: Handle3 Sulfonyl Fluoride (SuFEx Click) BESF->Handle3 Phenol/Amine Prod1 α-(Hetero)aryl ESF Handle1->Prod1 Prod2 5-Sulfonylfluoro Isoxazoles Handle2->Prod2 Prod3 Sulfonates / Sulfonamides Handle3->Prod3

Fig 2: Orthogonal reactivity pathways of the BESF tris-electrophile SuFEx hub.

By mastering the chromatographic resolution of these pathways, development scientists can precisely control the sequential functionalization of BESF, ensuring high-yield synthesis of complex pharmacophores and materials.

References

  • 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF)
  • Source: PubChem (National Institutes of Health)
  • 1-Bromoethene-1-sulfonyl fluoride (BESF)
  • Effect of Rhenium(i) Complexation on Aza-Michael Additions...

Sources

1-Br-ESF Probes: A Technical Guide to Validating Covalent Inhibition Beyond Cysteine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Covalent Inhibition Using 1-Br-ESF Probes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "cysteine-only" paradigm of covalent drug discovery is ending. While acrylamides have successfully targeted the kinome, they are limited to the ~2% of the proteome containing accessible, nucleophilic cysteines. 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) represents a second-generation SuFEx (Sulfur-Fluoride Exchange) technology. Unlike traditional electrophiles, 1-Br-ESF-derived probes act as "sleeping beauties"—metabolically stable warheads that are activated only within the specific electrostatic environment of a target protein’s binding pocket, allowing for the covalent modification of Tyrosine, Lysine, Histidine, and Serine .

This guide provides a rigorous, data-backed framework for validating target engagement using 1-Br-ESF probes, distinguishing them from first-generation Michael acceptors and standard sulfonyl fluorides.

Part 1: Comparative Analysis – The Warhead Landscape

To validate a 1-Br-ESF probe, one must first understand how its reactivity profile differs from the industry standards. The following matrix compares 1-Br-ESF (SuFEx) against Acrylamides (Michael Acceptors) and Chloroacetamides.

Table 1: Performance Matrix of Covalent Warheads
FeatureAcrylamides (e.g., Ibrutinib)Chloroacetamides1-Br-ESF (SuFEx)
Primary Residue Target Cysteine (S)Cysteine (S)Tyrosine (Y), Lysine (K), Histidine (H)
Mechanism Michael Addition (Soft Nucleophile)SN2 SubstitutionSuFEx (Context-Dependent)
Metabolic Stability Moderate (Glutathione reactive)Low (High non-specific reactivity)High (Resistant to hydrolysis/GSH)
"Turn-On" Requirement ProximityHigh Intrinsic ReactivityProtein Microenvironment (H-bond network)
Validation Challenge High background if Cys is abundantToxicity/Off-target labelingRequires intact protein MS for conformation validation
Chemical Modularity Limited (Warhead is terminal)LimitedHigh (Br handle allows Pd-coupling/heterocycle formation)
Why 1-Br-ESF? The "Hub" Advantage

Unlike standard ethenesulfonyl fluoride (ESF), 1-Br-ESF contains a bromine handle at the 1-position. This allows for the rapid synthesis of 5-sulfonylfluoro isoxazoles and other heterocycles via cycloaddition or cross-coupling, integrating the warhead directly into the pharmacophore rather than appending it as a flexible "tail." This rigidity improves selectivity but requires more rigorous validation of binding mode.

Part 2: Mechanism of Action & Validation Logic

The validation of 1-Br-ESF is distinct because the reaction is not driven solely by nucleophilicity but by proton transfer assistance within the active site.

SuFEx_Mechanism Probe 1-Br-ESF Probe (Latent Warhead) Complex Encounter Complex (Reversible Binding) Probe->Complex Kd (Affinity) Protein Target Protein (Native Fold) Protein->Complex Transition Transition State (H-Bond Stabilization) Complex->Transition Microenvironment Activation Covalent Covalent Adduct (Tyr/Lys-O/N-SO2-R) Transition->Covalent SuFEx Reaction Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride

Figure 1: The SuFEx "Sleeping Beauty" Mechanism. Unlike Michael acceptors, 1-Br-ESF requires specific active-site geometry to catalyze the release of fluoride.

Part 3: Experimental Validation Protocols

Do not rely on a single assay.[1] A robust validation requires a "Triangulation" approach: Gel-Based ABPP (Selectivity), Intact MS (Stoichiometry), and Peptide Mapping (Site ID).

Protocol A: Gel-Based Activity-Based Protein Profiling (ABPP)

Objective: Determine cellular permeability and proteome-wide selectivity.

Prerequisite: The 1-Br-ESF probe must be functionalized with a click handle (alkyne) or you must use a "probe vs. probe" competition assay.

  • Lysate Preparation: Harvest cells (e.g., HEK293T) and lyse in PBS (avoid Tris buffers initially if high pH, though SuFEx is generally stable). Normalize protein concentration to 1 mg/mL.

  • Probe Incubation:

    • Experimental: Add 1-Br-ESF probe (1–10 µM).

    • Competition Control: Pre-incubate with excess parent inhibitor (non-reactive or unlabeled) for 30 min, then add probe.

    • Incubate for 1 hour at 37°C.

  • Click Chemistry (CuAAC):

    • Add "Click Mix": Rhodamine-Azide (25 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM).

    • Vortex and incubate for 1 hour at RT.

  • Visualization: Run SDS-PAGE. Scan for fluorescence.

  • Interpretation:

    • Valid Hit: Sharp band at target MW.

    • Valid Covalent Binding: Pre-incubation with competitor abolishes the band (Competition > 90%).

    • SuFEx Specificity: If the band persists in denatured lysates (boiled before probe addition), it is likely non-specific sticking. SuFEx requires a folded protein. [2][3]

Protocol B: Intact Protein Mass Spectrometry (The Gold Standard)

Objective: Confirm covalent labeling stoichiometry and lack of multiple adducts.

Methodology:

  • Incubation: Incubate recombinant target protein (5 µM) with 1-Br-ESF probe (1:1 to 1:5 ratio) for timepoints (15 min, 1h, 4h).

  • Desalting: Rapidly desalt using Zeba spin columns or LC diversion to remove free probe (crucial to prevent ionization-source artifacts).

  • Analysis: Inject on LC-MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope.

  • Data Output:

    • Look for mass shift: +MW of Probe – 20 Da (loss of HF) or – 18 Da (loss of F + H) depending on the exact mechanism, usually loss of Fluoride (-19 Da) and gain of the probe mass.

    • Note: 1-Br-ESF probes often show a cleaner single-labeling event compared to highly reactive chloroacetamides.

Protocol C: Tryptic Mapping & Site Identification

Objective: Prove it is Tyrosine/Lysine and not a stray Cysteine.

  • Digestion: Denature labeled protein (Urea), reduce (DTT), alkylate (Iodoacetamide - caps free Cysteines), and digest (Trypsin/Chymotrypsin).

  • LC-MS/MS: Run peptide mapping.

  • Bioinformatics: Set variable modification for the probe mass.

    • Critical Step: Manually inspect the MS2 spectra. Automated software often misassigns modifications to nearest neighbors.

    • Validation: Look for the diagnostic ion of the warhead if applicable. Confirm the modification is on Tyr (Y) or Lys (K) .

Part 4: Decision Logic for Probe Optimization

Use this workflow to troubleshoot and optimize your 1-Br-ESF probe candidates.

Validation_Workflow Start Synthesize 1-Br-ESF Probe Gel Gel-Based ABPP (Lysate) Start->Gel Comp Is labeling competed by excess inhibitor? Gel->Comp Denature Test in Denatured Lysate Comp->Denature Yes Fail2 Discard: Non-covalent Comp->Fail2 No Folded Labeling requires Folded Protein? Denature->Folded MS Intact Protein MS Folded->MS Yes (SuFEx Specificity) Fail1 Discard: Non-specific / Sticky Folded->Fail1 No (Labels unfolded) Residue Peptide Mapping (LC-MS/MS) MS->Residue Success Validated SuFEx Probe Residue->Success

Figure 2: Validation Workflow. Note the critical check for "Folded Protein" requirement, a hallmark of high-quality SuFEx probes.

References

  • Qin, H. L., et al. (2018).[4] "1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles." Chemical Communications. [Link]

  • Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science. [Link]

  • Liu, Y., et al. (2019).[3] "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Barrow, A. S., et al. (2019).[3] "The growing toolbox of sulfur(VI) fluoride exchange (SuFEx) click chemistry."[2][3][5] Chemical Society Reviews. [Link]

Sources

A Head-to-Head Comparison: Benchmarking the Reactivity of 1-Br-ESF Against Ethenesulfonyl Fluoride for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Sulfonyl Fluoride Reactivity in Covalent Probe Development

In the landscape of targeted covalent inhibitors, the sulfonyl fluoride moiety has carved out a significant niche, offering a unique balance of aqueous stability and reactivity towards a broader range of nucleophilic amino acid residues beyond the canonical cysteine.[1] This versatility has made sulfonyl fluorides privileged warheads in the design of chemical probes and covalent therapeutics.[2][3] The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has further propelled their adoption, providing a robust platform for drug discovery and chemical biology.[4][5][6] However, not all sulfonyl fluorides are created equal.[7] Subtle structural modifications can profoundly impact their reactivity, influencing their suitability for specific biological applications.

This guide provides a comprehensive, data-driven comparison of the reactivity of 1-bromoethenesulfonyl fluoride (1-Br-ESF), a versatile reagent with multiple functional handles,[8] against the more conventional ethenesulfonyl fluoride (ESF). Through a detailed experimental protocol and analysis, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a sulfonyl fluoride warhead for their covalent inhibitor programs.

The Rationale for Reactivity Benchmarking

The efficacy of a covalent inhibitor is intrinsically linked to the reactivity of its electrophilic warhead. A hyper-reactive warhead may lead to off-target effects and potential toxicity due to indiscriminate reactions with cellular nucleophiles.[9][10] Conversely, a warhead with insufficient reactivity may not achieve effective target engagement. Therefore, a quantitative understanding of a warhead's intrinsic reactivity is paramount.

Glutathione (GSH), a tripeptide containing a nucleophilic thiol group, is the most abundant intracellular antioxidant and serves as a key scavenger of electrophiles.[11][12] Kinetic assays measuring the rate of reaction with GSH are widely used to assess the intrinsic reactivity of electrophiles and can serve as a surrogate for predicting their potential for off-target reactivity.[13][14][15] A high rate of reaction with GSH can be indicative of a greater potential for off-target covalent binding in a cellular context.[9]

This guide will detail a robust kinetic glutathione chemoassay to quantify and compare the thiol reactivity of 1-Br-ESF and ESF, providing a clear benchmark for their relative electrophilicity.

Experimental Design: A Step-by-Step Protocol for Kinetic Analysis

The following protocol outlines a detailed methodology for determining the second-order rate constants for the reaction of 1-Br-ESF and ESF with glutathione. This self-validating system is designed to provide reproducible and accurate kinetic data.

Materials and Reagents:
  • 1-bromoethenesulfonyl fluoride (1-Br-ESF)

  • Ethenesulfonyl fluoride (ESF)

  • Reduced L-Glutathione (GSH)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Deionized water

Instrumentation:
  • High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS) system

  • Thermostatted autosampler and column compartment

  • UV-Vis spectrophotometer (for initial concentration verification)

Experimental Workflow Diagram:

G prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_gsh Prepare GSH Stock Solution prep_buffer->prep_gsh prep_sf Prepare Sulfonyl Fluoride Stock Solutions (1-Br-ESF & ESF) prep_buffer->prep_sf initiate Initiate Reaction: Mix GSH and Sulfonyl Fluoride prep_gsh->initiate prep_sf->initiate quench Quench Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) with Formic Acid initiate->quench inject Inject Quenched Samples into LC-MS quench->inject monitor Monitor Depletion of GSH over Time inject->monitor calculate Calculate Second-Order Rate Constants monitor->calculate

Caption: Workflow for the kinetic analysis of sulfonyl fluoride reactivity with GSH.

Step-by-Step Protocol:
  • Preparation of Solutions:

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • Prepare a 10 mM stock solution of GSH in the phosphate buffer.

    • Prepare 100 mM stock solutions of 1-Br-ESF and ESF in acetonitrile.

  • Kinetic Reaction:

    • In a thermostatted vial at 25°C, add the GSH stock solution to the phosphate buffer to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding the sulfonyl fluoride stock solution (either 1-Br-ESF or ESF) to the GSH solution to achieve a final concentration of 1 mM. The final reaction volume should contain no more than 1% acetonitrile to minimize solvent effects.

    • At predetermined time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by diluting it 1:1 with a solution of 1% formic acid in water. This will protonate the thiol and effectively stop the reaction.

  • LC-MS Analysis:

    • Analyze the quenched samples by reverse-phase HPLC-MS.

    • Use a C18 column with a gradient elution profile, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 5 minutes.

    • Monitor the depletion of the GSH peak area over time using extracted ion chromatograms for the m/z of GSH. Covalent modifications to proteins and peptides result in a detectable mass shift.[16][17]

  • Data Analysis:

    • Plot the natural logarithm of the remaining GSH peak area versus time.

    • The pseudo-first-order rate constant (k_obs) can be determined from the negative of the slope of this plot.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the sulfonyl fluoride: k₂ = kobs / [Sulfonyl Fluoride]

Comparative Reactivity Data

The following table summarizes hypothetical, yet plausible, kinetic data for the reaction of 1-Br-ESF and ESF with glutathione, based on the known principles of their chemical structures.

CompoundStructureSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Ethenesulfonyl Fluoride (ESF)Hypothetical Value: 0.5
1-Bromoethenesulfonyl Fluoride (1-Br-ESF)Hypothetical Value: 2.5

Discussion and Mechanistic Insights

The presence of the bromine atom at the 1-position of the vinyl group in 1-Br-ESF is expected to significantly influence its reactivity compared to ESF. This can be attributed to several factors:

  • Inductive Effect: The electron-withdrawing nature of the bromine atom can increase the electrophilicity of the β-carbon of the Michael acceptor system, making it more susceptible to nucleophilic attack by the thiolate anion of GSH.

  • Potential for Subsequent Reactions: 1-Br-ESF possesses three potential electrophilic sites: the sulfonyl fluoride, the vinyl group, and the carbon bearing the bromine. This multi-functionality could lead to more complex reaction profiles compared to ESF.

The hypothetical five-fold increase in the second-order rate constant for 1-Br-ESF suggests a significantly higher intrinsic reactivity towards soft nucleophiles like thiols. This has important implications for its use in drug discovery:

  • Increased Potency: For targeting proteins with a suitably positioned nucleophile, the higher reactivity of 1-Br-ESF could translate to a faster rate of covalent bond formation and potentially higher potency.

  • Potential for Off-Target Reactivity: The enhanced electrophilicity also raises a flag for potential off-target reactivity.[9] A higher rate of reaction with GSH suggests that 1-Br-ESF may be more readily scavenged by endogenous nucleophiles, which could impact its cellular efficacy and safety profile.

It is crucial to note that while the reaction with GSH provides a valuable measure of intrinsic reactivity, the context of a protein binding pocket can dramatically alter the reactivity of a covalent warhead.[18] The local microenvironment, including the pKa of the targetable residue and the orientation of the warhead, plays a critical role in modulating the rate of covalent modification.[19]

Visualization of the Reaction Mechanism

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Do not dispose of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) down the drain. This compound is a tris-electrophile capable of irreversible alkylation of biological tissue. It combines the reactivity of a Michael acceptor (vinyl bromide) with a latent source of Hydrogen Fluoride (sulfonyl fluoride).

Immediate Safety Protocol:

  • Lachrymator Alert: Open containers only in a functioning fume hood.

  • HF Risk: Inhalation or hydrolysis releases HF. Calcium gluconate gel must be within arm's reach before handling.[1]

  • Disposal Principle: The compound must be chemically deactivated (quenched) via alkaline hydrolysis and calcium precipitation before being transferred to chemical waste streams.

Hazard Profiling & Causality

To safely dispose of 1-Br-ESF, you must understand why it is dangerous. It is not merely "toxic"; it is designed to click together with biological molecules.

Hazard ClassGHS ClassificationOperational Implication
Acute Toxicity Category 3 (Oral/Dermal/Inhal)Rapid absorption through skin.[2] Double-gloving (Nitrile/Neoprene) is mandatory.
Skin Corrosion Category 1BCauses irreversible tissue damage. The "Bromo" moiety acts as a sensitizer/lachrymator.
Reactivity SuFEx Hub (S-F Bond)Kinetic Stability: Unlike sulfonyl chlorides, S-F bonds are stable to water at neutral pH. You cannot quench this by simply dumping it in water. It requires base activation to break the bond [1].
Decomposition HF GenerationUpon contact with moisture/acid, it releases HF. Waste containers must be kept basic (pH > 9) to trap Fluoride as F⁻, not HF.

The Science of Deactivation (The "Quench")

The Mechanism

Mere dilution is insufficient. We must destroy the electrophilic core.

  • Alkaline Hydrolysis: Hydroxide ions (

    
    ) attack the sulfur center, displacing the fluoride ion (
    
    
    
    ) and the ethenyl group.
  • Fluoride Sequestration: Free fluoride ions are toxic and can regenerate HF if the waste becomes acidic. We add Calcium (

    
    ) to precipitate insoluble Calcium Fluoride (
    
    
    
    ).
Diagram 1: Disposal Decision Logic

Use this flowchart to determine the correct waste stream.

DisposalLogic Start START: Waste Identification IsPure Is material pure 1-Br-ESF or concentrated solution? Start->IsPure IsTrace Is it trace residue (glassware/syringes)? Start->IsTrace Quench EXECUTE CHEMICAL QUENCH (See Section 4) IsPure->Quench Rinse Solvent Rinse (Acetone/DCM) Collect Rinsate IsTrace->Rinse Precipitate Add Calcium Chloride (Precipitate CaF2) Quench->Precipitate Combine Combine Rinsate with Quench Stream Rinse->Combine Combine->Precipitate pHCheck Check pH (Must be > 9) Precipitate->pHCheck FinalWaste DISPOSAL: Segregated Halogenated Waste (Label: 'Contains Sulfides/Fluorides') pHCheck->FinalWaste

Caption: Decision tree for segregating and treating 1-Br-ESF waste to prevent downstream HF generation.

Step-by-Step Deactivation Protocol

Prerequisites:

  • Location: Chemical Fume Hood.[1][3][4][5]

  • PPE: Face shield, Lab coat, Double Nitrile Gloves (or Silver Shield for spills).

  • Reagents: 2M NaOH (or KOH), Calcium Chloride (

    
    ) or Calcium Carbonate (
    
    
    
    ), Inert Solvent (THF or Acetone).
Step 1: Dilution

Do not add concentrated base directly to neat 1-Br-ESF; the exotherm may cause spattering.

  • Dissolve the 1-Br-ESF waste in an inert solvent (THF or Acetone) to create a ~5-10% solution.

    • Scientist's Note: Avoid alcohols if possible to prevent forming volatile alkyl ethers, though for disposal, this is secondary to destroying the S-F bond.

Step 2: Controlled Hydrolysis
  • Slowly add 2M NaOH (approx. 5 equivalents relative to 1-Br-ESF) to the stirring solution.

  • Observation: The mixture may heat up. Stir for at least 2 hours at room temperature.

    • Why: The S-F bond in SuFEx reagents is "unusually stable" compared to S-Cl bonds [2]. Time and pH > 10 are required to drive the hydrolysis to completion.

Step 3: Fluoride Sequestration (The Safety Lock)
  • Add excess Calcium Chloride (

    
    )  saturated solution or solid Calcium Carbonate .
    
  • A fine white precipitate (

    
    ) will form.
    
    • Critical: This locks the fluoride in an insoluble mineral form, preventing it from etching glass waste bottles or vaporizing as HF if the waste is accidentally acidified later [3].

Step 4: pH Verification & Packaging
  • Test the supernatant pH. It must remain Basic (pH 9-11) .

  • Transfer the resulting slurry (precipitate + liquid) into a High-Density Polyethylene (HDPE) waste container.

    • Warning: Do not use glass for long-term storage of fluoride waste, even if quenched, as residual F- ions can etch glass over time.

  • Labeling: "Hazardous Waste - Flammable/Corrosive. Contains: 1-Bromoethene-1-sulfonyl fluoride (Quenched), Sodium Hydroxide, Calcium Fluoride."

Workflow Visualization

Diagram 2: The Chemical Quench Pathway

Visualizing the molecular transformation during disposal.

QuenchPathway Compound 1-Br-ESF (Active Electrophile) Hydrolysis Alkaline Hydrolysis (Breaking S-F Bond) Compound->Hydrolysis Base NaOH (Excess) Base->Hydrolysis Sulfonate Sulfonate Salt (R-SO3-) Hydrolysis->Sulfonate Fluoride Free Fluoride (F-) Hydrolysis->Fluoride Calcium Add CaCl2 Fluoride->Calcium Result Insoluble CaF2 (Safe Precipitate) Calcium->Result

Caption: Chemical pathway showing the conversion of the active S-F bond into inert Calcium Fluoride.

Emergency Contingencies

ScenarioResponse Protocol
Skin Contact 1. Wash with water (5 min).[1] 2. Apply Calcium Gluconate Gel immediately. 3.[1][6] Seek ER medical attention.
Eye Contact 1. Flush with water for 15 min. 2. Do NOT apply Calcium Gluconate to eyes. 3.[3][6] Seek ophthalmologist immediately.
Spill (>10mL) 1. Evacuate area. 2. Do not attempt cleanup without SCBA if fumes are present. 3. Absorb with commercial spill pads or 1:1 mixture of Soda Ash/Sand.

References

  • Sharpless, K. B., et al. (2014).[7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Leng, J., & Qin, H. (2018).[8] "1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent." Chemical Communications. [Link]

  • National Institutes of Health (NIH). "Hydrofluoric Acid Safety & Calcium Gluconate Protocol." PubChem Laboratory Chemical Safety Summary. [Link]

Sources

Operational Safety & Handling Protocol: 1-Bromoethene-1-sulfonyl fluoride (BESF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

1-Bromoethene-1-sulfonyl fluoride (BESF, CAS: 103020-98-0) is not merely a solvent or a standard building block; it is a tris-electrophile . Its utility in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry stems from its three reactive handles: the vinyl group, the bromide, and the sulfonyl fluoride.[1][2]

The Safety Paradox: The very stability that makes sulfonyl fluorides attractive (resistance to hydrolysis compared to sulfonyl chlorides) can lead to complacency. However, BESF is a potent alkylating agent and a corrosive. Upon contact with biological nucleophiles (proteins, DNA), it forms irreversible covalent bonds. Furthermore, while hydrolysis is slow, metabolic or chemical decomposition releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

Core Directive: Treat BESF as a moisture-sensitive corrosive and a delayed-action poison .

Physicochemical Hazard Profile
ParameterDataOperational Implication
Physical State Liquid (Colorless)High mobility; splash risk.[2][3][4]
Reactivity Electrophilic, Moisture SensitiveReacts violently with bases; hydrolyzes to release acid.
GHS Class H314 (Skin Corr.[5] 1B), H335 (Resp. Irrit.), H302/H312 Causes severe burns; lachrymator.
Boiling Point High (est. >160°C)Low vapor pressure, but aerosols are deadly.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for BESF due to its ability to penetrate standard nitrile rubber over time and its corrosive nature.

Tier 1: Routine Handling (Small Scale < 1g)
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited.

  • Hand Protection:

    • Primary Layer: High-breakthrough Laminate film gloves (e.g., Silver Shield® or Ansell Barrier®).

    • Outer Layer: Disposable Nitrile (5 mil) for dexterity and grip.

    • Reasoning: Sulfonyl fluorides can permeate nitrile. The laminate layer provides chemical impermeability; the nitrile provides mechanical protection.

  • Body Protection: Standard lab coat (buttoned) + Chemical-resistant apron if working with open vessels.

  • Respiratory: Handling must occur inside a certified Chemical Fume Hood.

Tier 2: Synthesis/Scale-Up (> 1g) or Spill Cleanup
  • Eye/Face: Full-face respirator OR Splash Goggles + Face Shield.

  • Hand Protection: Double-gloving is mandatory. Change outer gloves immediately upon splash.

  • Respiratory: If fume hood containment is breached or for spill cleanup outside the hood, use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

    • Note: The "Acid Gas" component is required due to potential HF/HBr evolution.

Operational Handling Protocols

Storage & Stability

BESF is moisture-sensitive.[2] Storage under an inert atmosphere (Argon/Nitrogen) at -20°C is required to prevent hydrolysis and autocatalytic decomposition.

  • Self-Validating Step: Inspect the septum/cap integrity weekly. White precipitate around the cap indicates hydrolysis (formation of sulfonic acid/salts) and compromised containment.

Transfer Technique (The "Closed System" Rule)

Never pour BESF. Open pouring increases vapor release and splash risk. Use positive pressure transfer techniques.

Protocol:

  • Clamp the BESF source vial and the receiving reaction flask.

  • Purge the receiving flask with Nitrogen/Argon.

  • Use a dried, gas-tight syringe with a long needle (deflected point to prevent coring).

  • Insert needle through the septum of the source vial.

  • Withdraw the required volume.

  • Transfer directly into the receiving flask through its septum.

Experimental Workflow Visualization

The following diagram outlines the decision logic for safe handling and waste management.

BESF_Handling_Protocol Start Start: BESF Handling Check_Env Check Environment: Fume Hood Functional? Calcium Gluconate Available? Start->Check_Env PPE_Don Don PPE: Goggles + Face Shield Laminate Gloves + Nitrile Outer Check_Env->PPE_Don Pass Inspect Inspect Reagent: Precipitate? Septum Intact? PPE_Don->Inspect Transfer Transfer Method: Syringe/Cannula ONLY (No Open Pouring) Inspect->Transfer Clear Waste Waste Disposal: Quench with Basic Solution Inspect->Waste Degraded/Compromised Reaction Reaction Execution: Inert Atmosphere (Ar/N2) Transfer->Reaction Reaction->Waste Excess/Cleanup Stop Process Complete Waste->Stop

Figure 1: Logic flow for the safe inspection, transfer, and disposal of 1-Bromoethene-1-sulfonyl fluoride.

Emergency Response & Deactivation

First Aid (Specific to Sulfonyl Fluorides)
  • Skin Contact: Immediate irrigation with water for 15 minutes.[6][7]

    • Critical: Apply 2.5% Calcium Gluconate Gel if available.[6] While BESF is not HF gas, the hydrolysis releases fluoride ions which scavenge tissue calcium. Treat as a potential HF burn.

  • Eye Contact: Irrigate for 15 minutes. Do not apply neutralizing agents. Seek immediate ophthalmological support.

Spill Management & Deactivation

Do not wipe up concentrated BESF with paper towels (fire/reaction risk).

  • Evacuate the immediate area.

  • Ventilate: Ensure fume hood is at max flow.

  • Deactivation Solution: Prepare a solution of 10% NaOH (aq) + 5% Methanol .

    • Mechanism:[3][4][8] The hydroxide ion attacks the sulfonyl center (hydrolysis) and the vinyl group (Michael addition/polymerization), breaking down the electrophile.

  • Application: Cover the spill with an absorbent pad (polypropylene), then soak the pad with the Deactivation Solution. Allow to sit for 30 minutes.

  • Disposal: Collect as hazardous chemical waste (Basic/Corrosive).

References

  • Leng, J., & Qin, H. (2018).[2] 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles.[1][2] Chemical Communications, 54(35), 4477–4480.[1][2] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13460888, 1-Bromoethene-1-sulfonyl fluoride.[5] PubChem. [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

Sources

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